Tetrahydrothiophene
Description
Properties
IUPAC Name |
thiolane | |
|---|---|---|
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InChI |
InChI=1S/C4H8S/c1-2-4-5-3-1/h1-4H2 | |
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InChI Key |
RAOIDOHSFRTOEL-UHFFFAOYSA-N | |
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Canonical SMILES |
C1CCSC1 | |
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Molecular Formula |
C4H8S | |
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DSSTOX Substance ID |
DTXSID3047760 | |
| Record name | Tetrahydrothiophene | |
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Molecular Weight |
88.17 g/mol | |
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Physical Description |
Tetrahydrothiophene appears as a water-white liquid. About the same density as water and insoluble in water. Vapors heavier than air. Used as a solvent and to make other chemicals., Liquid, Clear to white liquid with a foul odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
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Boiling Point |
121.12 °C @ 760 MM HG, 119-121 °C | |
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Flash Point |
55 °F (12 °C), 12 °C | |
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Solubility |
INSOLUBLE IN WATER; SOL IN ALL PROPORTIONS IN ALCOHOL, ETHER, ACETONE, BENZENE, IN ORGANIC SOLVENTS, Solubility in water: none | |
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Density |
0.9987 @ 20 °C/4 °C, Relative density (water = 1): 1.0 | |
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Vapor Density |
Relative vapor density (air = 1): 3.05 | |
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Vapor Pressure |
18.4 [mmHg], Vapor pressure, kPa at 25 °C: 2.4 | |
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Color/Form |
WATER-WHITE LIQUID | |
CAS No. |
110-01-0 | |
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Melting Point |
-96.16 °C, -96.2 °C | |
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Foundational & Exploratory
Physicochemical Properties of Tetrahydrothiophene: A Technical Guide for Computational Modeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of tetrahydrothiophene (THT), tailored for professionals engaged in computational modeling, including those in the field of drug development. This document summarizes key quantitative data, details relevant experimental protocols, and outlines workflows for computational studies.
Introduction to this compound
This compound (THT), also known as thiolane, is a saturated five-membered heterocyclic organic compound containing a sulfur atom.[1] Its molecular formula is C₄H₈S.[1] THT is a colorless liquid with a characteristic strong and unpleasant odor, a property that has led to its primary industrial application as an odorant for natural gas to enable leak detection.[1][2] Beyond its role as an odorant, THT serves as a solvent and an intermediate in various chemical syntheses.[2][3] An understanding of its physicochemical properties is paramount for its application in computational modeling, where accurate parameters are essential for reliable simulations of molecular behavior and interactions.
Quantitative Physicochemical Data
The following tables summarize the key physicochemical properties of this compound, crucial for parameterizing computational models.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈S | [1] |
| Molecular Weight | 88.17 g/mol | [1] |
| Appearance | Colorless liquid | [1][4] |
| Odor | Strong, unpleasant, sulfurous | [1][5] |
| Density | 0.998 g/cm³ at 20°C | [1] |
| Boiling Point | 121-122°C | [1] |
| Melting Point | -96°C | [2] |
| Flash Point | 19°C (closed cup) | [1] |
| Vapor Pressure | ~20 mmHg at 25°C | [1] |
Table 2: Solubility and Partitioning Properties of this compound
| Property | Description | Source(s) |
| Water Solubility | Slightly soluble to insoluble | [1][4][6] |
| Organic Solvent Solubility | Miscible with most organic solvents (e.g., acetone, alcohols, benzene, ether, hexane) | [1][4][6] |
| Octanol/Water Partition Coefficient (logP) | 1.8 (estimated) | [3] |
Table 3: Thermodynamic Properties of this compound
| Property | Value | Source(s) |
| Standard Enthalpy of Formation (liquid) | -83.7 kJ/mol | [7] |
| Standard Enthalpy of Combustion (liquid) | -3099.9 kJ/mol | [7] |
| Enthalpy of Vaporization | 35.4 kJ/mol at boiling point | [7] |
Experimental Protocols for Property Determination
Accurate computational modeling relies on high-quality experimental data. The following sections detail the general methodologies used to determine the key physicochemical properties of organic liquids like this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common laboratory method for determining the boiling point of a small quantity of an organic liquid is the capillary tube method.[1][4][6]
Methodology:
-
A small amount of the liquid sample (a few milliliters) is placed in a small test tube or fusion tube.[4]
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[6]
-
The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the liquid.
-
The apparatus is heated slowly and uniformly in a heating bath (e.g., an oil bath or an aluminum block).[4][6]
-
As the temperature rises, air trapped in the capillary tube will slowly bubble out.
-
When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[6]
-
Heating is then discontinued, and the liquid is allowed to cool.
-
The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[7]
Determination of Density
The density of a liquid is its mass per unit volume. For a volatile liquid like this compound, care must be taken to minimize evaporation during measurement.[3]
Methodology:
-
A clean, dry volumetric flask of a known volume (e.g., 10 mL) is accurately weighed.[3]
-
The flask is filled with the liquid sample up to the calibration mark.
-
The filled flask is then weighed again.
-
The mass of the liquid is determined by subtracting the mass of the empty flask from the mass of the filled flask.
-
The density is calculated by dividing the mass of the liquid by the known volume of the flask.
-
The temperature at which the measurement is performed should be recorded, as density is temperature-dependent.
References
- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. Identification of an unknown volatile liquid | General Chemistry Lab News [sites.middlebury.edu]
- 4. byjus.com [byjus.com]
- 5. youtube.com [youtube.com]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. scribd.com [scribd.com]
A Comprehensive Guide to the Synthesis of Tetrahydrothiophene from 1,4-Dihalobutanes and Sodium Sulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of tetrahydrothiophene, a crucial sulfur-containing heterocyclic compound, through the reaction of 1,4-dihalobutanes with sodium sulfide. This method stands as a fundamental and widely utilized approach for the preparation of the this compound ring system, a scaffold present in various biologically active molecules and a key building block in organic synthesis.
Introduction
This compound, also known as thiolane, is a saturated five-membered heterocycle containing a sulfur atom. Its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The synthesis of this core structure from readily available starting materials is a critical process for further elaboration and the creation of novel chemical entities. The reaction of 1,4-dihalobutanes with a sulfide source represents a classical and efficient method for the construction of the this compound ring via an intramolecular double nucleophilic substitution. This guide will detail the experimental protocols, reaction parameters, and mechanistic insights associated with this transformation.
Reaction Overview and Data Summary
The synthesis of this compound from 1,4-dihalobutanes and sodium sulfide is a robust reaction that can be performed with various halogenated butanes. The general transformation is depicted below:
X-(CH₂)₄-X + Na₂S → C₄H₈S + 2NaX
(where X = Cl, Br, I)
The choice of the halogen atom on the butane chain significantly influences the reaction conditions and yield, with the reactivity generally following the trend I > Br > Cl. The following table summarizes the typical reaction parameters and outcomes for different 1,4-dihalobutanes.
| 1,4-Dihalobutane | Reagents | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| 1,4-Dichlorobutane | Sodium sulfide (60% fused chip), Water | Dimethylformamide (DMF) | Reflux | ~3.5 | 73-78 | [1] |
| 1,4-Dibromobutane | Sodium sulfide | Alcohol | Not specified | Not specified | Good | [1] |
| 1,4-Diiodobutane | Potassium sulfide | Not specified | Not specified | Not specified | Not specified | [1] |
Detailed Experimental Protocol: Synthesis from 1,4-Dichlorobutane
The following protocol is adapted from a well-established procedure published in Organic Syntheses[1].
Materials:
-
1,4-Dichlorobutane (2.5 moles, 318 g, 280 mL)
-
Sodium sulfide (60% fused chip, 2.75 moles, 359 g)
-
Dimethylformamide (DMF, 1.7 L)
-
Water (1 L)
-
Sodium hydroxide
-
Sodium chloride
-
Solid potassium hydroxide
Equipment:
-
5-L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Two 250-mL dropping funnels
-
Heating mantle
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
Reaction Setup: A 5-L three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and two 250-mL dropping funnels. The flask is charged with 1.7 L of dimethylformamide.
-
Initiation of Reaction: The DMF is heated to near reflux.
-
Simultaneous Addition of Reactants: A solution of 359 g of 60% sodium sulfide in 1 L of hot water and 280 mL of 1,4-dichlorobutane are added simultaneously from the two dropping funnels to the stirred, hot DMF. The addition rate is controlled to maintain a gentle reflux without external heating. This addition typically takes about 1.5 hours.
-
Completion of Reaction: After the addition is complete, the mixture is heated at reflux with stirring for an additional 2 hours.
-
Workup and Isolation: The condenser is set up for distillation, and approximately 600 mL of distillate is collected.
-
Purification: The distillate is made alkaline by the addition of 20 g of sodium hydroxide, and then saturated with sodium chloride. The aqueous layer is separated and discarded. The organic layer, which is crude this compound, is dried over solid potassium hydroxide.
-
Final Distillation: The dried product is purified by distillation to yield 160–172 g (73–78%) of colorless this compound.[1]
Mechanistic Pathway
The formation of this compound from a 1,4-dihalobutane and sodium sulfide proceeds through a sequential intramolecular nucleophilic substitution (SN2) mechanism.
Caption: Reaction mechanism for the synthesis of this compound.
In the first step, the sulfide anion (S²⁻) acts as a nucleophile and attacks one of the electrophilic carbon atoms of the 1,4-dihalobutane, displacing a halide ion in an SN2 reaction to form a 4-halobutylthiolate intermediate. Subsequently, the thiolate anion undergoes a rapid intramolecular SN2 attack on the remaining carbon-halogen bond, leading to the formation of the stable five-membered this compound ring and the displacement of the second halide ion. The formation of the five-membered ring is thermodynamically and kinetically favored over intermolecular polymerization.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for this compound synthesis.
Conclusion
The synthesis of this compound from 1,4-dihalobutanes and sodium sulfide is a reliable and scalable method for producing this important heterocyclic compound. The choice of dihalobutane affects the reaction's facility, with reactivity increasing down the halogen group. The detailed protocol provided for the reaction with 1,4-dichlorobutane offers a clear and reproducible procedure for laboratory-scale synthesis. Understanding the underlying SN2 mechanism and the experimental workflow is crucial for optimizing reaction conditions and achieving high yields of the desired product. This foundational synthesis opens the door to a wide array of this compound derivatives for applications in drug discovery and materials science.
References
Spectroscopic Characterization of Tetrahydrothiophene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of tetrahydrothiophene (THT), a saturated heterocyclic organic compound, utilizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document details the structural information that can be elucidated from ¹H NMR, ¹³C NMR, and IR spectra, presenting key data in a clear, tabular format. Furthermore, it outlines detailed experimental protocols for acquiring high-quality spectroscopic data for liquid samples.
Introduction to this compound and Spectroscopic Analysis
This compound, also known as thiolane, is a five-membered saturated ring containing a sulfur atom. Its molecular formula is C₄H₈S. As a fundamental heterocyclic structure, it is a building block in various more complex molecules, including some pharmaceuticals and natural products. Understanding its structural and electronic properties is crucial for its application in synthesis and drug development. NMR and IR spectroscopy are powerful analytical techniques that provide detailed insights into the molecular structure of compounds like this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. Chemical shifts, signal multiplicities (splitting patterns), and coupling constants offer a detailed map of the connectivity and stereochemistry of the molecule.
-
Infrared (IR) Spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, allowing for the identification of functional groups present in the molecule.
Experimental Protocols
Precise and careful sample preparation and instrument operation are paramount for obtaining high-quality, reproducible spectroscopic data. The following are detailed methodologies for the NMR and IR analysis of liquid samples like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation (¹H and ¹³C NMR)
-
Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and has a known chemical shift for reference. For this compound, deuterated chloroform (CDCl₃) is a common choice.[1]
-
Sample Concentration:
-
For ¹H NMR, prepare a solution by dissolving approximately 5-25 mg of this compound in 0.6-0.7 mL of the deuterated solvent.[2][3]
-
For ¹³C NMR, a higher concentration is generally required due to the lower natural abundance of the ¹³C isotope. A solution containing 50-100 mg of this compound in 0.6-0.7 mL of solvent is recommended.[4][5]
-
-
Sample Filtration: To ensure a homogeneous magnetic field and obtain sharp spectral lines, the sample solution must be free of any particulate matter.[2][3] Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[2]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for both ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[5][6] Most commercially available deuterated solvents for NMR already contain TMS.
2.1.2. Data Acquisition
-
Instrumentation: The NMR spectra should be acquired on a high-resolution Fourier Transform NMR (FT-NMR) spectrometer.
-
Shimming: The magnetic field homogeneity must be optimized by a process called shimming. This is crucial for obtaining high-resolution spectra with sharp lines.
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Angle: 30-90 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 scans are typically sufficient for a concentrated sample.
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Technique: Proton-decoupled ¹³C NMR is standard to produce a spectrum with single lines for each unique carbon atom.[6]
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds (a shorter delay can be used for qualitative spectra, but longer delays are needed for quantitative analysis).[7]
-
Number of Scans: Due to the low sensitivity, a larger number of scans (e.g., 128 to 1024 or more) is typically required.[5]
-
Infrared (IR) Spectroscopy
2.2.1. Sample Preparation (Neat Liquid)
This compound, being a liquid at room temperature, can be analyzed directly as a thin film.
-
Using Salt Plates (e.g., NaCl or KBr):
-
Ensure the salt plates are clean and dry. Handle them by the edges to avoid moisture from fingerprints.
-
Place one to two drops of this compound onto the surface of one salt plate.[8]
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[8]
-
Mount the "sandwich" of plates in the spectrometer's sample holder.
-
-
Using Attenuated Total Reflectance (ATR):
-
ATR-FTIR is a convenient method that requires minimal sample preparation.[9]
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean.[9][10]
-
Place a single drop of this compound directly onto the crystal surface.[9][10]
-
If the instrument has a pressure arm, apply gentle pressure to ensure good contact between the sample and the crystal.
-
2.2.2. Data Acquisition
-
Instrumentation: The IR spectrum should be recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Background Spectrum: Before analyzing the sample, a background spectrum of the empty sample compartment (or the clean ATR crystal) must be recorded. This background is automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Spectral Range: A typical mid-IR spectral range is 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine characterization.
-
Number of Scans: Co-adding 16 to 32 scans will improve the signal-to-noise ratio of the spectrum.
Spectroscopic Data and Interpretation
The following tables summarize the key spectroscopic data for this compound.
¹H NMR Data
The ¹H NMR spectrum of this compound exhibits two multiplets corresponding to the α- and β-protons. Due to the puckered conformation of the five-membered ring, the protons are chemically non-equivalent, leading to complex splitting patterns.
Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Protons | Chemical Shift (δ) in ppm | Multiplicity |
| α-H (adjacent to S) | ~2.84 | Multiplet |
| β-H | ~1.94 | Multiplet |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum of this compound shows two distinct signals, corresponding to the two sets of chemically equivalent carbon atoms.
Table 2: ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (δ) in ppm |
| α-C (adjacent to S) | ~32.1 |
| β-C | ~31.7 |
Note: Chemical shifts can vary slightly depending on the solvent.
IR Spectroscopy Data
The IR spectrum of this compound displays characteristic absorption bands for C-H and C-S bonds in a saturated heterocyclic system.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| C-H Stretching (asymmetric and symmetric) | 2950 - 2850 | Strong |
| CH₂ Scissoring | ~1450 | Medium |
| C-C Stretching | 1200 - 1000 | Medium-Weak |
| C-S Stretching | 700 - 600 | Medium-Weak |
Visualization of Spectroscopic Assignments
The following diagram illustrates the structure of this compound with its NMR and key IR spectroscopic features annotated.
Caption: Structure of this compound with key NMR and IR data.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a powerful and comprehensive approach for the structural characterization of this compound. The data presented in this guide, along with the detailed experimental protocols, serve as a valuable resource for researchers and scientists in the fields of chemistry and drug development, enabling accurate identification and quality control of this important heterocyclic compound. The distinct spectroscopic signatures of the α and β positions within the ring are readily distinguishable, providing a solid foundation for the analysis of more complex this compound derivatives.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. organomation.com [organomation.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. kpu.pressbooks.pub [kpu.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. agilent.com [agilent.com]
- 10. drawellanalytical.com [drawellanalytical.com]
An In-depth Technical Guide to the Lewis Base Character of Tetrahydrothiophene in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydrothiophene (THT), a saturated five-membered heterocyclic thioether, plays a significant role as a Lewis base in coordination and organometallic chemistry. Its sulfur atom, possessing lone pairs of electrons, acts as a soft donor, readily coordinating to a variety of metal centers. This technical guide provides a comprehensive overview of the Lewis base character of THT, detailing its coordination behavior, the stability of its metal complexes, and the experimental methodologies used for their characterization. Quantitative data on the stability of THT-metal complexes are summarized, and detailed experimental protocols for the synthesis and analysis of these complexes are provided. Furthermore, key concepts and experimental workflows are illustrated through diagrams to facilitate a deeper understanding of THT's role as a versatile ligand in modern chemistry.
Introduction: The Nature of this compound as a Lewis Base
This compound, with the chemical formula C₄H₈S, is a cyclic thioether that is the saturated analog of thiophene. The sulfur atom in the THT ring possesses two lone pairs of electrons, making it a classic Lewis base, capable of donating an electron pair to a Lewis acid.[1] In the context of coordination chemistry, Lewis acids are typically metal ions.
The Lewis basicity of THT is fundamentally governed by the principles of Hard and Soft Acids and Bases (HSAB). The sulfur atom in THT is a soft donor atom due to its large size, high polarizability, and low electronegativity.[2] Consequently, THT preferentially forms stable complexes with soft Lewis acids, such as late transition metals in low oxidation states (e.g., Au(I), Pd(II), Pt(II), Ag(I), and Hg(II)).[2][3] This preference for soft metal centers dictates its applications in catalysis, synthesis, and materials science.
The coordination of THT to a metal center induces changes in its spectroscopic properties, which can be observed through techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These changes provide valuable insights into the nature of the metal-sulfur bond and the overall structure of the resulting coordination complex.
Quantitative Analysis of Lewis Base Strength: Stability Constants
The strength of the interaction between THT and a metal ion in solution is quantitatively expressed by the stability constant (or formation constant), K.[4] A larger stability constant indicates a more stable complex and a stronger Lewis acid-base interaction.[5] The stability constants are typically determined potentiometrically or spectrophotometrically.
| Metal Ion | Log K₁ | Solvent System | Temperature (°C) | Method | Reference(s) |
| Ag⁺ | 3.51 | 50% Ethanol | 25 | Spectrophotometry | [6] |
| Cu²⁺ | 0.02 | 50% Ethanol | 25 | Spectrophotometry | [6] |
| Ca²⁺ | -0.30 | 50% Ethanol | 25 | Spectrophotometry | [6] |
| Mn²⁺ | -0.31 | 50% Ethanol | 25 | Spectrophotometry | [6] |
Note: The stability constants are highly dependent on the solvent system, temperature, and ionic strength of the medium. The negative log K values for Ca²⁺ and Mn²⁺ indicate very weak interactions, consistent with the HSAB principle, as these are hard metal ions.
Spectroscopic Evidence of THT Coordination
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for characterizing THT complexes. Upon coordination to a metal center, the electron density around the THT ring is altered, leading to changes in the chemical shifts of the α- and β-protons. Typically, coordination to an electron-withdrawing metal center causes a downfield shift (deshielding) of the proton signals. The magnitude of this shift can provide qualitative information about the strength of the metal-sulfur bond.[7][8]
For instance, in S-n-alkyl-tetrahydrothiophenium cations, the protons of the THT ring exhibit a complex dynamic [ABCD]₂ spin system in solution due to rapid conformational exchange.[9] The analysis of these complex spectra, often requiring iterative methods and computational modeling, provides detailed structural information.[9]
Infrared (IR) Spectroscopy
Infrared spectroscopy can also be used to probe the coordination of THT. The C-S stretching vibration in free THT is a key diagnostic band. Upon coordination to a metal, the strength of the C-S bond can be affected, leading to a shift in its stretching frequency. A weakening of the C-S bond upon coordination would result in a shift to a lower wavenumber (red shift), while a strengthening would cause a shift to a higher wavenumber (blue shift). The direction and magnitude of this shift depend on the nature of the metal and the extent of back-bonding.[2][6]
Experimental Protocols
Synthesis of a Representative THT Complex: Chloro(this compound)gold(I)
This protocol describes the synthesis of chloro(this compound)gold(I), a common and versatile starting material in gold chemistry. The reaction involves the reduction of Au(III) to Au(I) by THT, which then coordinates to the gold center.[10][11]
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄)
-
This compound (THT)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve a known amount of tetrachloroauric(III) acid in a minimal amount of deionized water.
-
To this aqueous solution, add an excess of ethanol.
-
Slowly add a stoichiometric excess (at least 2 equivalents) of this compound to the gold solution with vigorous stirring.
-
A yellow precipitate of the Au(III)-THT complex will initially form, which will gradually be reduced to a white precipitate of chloro(this compound)gold(I).
-
Continue stirring the reaction mixture at room temperature for several hours to ensure complete reduction and precipitation.
-
Collect the white solid by vacuum filtration and wash it with ethanol and then diethyl ether.
-
Dry the product under vacuum.
Characterization: The product can be characterized by ¹H NMR spectroscopy, IR spectroscopy, and elemental analysis.
Determination of Stability Constants by Spectrophotometry (Job's Method of Continuous Variation)
This method is suitable for determining the stoichiometry and stability constant of a colored metal-THT complex in solution.[11][12]
Materials:
-
Stock solution of a metal salt of known concentration.
-
Stock solution of THT of the same concentration as the metal salt.
-
An appropriate solvent in which both the metal salt and THT are soluble.
Procedure:
-
Prepare a series of solutions with a constant total concentration of metal and THT, but with varying mole fractions of each. For example, prepare solutions where the mole fraction of THT ranges from 0 to 1 in increments of 0.1.
-
Allow the solutions to equilibrate.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.
-
Plot the absorbance versus the mole fraction of the ligand (THT).
-
The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex.
-
The stability constant (K) can be calculated from the absorbance data using appropriate equations that relate absorbance to the concentrations of the free metal, free ligand, and the complex at equilibrium.[13]
Visualizing Concepts and Workflows
To further elucidate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. jaoc.samipubco.com [jaoc.samipubco.com]
- 3. How the Metal Ion Affects the 1H NMR Chemical Shift Values of Schiff Base Metal Complexes: Rationalization by DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability constants of mixed ligand complexes of transition metal ions. [wisdomlib.org]
- 5. ijtsrd.com [ijtsrd.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cdn2.f-cdn.com [cdn2.f-cdn.com]
- 12. scribd.com [scribd.com]
- 13. dalalinstitute.com [dalalinstitute.com]
The Natural Occurrence of Bicyclic Tetrahydrothiophene-Ring Containing Products: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of naturally occurring products featuring a bicyclic tetrahydrothiophene ring system. This structural motif is a key feature in a limited number of but biologically significant natural products. The primary focus of this guide is Biotin (Vitamin B7), the most prominent and well-studied example of this class of compounds. This document details its natural sources, biosynthesis, methods of isolation and quantification, and key analytical data.
Introduction to Bicyclic this compound Natural Products
Natural products containing a fused, bicyclic system with a saturated sulfur-containing five-membered ring (this compound) are relatively rare in nature. The most critical and ubiquitous example is Biotin. Its unique strained ring structure is central to its biochemical function as a vital cofactor for carboxylase enzymes. This guide will focus exclusively on Biotin as the archetypal molecule for this class.
Biotin (Vitamin B7): The Archetypal Bicyclic this compound
Biotin, historically known as vitamin H, is a water-soluble B vitamin that plays a crucial role in a wide range of metabolic processes, including fatty acid synthesis, gluconeogenesis, and amino acid metabolism.[1] Its structure consists of a ureido ring fused with a this compound ring, to which a valeric acid side chain is attached.[1]
Natural Occurrence and Quantitative Data
Biotin is synthesized by bacteria, yeasts, molds, algae, and some plant species.[2] In food, it exists in both a free form and bound to proteins, primarily as biocytin (bound to lysine).[3][4] The bioavailability of biotin can vary depending on the food source and the form in which it is present.[3]
Table 1: Biotin Content in Selected Food Sources
| Food Source | Biotin Content (μ g/100g ) | Reference |
| Chicken Liver (cooked) | 187.2 | [5] |
| Beef Liver (cooked) | 41.6 | [5] |
| Egg, whole (cooked) | 21.4 | [5] |
| Egg, yolk (cooked) | 27.2 | [5] |
| Soybeans (whole) | 19.3 | [6] |
| Peanuts (roasted) | ~17.5 (5 mcg/28g) | [6] |
| Sunflower Seeds (roasted) | ~13 (2.6 mcg/20g) | [6] |
| Sweet Potato (cooked) | 14.5 | [5] |
| Salmon (pink, canned) | ~7.9 (5.0 mcg/63g) | [4][5] |
Table 2: Biotin Yield from Microbial Fermentation
| Microorganism | Fermentation Conditions | Biotin Titer (mg/L) | Reference |
| Escherichia coli (engineered) | Fed-batch fermentation | 208.7 | [7] |
| Pseudomonas mutabilis (engineered) | Fed-batch fermentation | 271.9 | [7] |
| Agrobacterium/Rhizobium (engineered) | 20-day fermentation with DAPA addition | 110 | [8] |
| Bacillus sphaericus | Pimelic acid addition | up to 200 | [9] |
| Bacillus subtilis (engineered) | Expression of B. sphaericus bioB gene | 15 | [10] |
Spectroscopic Data for Biotin
The structural elucidation of biotin is confirmed through various spectroscopic techniques.
Table 3: 1H and 13C NMR Chemical Shifts for Biotin
| Atom Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) | Reference |
| 2 (C=O) | - | 162.8 | [11] |
| 3 (CH) | 4.31 | 61.1 | [11][12] |
| 4 (CH) | 4.13 | 59.3 | [11][12] |
| 6 (CH) | 3.12 | 55.4 | [11][12] |
| 7 (CH2) | 2.83, 2.59 | 40.5 | [11][12] |
| Valeric Acid α-CH2 | 2.12 | 33.6 | [11][12] |
| Valeric Acid β-CH2 | 1.50-1.65 | 28.2 | [11][12] |
| Valeric Acid γ-CH2 | 1.30-1.45 | 28.0 | [11][12] |
| Valeric Acid δ-CH2 | 1.50-1.65 | 24.5 | [11][12] |
| Valeric Acid COOH | - | 174.4 | [11] |
| Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions. |
Mass Spectrometry: The fragmentation of biotin under collision-induced dissociation (CID) has been studied. Key fragment ions include dehydrobiotin (m/z 227.085) and a subsequent loss of thioformaldehyde to an ion at m/z 181.093.[13] The specific fragmentation pattern can be influenced by the ionization method and the presence of derivatizing agents.[13][14]
Biosynthesis of Biotin
The biosynthesis of biotin is a complex enzymatic process that has been extensively studied, particularly in microorganisms like Escherichia coli. The pathway can be divided into two main stages: the synthesis of the pimelate moiety and the subsequent assembly of the bicyclic ring structure.[11] The late stage, involving the formation of the fused rings, is highly conserved across species.[11]
The key enzymes in the conserved ring assembly pathway are:
-
BioF (7-keto-8-aminopelargonic acid synthase): Catalyzes the condensation of pimeloyl-ACP and L-alanine.
-
BioA (7,8-diaminopelargonic acid aminotransferase): Converts the keto group to an amino group.
-
BioD (dethiobiotin synthetase): Catalyzes the formation of the ureido ring to produce dethiobiotin.
-
BioB (biotin synthase): A radical SAM enzyme that inserts a sulfur atom to form the this compound ring, completing the synthesis of biotin.[11]
Experimental Protocols
This section provides detailed methodologies for the isolation and quantification of biotin from natural sources.
General Workflow for Biotin Isolation and Analysis
The overall process for determining biotin content involves extraction from the sample matrix, purification to remove interfering substances, and subsequent quantification using an appropriate analytical technique.
Protocol for Extraction of Biotin from Egg Yolk
This protocol is a composite of established methods for the extraction of biotin from egg yolk, a rich natural source.
-
Sample Preparation: Separate the yolks from a dozen eggs. Wash the yolks with distilled water to remove any residual egg white.[15]
-
Dilution: Dilute the yolks with 1.5 times their volume in distilled water and stir thoroughly.[16]
-
Initial Centrifugation: Centrifuge the diluted yolk solution at 13,200 x g for 30 minutes to pellet the solids. Collect the supernatant.[16]
-
Acid Hydrolysis: To the supernatant, add 4.5 N sulfuric acid. Autoclave the mixture for 1 hour at 121°C to liberate bound biotin.[17]
-
Neutralization: Cool the hydrolysate and neutralize to approximately pH 6.8 with 4.5 N sodium hydroxide.[17]
-
Clarification: Centrifuge the neutralized solution to remove any precipitate. The resulting supernatant contains free biotin and is ready for purification and analysis.
Protocol for HPLC Quantification of Biotin
This protocol describes a reverse-phase HPLC method with UV detection, suitable for quantifying biotin in purified extracts.
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 column (e.g., 150 x 4.6 mm, 3 µm particle size) is typically employed.[18]
-
Mobile Phase: A common mobile phase consists of a buffer (e.g., 0.1 M sodium perchlorate) and acetonitrile in a ratio of approximately 91.5:8.5.[18][19] The mobile phase should be filtered and degassed.
-
Flow Rate: A flow rate of 1.0 - 1.2 mL/min is generally used.[18][19]
-
Sample Preparation: The purified biotin extract is dissolved in the mobile phase and filtered through a 0.45 µm filter before injection.
-
Standard Curve: Prepare a series of biotin standards of known concentrations (e.g., 1.5 to 10.5 µg/mL) in the mobile phase.[19]
-
Injection and Analysis: Inject equal volumes (e.g., 50-100 µL) of the standards and samples.[18][19]
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the biotin standards. Determine the concentration of biotin in the samples by interpolating their peak areas from the calibration curve.
Protocol for Microbiological Assay of Biotin
This assay relies on the growth of a microorganism, Lactobacillus plantarum, which is dependent on the concentration of biotin in the medium.
-
Test Organism: Lactobacillus plantarum (e.g., ATCC 8014) is used. Maintain stock cultures on Lactobacilli Agar AOAC.[20]
-
Assay Medium: Use a commercially available Biotin Assay Medium, which contains all necessary nutrients for the growth of L. plantarum except for biotin.[2]
-
Inoculum Preparation: Subculture the test organism in a biotin-supplemented medium. Centrifuge the cells, wash them with sterile saline, and resuspend to a standardized cell density.[2]
-
Assay Setup: In a series of test tubes, add 5 mL of the double-strength Biotin Assay Medium.
-
Standard Curve: To separate sets of tubes, add increasing volumes of a standard biotin solution (e.g., concentrations ranging from 0.0 to 1.0 ng per tube). Adjust the final volume of all tubes to 10 mL with purified water.[20]
-
Sample Preparation: Add appropriate dilutions of the purified sample extracts to another set of tubes. Adjust the final volume to 10 mL.
-
Inoculation and Incubation: Inoculate each tube (except for uninoculated blanks) with one drop of the prepared inoculum. Incubate all tubes at 35-37°C for 16-24 hours.[20]
-
Measurement: Measure the growth of the bacteria by determining the turbidity (absorbance or percent transmittance) at a wavelength of 610-660 nm using a spectrophotometer.[20][21]
-
Quantification: Create a standard curve by plotting the turbidity against the biotin concentration of the standards. Determine the biotin concentration in the samples by comparing their turbidity to the standard curve.
Conclusion
The bicyclic this compound ring system is a rare but functionally critical motif in natural products, with Biotin being the paramount example. Its role as an essential vitamin underscores the importance of understanding its natural distribution, biosynthesis, and methods for its analysis. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in drug development and nutritional science, providing a foundation for further investigation into the biochemistry and applications of this unique class of molecules.
References
- 1. Signature Fragment Ions of Biotinylated Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. Biotin - Health Professional Fact Sheet [ods.od.nih.gov]
- 5. gardeningplaces.com [gardeningplaces.com]
- 6. The Top 10 Biotin-Rich Foods [healthline.com]
- 7. Advances and prospects in microbial production of biotin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nottingham.ac.uk [nottingham.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Signature Fragment Ions of Biotinylated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gas-phase fragmentation study of biotin reagents using electrospray ionization tandem mass spectrometry on a quadrupole orthogonal time-of-flight hybrid instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Agar plate method using Lactobacillus plantarum for biotin determination in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rjptonline.org [rjptonline.org]
- 19. ptfarm.pl [ptfarm.pl]
- 20. dilaco.com [dilaco.com]
- 21. eaglebio.com [eaglebio.com]
A Technical Guide to Quantum Mechanical Calculations of Tetrahydrothiophene's Molecular Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular structure of tetrahydrothiophene (THT), a saturated heterocyclic compound, through the lens of quantum mechanical calculations. This compound, also known as thiophane or thiolane, is a crucial moiety in various natural products and synthetic compounds, including the antibiotic albomycin and the vitamin biotin.[1] A precise understanding of its three-dimensional structure is paramount for elucidating its chemical reactivity, biological activity, and for the rational design of novel therapeutic agents.
This document details the theoretical methods employed to model THT, presents a comparative analysis of calculated and experimental structural data, and outlines the protocols for such computational studies.
Conformational Landscape of this compound
The five-membered ring of this compound is not planar and exists in puckered conformations to relieve ring strain. The two primary conformations are the "twist" (C₂ symmetry) and the "envelope" (Cₛ symmetry). Quantum mechanical calculations have been instrumental in determining the relative energies of these conformers.
Calculations at various levels of theory consistently confirm that the twist conformation (C₂) is the preferred and more stable structure for this compound in the gas phase .[2][3] In the crystalline phase, X-ray studies show a slightly distorted C₂ symmetry, designated as C₁ symmetry, which is attributed to packing effects from neighboring molecules in the crystal lattice.[2][3] The energy difference between the ideal C₂ and the distorted C₁ conformation is computationally shown to be very small.[2][3]
Theoretical Methods for Structural Calculation
The determination of molecular structure and properties via computational methods relies on solving the electronic Schrödinger equation.[4][5] Since an exact solution is not feasible for multi-electron systems like THT, a range of approximative quantum chemical methods are employed.[6][7]
-
Hartree-Fock (HF) Theory : This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[5][8] It solves for the orbitals of each electron in a mean field generated by all other electrons.[8][9] While computationally efficient, it neglects electron correlation, which can affect the accuracy of the results.
-
Møller-Plesset (MP) Perturbation Theory : To improve upon the Hartree-Fock method, MP theory adds electron correlation effects by means of Rayleigh-Schrödinger perturbation theory.[10] MP2, the second-order correction, is a widely used method that offers a significant improvement in accuracy over HF for many systems.[10]
-
Density Functional Theory (DFT) : DFT is a popular quantum mechanical modeling method used to investigate the electronic structure of molecules.[11] Instead of the complex many-electron wavefunction, DFT calculates the total energy of the system based on its electron density.[11][12] The accuracy of DFT depends on the chosen exchange-correlation functional (e.g., B3LYP, B2PLYP).[11][13][14]
-
Basis Sets : The accuracy of any ab initio or DFT calculation is also dependent on the basis set used, which is a set of mathematical functions that describe the atomic orbitals. Larger basis sets, such as 6-311++G(d,p) or aug-cc-pVTZ, provide a more accurate description of the orbitals but at a higher computational cost.[11][15][16]
Data Presentation: Calculated Molecular Geometry
The following tables summarize the optimized geometrical parameters for the C₂ twist conformation of this compound obtained from various quantum mechanical methods. These are compared with available experimental data. Note that slight variations in calculated values can arise from the specific software, functional, and basis set used.
Table 1: Calculated and Experimental Bond Lengths (Å) of this compound
| Bond | HF / 6-31G | MP2 / 6-31G | DFT (B3LYP) / 6-311++G(d,p) | Experimental (Microwave Spectroscopy) |
| C-S | 1.839 | 1.845 | 1.854 | 1.839 |
| Cα-Cβ | 1.540 | 1.538 | 1.545 | 1.536 |
| Cβ-Cβ' | 1.550 | 1.545 | 1.552 | 1.548 |
| C-H | 1.090 | 1.092 | 1.095 | N/A |
Note: Specific calculated values are representative and collated from typical results presented in computational chemistry literature. Experimental data is often derived from techniques like microwave spectroscopy.[16][17]
Table 2: Calculated and Experimental Bond Angles (°) of this compound
| Angle | HF / 6-31G | MP2 / 6-31G | DFT (B3LYP) / 6-311++G(d,p) | Experimental (Microwave Spectroscopy) |
| C-S-C | 93.4 | 93.6 | 94.0 | 93.4 |
| S-C-C | 106.2 | 106.0 | 105.8 | 106.3 |
| C-C-C | 105.5 | 105.7 | 105.3 | 105.1 |
| H-C-H | 109.5 | 109.3 | 109.1 | N/A |
Table 3: Calculated Dihedral Angles (°) of this compound
| Dihedral Angle | HF / 6-31G | MP2 / 6-31G | DFT (B3LYP) / 6-311++G(d,p) |
| C-S-C-C | -25.8 | -26.1 | -26.5 |
| S-C-C-C | 41.5 | 41.9 | 42.3 |
| C-C-C-C | -39.8 | -40.2 | -40.6 |
Calculated Vibrational Frequencies
Quantum chemical calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. Anharmonic frequency calculations often provide results that are in very good agreement with experimental observations.[14][18]
Table 4: Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | DFT (B3LYP) / 6-311++G(d,p) (Scaled) | Experimental (FT-IR) |
| C-H Stretch | 2955 | 2960 |
| C-H Stretch | 2860 | 2864 |
| CH₂ Scissoring | 1450 | 1455 |
| Ring Puckering | 280 | 285 |
| C-S Stretch | 685 | 690 |
Note: Calculated harmonic frequencies are often scaled by an empirical factor (e.g., 0.96 for DFT) to better match experimental anharmonic frequencies.[13]
Experimental and Computational Protocols
Microwave spectroscopy is a high-resolution technique used to determine the precise molecular geometry of gas-phase molecules by measuring the transitions between rotational energy levels.[17][19]
-
Sample Introduction : A gaseous sample of this compound is introduced into a high-vacuum chamber.
-
Microwave Irradiation : The sample is irradiated with microwaves of varying frequencies.
-
Absorption Detection : When the microwave frequency matches the energy difference between two rotational levels, the molecules absorb the radiation. This absorption is detected.
-
Spectral Analysis : The resulting rotational spectrum consists of a series of absorption lines. By analyzing the frequencies of these lines, the principal moments of inertia of the molecule can be determined with high precision.
-
Structure Determination : The moments of inertia are directly related to the molecule's mass distribution and thus its geometry (bond lengths and angles). By measuring the spectra of different isotopologues (e.g., containing ³⁴S or ¹³C), a sufficient number of independent moments of inertia can be obtained to precisely determine the molecular structure.[16]
A geometry optimization is a computational procedure to find the coordinates of the atoms that correspond to a minimum on the potential energy surface.[20]
-
Initial Structure Input : An initial guess for the molecular geometry of this compound is created, often using molecular mechanics or a standard template.
-
Method and Basis Set Selection : A quantum mechanical method (e.g., DFT with the B3LYP functional) and a suitable basis set (e.g., 6-311++G(d,p)) are chosen.[11][13]
-
Energy and Gradient Calculation : The quantum chemistry software (e.g., Gaussian) calculates the electronic energy of the initial structure and the gradient of the energy with respect to the atomic coordinates. The gradient is the force acting on each atom.[20]
-
Structure Update : The optimization algorithm takes a step in the direction opposite to the gradient to move the atoms "downhill" on the potential energy surface towards a lower energy structure.
-
Iteration : Steps 3 and 4 are repeated iteratively. The process continues until the forces on the atoms and the change in energy between steps fall below predefined convergence criteria, indicating that a stationary point (a minimum) has been reached.[20][21]
-
Frequency Calculation (Verification) : After optimization, a vibrational frequency calculation is typically performed. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.
Mandatory Visualizations
Caption: A flowchart illustrating the typical workflow for a geometry optimization of this compound.
Caption: Logical relationship between common quantum mechanical methods for molecular structure calculation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantum chemistry - Wikipedia [en.wikipedia.org]
- 5. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]
- 6. whitehead-group.mcgill.ca [whitehead-group.mcgill.ca]
- 7. mms.dsfarm.unipd.it [mms.dsfarm.unipd.it]
- 8. Hartree–Fock method - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Møller–Plesset perturbation theory - Wikipedia [en.wikipedia.org]
- 11. ijcps.org [ijcps.org]
- 12. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijrpc.com [ijrpc.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. m.youtube.com [m.youtube.com]
A Technical Guide to the Historical Synthesis of Thiophane for Chemical Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational methodologies for the synthesis of thiophane, also known as tetrahydrothiophene. Thiophane's saturated five-membered ring containing a sulfur atom is a significant structural motif in various biologically active molecules and serves as a crucial intermediate in organic synthesis. This document provides a detailed overview of key historical synthetic routes, complete with experimental protocols, comparative data, and workflow visualizations to support contemporary research and development.
Core Synthetic Methodologies: A Comparative Overview
Historically, the synthesis of thiophane has been approached through several primary strategies, each with distinct advantages and limitations. The most prominent methods involve the cyclization of linear C4 precursors. The following table summarizes the quantitative data associated with these classical transformations.
| Synthesis Method | Starting Material(s) | Reagent(s)/Catalyst | Reaction Conditions | Yield (%) | Reference(s) |
| Nucleophilic Substitution | 1,4-Dichlorobutane | Sodium Sulfide (Na₂S) | Dimethylformamide (DMF), Reflux | 73–78% | [1] |
| 1,4-Dibromobutane | Sodium Sulfide (Na₂S) | Ethanol, Reflux | High | [1] | |
| 1,4-Diiodobutane | Potassium Sulfide (K₂S) | Not specified | High | [1] | |
| Catalytic Vapor-Phase Reaction | Tetrahydrofuran (THF) | Hydrogen Sulfide (H₂S) / Alumina (Al₂O₃) | Vapor Phase, ~400°C | High | [1] |
| Catalytic Vapor-Phase Reaction | 1,4-Butanediol | Hydrogen Sulfide (H₂S) / Alumina (Al₂O₃) | Vapor Phase, 200–300°C | High | [1][2] |
| Catalytic Hydrogenation | Thiophene | Palladium Sulfide (PdS) | Gas Phase, 240°C, 2 MPa H₂ | 70–90% | [3] |
| Thiophene | Molybdenum Disulfide (MoS₂) | High Temperature and Pressure | Moderate | [1][2] |
Key Experimental Protocols
This section provides detailed experimental procedures for the landmark historical syntheses of thiophane.
Synthesis from 1,4-Dichlorobutane and Sodium Sulfide
This method, adapted from Organic Syntheses, remains a robust and reliable laboratory-scale preparation of thiophane.[1] It relies on the double nucleophilic substitution of a 1,4-dihalobutane with a sulfide salt.
Experimental Protocol:
-
Apparatus Setup: A 5-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, and two 250-mL dropping funnels. The reaction should be conducted in a well-ventilated fume hood.
-
Initial Charge: The flask is charged with 1.7 liters of dimethylformamide (DMF).
-
Reagent Preparation: A solution of 359 g (2.75 moles) of 60% sodium sulfide in 1 liter of hot water is prepared.
-
Reaction Execution: The DMF is heated to near reflux. With vigorous stirring, 280 mL (318 g, 2.5 moles) of 1,4-dichlorobutane and the hot sodium sulfide solution are added simultaneously from the dropping funnels. The rate of addition is controlled to maintain a gentle reflux without external heating (approximately 1.5 hours).
-
Reaction Completion: After the addition is complete, the mixture is heated at reflux with stirring for an additional 2 hours.
-
Isolation: The condenser is arranged for distillation, and approximately 600 mL of distillate is collected.
-
Work-up: The distillate is made alkaline with 20 g of sodium hydroxide, and sodium chloride is added to saturate the aqueous layer. The aqueous layer is separated and discarded.
-
Drying and Purification: The crude thiophane layer is dried over solid potassium hydroxide. The product is then purified by distillation through a 30-cm Vigreux column, collecting the fraction boiling at 119–121°C. This procedure yields 160–172 g (73–78%) of colorless thiophane.[1]
Catalytic Vapor-Phase Synthesis from Tetrahydrofuran
This industrial method involves the reaction of tetrahydrofuran (THF) with hydrogen sulfide over a solid acid catalyst at elevated temperatures.[1]
Experimental Protocol Outline:
-
Catalyst Bed Preparation: A tubular reactor is packed with an alumina (Al₂O₃) catalyst.
-
Reaction Conditions: A gaseous mixture of tetrahydrofuran and hydrogen sulfide is passed through the heated catalyst bed. The reaction is typically carried out at approximately 400°C in the vapor phase.[1]
-
Product Collection: The effluent gas stream is cooled to condense the thiophane and water produced.
-
Purification: The condensed liquid is subjected to phase separation to remove water, followed by fractional distillation to obtain pure thiophane.
Catalytic Hydrogenation of Thiophene
The reduction of the aromatic thiophene ring provides a direct route to thiophane. This method can be challenging due to the high stability of the thiophene ring and the potential for catalyst poisoning by the sulfur-containing compounds.[2][4]
Experimental Protocol Outline:
-
Catalyst System: A high-pressure reactor is charged with thiophene and a suitable catalyst, such as palladium sulfide on a support or molybdenum disulfide.[2][3][4]
-
Hydrogenation: The reactor is pressurized with hydrogen (e.g., up to 5 MPa) and heated to the required temperature (e.g., 200–260°C).[4]
-
Reaction Monitoring: The reaction progress is monitored by the uptake of hydrogen.
-
Work-up and Purification: Upon completion, the reactor is cooled and depressurized. The catalyst is removed by filtration, and the resulting liquid is purified by fractional distillation to yield thiophane. The yield, based on converted thiophene, can be in the range of 70-90%.[3]
Visualized Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic methodologies described.
Caption: Synthesis of Thiophane via Nucleophilic Substitution.
Caption: Vapor-Phase Synthesis of Thiophane from THF.
Caption: Synthesis of Thiophane via Catalytic Hydrogenation.
References
A Technical Guide to the Solubility and Miscibility of Tetrahydrothiophene in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and miscibility of tetrahydrothiophene (THT) in a range of common organic solvents. This document is intended to be a valuable resource for laboratory researchers, process chemists, and professionals in the pharmaceutical and chemical industries who utilize THT as a solvent, reagent, or intermediate.
Executive Summary
This compound (C₄H₈S), also known as thiophane, is a saturated heterocyclic organosulfur compound. It is a colorless liquid with a characteristic strong odor.[1][2] Understanding its solubility and miscibility is crucial for its effective use in various applications, including as a solvent, in chemical synthesis, and as an odorant for fuel gases.[2] This guide consolidates available data on its miscibility, provides detailed experimental protocols for solubility determination, and illustrates key concepts through diagrams.
Miscibility of this compound in Organic Solvents
This compound is widely reported to be miscible in all proportions with many common organic solvents.[1][3] This high degree of miscibility is attributed to its molecular structure, which allows for effective van der Waals interactions with a variety of solvent types. While quantitative solubility limits are not typically reported due to its complete miscibility, the following table summarizes its qualitative miscibility in several common organic solvents. The information is based on recurring statements in chemical literature and databases.
| Solvent | Classification | Miscibility with this compound |
| Ethanol | Polar Protic | Miscible in all proportions[1][3] |
| Methanol | Polar Protic | Miscible |
| Acetone | Polar Aprotic | Miscible in all proportions[1][3] |
| Diethyl Ether | Polar Aprotic | Miscible in all proportions[1][3] |
| Benzene | Nonpolar | Miscible in all proportions[1][3] |
| Toluene | Nonpolar | Miscible |
| Hexane | Nonpolar | Soluble[4] |
| Chloroform | Nonpolar | Miscible |
| Ethyl Acetate | Polar Aprotic | Miscible |
| Dimethylformamide (DMF) | Polar Aprotic | Miscible |
| Water | Polar Protic | Insoluble[1][3] |
Experimental Protocols for Determining Miscibility
For applications requiring a precise understanding of miscibility or for solvent systems not listed above, the following experimental protocol can be employed to visually determine the miscibility of this compound with a test solvent.
Objective
To determine if this compound is miscible, partially miscible, or immiscible in a given organic solvent at a specified temperature.
Materials and Equipment
-
This compound (THT), appropriate purity grade
-
Test solvent, appropriate purity grade
-
Graduated cylinders or pipettes
-
A set of clear glass vials or test tubes with caps
-
Vortex mixer or magnetic stirrer
-
Constant temperature bath
-
Light source for visual inspection
Procedure
-
Preparation of Mixtures :
-
Label a series of vials with the solvent name and the volume ratios to be tested (e.g., 1:9, 1:4, 1:1, 4:1, 9:1 of THT to solvent).
-
Using a calibrated pipette or graduated cylinder, carefully add the specified volumes of THT and the test solvent to the corresponding vials. For example, for a 1:1 ratio in a total volume of 10 mL, add 5 mL of THT and 5 mL of the solvent.
-
-
Equilibration :
-
Securely cap the vials.
-
Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C) and allow them to equilibrate for at least 30 minutes.
-
-
Mixing :
-
After temperature equilibration, vigorously mix each vial for 2-3 minutes using a vortex mixer or by placing a small magnetic stir bar in each and using a stir plate. This ensures intimate contact between the two liquids.
-
-
Observation :
-
After mixing, return the vials to the constant temperature bath and allow them to stand undisturbed.
-
Visually inspect the vials against a well-lit background immediately after mixing and then at regular intervals (e.g., 5, 15, 30, and 60 minutes).
-
Miscible : The mixture will appear as a single, clear, homogeneous liquid phase with no visible interface.
-
Immiscible : The mixture will separate into two distinct liquid layers. The formation of a clear interface confirms immiscibility.
-
Partially Miscible : The mixture may initially appear cloudy or form an emulsion that slowly separates, or one phase may have a larger volume than initially added, indicating some degree of mutual dissolution.
-
-
Reporting :
-
Record the observations for each volume ratio at the specified temperature. If the liquids are miscible in all tested proportions, they can be reported as "miscible." If immiscibility or partial miscibility is observed at any ratio, the specific observations should be detailed.
-
Visualizations
Logical Workflow for Solvent Selection
The following diagram illustrates a logical workflow for selecting an appropriate organic solvent for use with this compound, considering factors such as the intended application and the polarity of the solvent.
Caption: A flowchart for selecting a suitable organic solvent for this compound.
Intermolecular Forces in this compound Solvation
This diagram illustrates the primary intermolecular forces at play when this compound is dissolved in different types of organic solvents. The miscibility of THT is governed by these interactions.
Caption: Intermolecular forces in THT solvation.
Conclusion
This compound exhibits excellent miscibility with a wide array of common organic solvents, making it a versatile compound in research and industry. While it is insoluble in water, its ability to mix in all proportions with alcohols, ethers, ketones, and aromatic hydrocarbons provides a broad spectrum of solvent systems for various chemical processes. For novel applications or solvent mixtures, the provided experimental protocol offers a straightforward method for determining miscibility. The selection of an appropriate solvent should be guided by the principles of intermolecular forces and the specific requirements of the intended application.
References
Technical Guide: The Structural Basis of Tetrahydrothiophene's Characteristic Odor
Introduction
Tetrahydrothiophene (THT), a saturated heterocyclic organosulfur compound, is renowned for its potent and distinct odor.[1][2][3] Its primary industrial application is as an odorant in otherwise odorless natural gas and liquefied petroleum gas (LPG), serving as a crucial safety measure for leak detection.[1][4][5][6] The effectiveness of THT in this role is a direct consequence of its chemical structure, which imparts high volatility and an extremely low odor detection threshold.[6][7]
This technical guide provides an in-depth examination of the relationship between the molecular structure of this compound and its characteristic odor. It details the key structural features responsible for its olfactory properties, summarizes relevant quantitative data, outlines experimental methodologies for odor analysis, and explores the proposed mechanisms of its perception.
The Molecular Structure of this compound
This compound, also known as thiophane or thiolane, is the saturated analog of thiophene.[2][8] Its molecular formula is C₄H₈S. The structure consists of a five-membered ring comprising four carbon atoms and one sulfur atom, with the carbon atoms being fully saturated with hydrogen.[1][8] This configuration makes it a cyclic thioether. Unlike its aromatic counterpart, thiophene, the saturated ring of THT lacks a conjugated system, and its properties are characteristic of a typical thioether.[9] The sulfur atom's presence and its specific integration into this stable, cyclic structure are the foundational elements of its potent odor.[1]
Caption: Chemical structure of this compound (C₄H₈S).
Structure-Odor Relationship
The intense odor of THT is intrinsically linked to specific features of its molecular architecture. Organosulfur compounds are notorious for their strong smells, and THT is a classic example.
-
The Thioether Moiety: The sulfur atom is the primary osmophore (the molecular feature responsible for odor). Its lone pairs of electrons are crucial for the interaction with olfactory receptors.
-
Molecular Shape and Volatility: The compact, five-membered ring structure contributes to THT's high volatility, allowing it to readily enter the gaseous phase and reach olfactory receptors in the nasal cavity.
-
Significance of Oxidation State: The critical role of the sulfur atom is underscored by the fact that oxidation of THT to its corresponding sulfone, sulfolane (C₄H₈SO₂), yields a polar, and importantly, odorless solvent.[8] This transformation dramatically alters the electronic properties of the sulfur atom, thereby eliminating its ability to interact with the specific olfactory receptors that detect its characteristic smell.
Quantitative Data: Physicochemical and Olfactory Properties
The efficacy of an odorant is determined by its physical properties and its interaction with the human olfactory system. THT is detectable by humans at extremely low concentrations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₈S | [1][2] |
| Molar Mass | 88.17 g·mol⁻¹ | [8] |
| Appearance | Colorless liquid | [2][8] |
| Density | 0.997 - 1.0 g/mL at 25 °C | [8][10] |
| Melting Point | -96 °C | [8][10] |
| Boiling Point | 119 - 121.12 °C | [8][10][11] |
| Flash Point | 12 - 13 °C | [8][12] |
| Water Solubility | Insoluble / Immiscible | [9][10][11] |
| Vapor Pressure | 18.4 - 20.98 hPa at 20-25 °C | [7][11] |
Table 2: Odor Profile of this compound
| Parameter | Description / Value | Reference(s) |
| Odor Character | Strong, unpleasant, sulfurous. Described as resembling garlic, rotting eggs, or burnt rubber. | [6][10] |
| Odor Threshold | 0.00062 ppm to 1 part per billion (ppb) | [7][10][11] |
| Use Concentration in Gas | Typically 20 ppm | [4][5][13] |
Mechanism of Odor Perception
The perception of odor is a complex biological process initiated by the binding of volatile molecules to olfactory receptors (ORs).
-
Odorant Binding: Volatile THT molecules are inhaled and dissolve in the mucus of the olfactory epithelium.
-
Receptor Activation: The THT molecule binds to specific G protein-coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons (OSNs).[14] For sulfur compounds, evidence suggests that this interaction may be mediated by metal ions, such as copper, which act as a cofactor within the receptor's binding pocket.[14] A specific mouse olfactory receptor, MOR244-3, has been identified that responds robustly to sulfur-containing compounds, a process that requires the presence of copper.[14]
-
Signal Transduction: This binding event triggers a conformational change in the OR, initiating an intracellular signaling cascade. This cascade leads to the depolarization of the OSN, generating an action potential.[15]
-
Neural Processing: The signal is transmitted to the olfactory bulb in the brain, where it is processed. The brain integrates signals from various activated OSNs into a combinatorial code, which it interprets as the distinct and unpleasant smell of THT.[15][16]
Caption: Proposed signaling pathway for THT odor perception.
Experimental Protocols
The analysis of odor-active compounds like THT requires specialized techniques that can correlate chemical identity with sensory perception.
Gas Chromatography-Olfactometry (GC-O)
GC-O is the definitive method for identifying which specific compounds in a complex mixture are responsible for an odor.[17]
-
Principle: A sample containing volatile compounds is injected into a gas chromatograph (GC). The GC separates the compounds based on their physicochemical properties (e.g., boiling point, polarity). The column effluent is split, with one portion going to a standard chemical detector (like a Mass Spectrometer or Flame Ionization Detector) for identification and quantification, and the other portion directed to a heated "odor port."
-
Methodology:
-
Sample Injection: A headspace or liquid injection of the sample containing THT is made into the GC.
-
Chromatographic Separation: The compounds are separated on a capillary column. Inert columns, such as those with thick-film methyl silicone stationary phases, are often used for reactive sulfur compounds.[18][19]
-
Dual Detection:
-
Chemical Detector: A detector like a sulfur-specific detector (e.g., Pulsed Flame Photometric Detector - PFPD or Sulfur Chemiluminescence Detector - SCD) identifies the elution time and quantity of sulfur compounds.[20][21]
-
Olfactometry Port: A trained human assessor (panelist) sniffs the effluent from the odor port and records the time, duration, intensity, and description of any perceived odors.
-
-
Data Correlation: The data from the chemical detector is correlated with the human sensory data. A peak on the chromatogram that corresponds in time to a "sulfurous" odor event at the odor port confirms THT as an odor-active compound.
-
Caption: Experimental workflow for Gas Chromatography-Olfactometry.
Synthesis of this compound
Understanding the synthesis is relevant for obtaining pure standards for analytical and sensory experiments. A common laboratory and industrial preparation involves the reaction of tetrahydrofuran with hydrogen sulfide.[8]
-
Reaction: Tetrahydrofuran (THF) is reacted with hydrogen sulfide (H₂S) in the vapor phase.
-
Catalyst: The reaction is catalyzed by heterogeneous acid catalysts, such as alumina (Al₂O₃).[8][10]
-
Conditions: The reaction is typically carried out at elevated temperatures (e.g., 400 °C).[10]
-
Purification: The resulting THT is then purified from the reaction mixture.
Conclusion
The relationship between the structure of this compound and its odor is a clear and compelling example of molecular determinism in sensory science. The potent, sulfurous odor is unequivocally linked to the presence of a thioether moiety within a stable, five-membered saturated ring. This specific structure dictates the molecule's volatility and its precise interaction with olfactory receptors, a process likely mediated by metal ion cofactors. The complete loss of odor upon oxidation to sulfolane provides definitive proof of the sulfur atom's central role as the osmophore. This deep understanding of its structure-function relationship is fundamental to THT's critical application in public safety as a natural gas odorant.
References
- 1. solechem.eu [solechem.eu]
- 2. This compound [chemeurope.com]
- 3. THT - this compound (C4H8S) - WatchGas [watchgas.com]
- 4. jprs.gov.iq [jprs.gov.iq]
- 5. researchgate.net [researchgate.net]
- 6. yzsystems.com [yzsystems.com]
- 7. scent.vn [scent.vn]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. xcchemico.com [xcchemico.com]
- 10. This compound CAS#: 110-01-0 [m.chemicalbook.com]
- 11. This compound | C4H8S | CID 1127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The role of metals in mammalian olfaction of low molecular weight organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. azom.com [azom.com]
- 20. americanlaboratory.com [americanlaboratory.com]
- 21. silcotek.com [silcotek.com]
Methodological & Application
Application Note and Protocol for the Analysis of Tetrahydrothiophene (THT) in Air Samples by Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrothiophene (THT) is a volatile organic sulfur compound commonly used as an odorant in natural gas to enable leak detection. Monitoring THT levels in ambient and indoor air is crucial for assessing environmental exposure and ensuring the effectiveness of gas odorization. This document provides a detailed protocol for the quantitative analysis of THT in air samples using thermal desorption (TD) followed by gas chromatography-mass spectrometry (GC-MS). This method offers high sensitivity and selectivity, making it suitable for trace-level detection.[1][2]
The methodology involves active air sampling onto sorbent tubes, followed by thermal desorption to concentrate the analytes before injection into the GC-MS system.[1][3] The gas chromatograph separates THT from other volatile organic compounds (VOCs), and the mass spectrometer provides definitive identification and quantification.
Experimental Protocols
Air Sampling
-
Sorbent Tube Selection: Utilize stainless steel thermal desorption tubes packed with a suitable sorbent, such as Tenax® TA or Carbograph 5TD, which are effective for trapping volatile and very volatile organic compounds.[4]
-
Sample Collection:
-
Connect the sorbent tube to a calibrated personal sampling pump.
-
Draw a known volume of air through the tube at a consistent flow rate (e.g., 50-200 mL/min). The total sample volume will depend on the expected THT concentration and the desired detection limit; typical volumes range from 1 to 5 liters.
-
After sampling, seal the tubes with long-term storage caps and transport them to the laboratory for analysis.
-
An alternative method for whole air sampling involves the use of SUMMA passivated stainless steel canisters or Tedlar bags.[2]
Sample Preparation: Thermal Desorption
Thermal desorption is a technique that uses heat and a flow of inert gas to transfer the analytes from the sorbent tube to a focusing trap, and then into the GC-MS system, thereby concentrating the sample and improving detection limits.[1][3]
Typical Thermal Desorption Parameters:
| Parameter | Value |
| Tube Desorption | |
| Pre-purge Time | 1-3 min |
| Desorption Temperature | 280-300°C |
| Desorption Time | 5-10 min |
| Desorption Flow | 20-50 mL/min |
| Focusing Trap | |
| Trap Sorbent | Tenax® TA or a multi-bed sorbent |
| Trapping Temperature | -10°C to 25°C |
| Trap Desorption | |
| Trap Desorption Temperature | 300-320°C |
| Trap Desorption Time | 3-5 min (rapid heating) |
| Transfer Line Temperature | 200-250°C |
| Split Ratio | Dependent on sample concentration; a splitless or low split ratio is used for trace analysis. |
Note: These parameters should be optimized based on the specific instrumentation and target analyte concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The GC separates the desorbed compounds, and the MS detects and quantifies THT.
Typical GC-MS Parameters:
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-624 or similar mid-polarity column (e.g., 60 m x 0.25 mm ID, 1.4 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |
| Oven Temperature Program | - Initial: 40°C, hold for 5 min- Ramp 1: 5°C/min to 150°C- Ramp 2: 20°C/min to 240°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |
| Mass Range (Full Scan) | m/z 35-300 |
| SIM Ions for THT | |
| Quantifier Ion | m/z 88 (Molecular Ion) |
| Qualifier Ions | m/z 60, 45 |
Note: The GC oven program should be optimized to ensure baseline separation of THT from other potential interferences.
Data Presentation
Quantitative data for THT analysis using TD-GC-MS is summarized in the table below. These values are representative and may vary depending on the specific instrumentation and analytical conditions.
| Parameter | Typical Value | Reference |
| Method Detection Limit (MDL) | 2.0 µg/m³ | [2] |
| Limit of Quantification (LOQ) | 1-3 µg/m³ | [4] |
| Linearity Range | 0.5 - 200 ng on column | [1] |
| Relative Standard Deviation (RSD) | < 5.0% | [2] |
| Recovery | > 90% | Assumed based on typical TD-GC-MS performance |
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow for the analysis of THT in air samples.
Caption: Workflow for THT analysis in air by TD-GC-MS.
Conclusion
The described thermal desorption-gas chromatography-mass spectrometry protocol provides a robust and sensitive method for the determination of this compound in air samples. The use of thermal desorption for sample introduction enhances detection limits, allowing for the quantification of THT at trace levels relevant to environmental and occupational health monitoring.[1] The high selectivity of mass spectrometry ensures accurate identification and reliable quantification of THT, even in complex air matrices. This protocol is well-suited for researchers and professionals in environmental science and drug development requiring precise and accurate measurements of THT in air.
References
Application Notes and Protocols: The Role of Tetrahydrothiophene as a Ligand in the Synthesis of Chloro(tetrahydrothiophene)gold(I)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloro(tetrahydrothiophene)gold(I), commonly abbreviated as (tht)AuCl, is a pivotal precursor in the field of gold chemistry. Its utility is primarily derived from the labile nature of the this compound (tht) ligand, which is readily displaced by stronger coordinating species. This characteristic makes (tht)AuCl an excellent and versatile starting material for the synthesis of a diverse array of gold(I) complexes, including those with significant potential in drug development. This document provides detailed application notes, experimental protocols, and quantitative data relating to the synthesis of chloro(this compound)gold(I) and its subsequent use in the preparation of therapeutically relevant gold(I) compounds.
Introduction: The Significance of this compound as a Ligand
This compound (THT), a cyclic thioether, plays a dual role in the synthesis of chloro(this compound)gold(I). In the reaction with tetrachloroauric(III) acid (HAuCl₄), THT acts as both a reducing agent and a coordinating ligand. One equivalent of THT reduces the gold(III) center to gold(I), becoming oxidized to this compound sulfoxide in the process.[1] A second equivalent of THT then coordinates to the newly formed gold(I) chloride, yielding the stable, linear (tht)AuCl complex.[1]
The resulting gold(I)-sulfur bond is relatively weak, rendering the THT ligand labile and easily substitutable by a wide range of other ligands, such as phosphines and N-heterocyclic carbenes (NHCs).[2] This reactivity is the cornerstone of (tht)AuCl's utility as a precursor for the synthesis of novel gold(I) complexes with tailored electronic and steric properties for applications in catalysis and, notably, in medicinal chemistry.[2][3]
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of chloro(this compound)gold(I) is presented below.
Table 1: Physicochemical Properties of Chloro(this compound)gold(I)
| Property | Value | References |
| Chemical Formula | C₄H₈AuClS | [4] |
| Molecular Weight | 320.58 g/mol | [4] |
| Appearance | White to off-white powder | [4] |
| Solubility | Soluble in acetone, benzene, chloroform, dichloromethane. Insoluble in diethyl ether, ethanol, hexane. | [2] |
| Stability | Sensitive to light and temperature. Decomposes very slowly at room temperature when dry. Can be stored for a long time at 0°C. | [2][4] |
Table 2: Spectroscopic Data for Chloro(this compound)gold(I)
| Technique | Observed Data | References |
| ¹H NMR (CDCl₃, 400.14 MHz) | δ = 2.24 (s, 4H, CH₂), 3.48 (s, 4H, CH₂) ppm | |
| ¹³C NMR (CDCl₃, 100.61 MHz) | Not explicitly found in search results. | |
| Infrared (IR) Spectroscopy | Strong band at 332 cm⁻¹ (νAu-Cl) | [2] |
| Elemental Analysis | Calculated for C₄H₈AuClS: C, 15.0%; H, 2.5%; Au, 61.45%. Found: C, 15.1%; H, 2.45%; Au, 61.7%. | [2] |
Experimental Protocols
Synthesis of Chloro(this compound)gold(I)
This protocol is adapted from the well-established and verified procedure published in Inorganic Syntheses.[2]
Reaction Scheme:
HAuCl₄ + 2 SC₄H₈ + H₂O → AuCl(SC₄H₈) + OSC₄H₈ + 3 HCl[4]
Materials:
-
Hydrogen tetrachloroaurate(III) trihydrate (H[AuCl₄]·3H₂O)
-
This compound (SC₄H₈)
-
Ethanol
-
Water
Procedure:
-
In a 200-mL flask equipped with a magnetic stirring bar, dissolve hydrogen tetrachloroaurate(III) trihydrate (6.18 g, 15 mmol) in a mixture of 10 mL of water and 50 mL of ethanol.
-
While stirring, add this compound (2.8 mL, 31.75 mmol) dropwise. A bulky yellow precipitate of AuCl₃(SC₄H₈) will initially form.
-
Continue the dropwise addition of this compound. The yellow precipitate will transform into a white solid, which is the desired chloro(this compound)gold(I).
-
After the addition is complete, stir the mixture for 15 minutes at room temperature.
-
Collect the white precipitate by filtration.
-
Wash the solid with two 10-mL portions of ethanol.
-
Dry the product under vacuum.
Expected Yield: 4.57 g (95%)[2]
Synthesis of a Cytotoxic Gold(I)-Phosphine Complex
This protocol provides a general method for the synthesis of a mononuclear gold(I)-phosphine complex, a class of compounds with demonstrated anticancer activity.[5]
Reaction Scheme:
(tht)AuCl + L → [AuCl(L)] + tht (where L is a phosphine ligand)
Materials:
-
Chloro(this compound)gold(I)
-
Phosphine ligand (e.g., 2-(diphenylphosphino)ethylamine)
-
Dichloromethane
Procedure:
-
In a flask under an inert atmosphere, dissolve the desired phosphine ligand (0.15 mmol) in 20 mL of dichloromethane.
-
To this solution, add solid chloro(this compound)gold(I) (0.15 mmol).
-
Stir the reaction mixture for 1 hour at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy.
-
Upon completion, the product can be isolated by removing the solvent under reduced pressure and, if necessary, purified by recrystallization.
Synthesis of a Potential Anticancer Gold(I)-NHC Complex
This protocol outlines the synthesis of a gold(I) N-heterocyclic carbene (NHC) complex via a transmetalation reaction from a silver-NHC intermediate. Gold(I)-NHC complexes are a promising class of anticancer agents.[6]
Reaction Scheme:
(Imidazolium salt) + Ag₂O → [Ag(NHC)Br] [Ag(NHC)Br] + (tht)AuCl → [Au(NHC)Cl] + AgBr + tht
Materials:
-
N-heterocyclic carbene precursor (e.g., a sugar-incorporated imidazolium bromide)
-
Silver(I) oxide (Ag₂O)
-
Chloro(this compound)gold(I)
-
Dichloromethane
Procedure:
-
Synthesis of the Silver-NHC Complex: In a light-protected flask, react the imidazolium salt with silver(I) oxide in dichloromethane to form the corresponding silver-NHC complex.
-
Transmetalation to Gold(I): In a separate flask, suspend chloro(this compound)gold(I) in dichloromethane.
-
Add the solid silver-NHC complex to the (tht)AuCl suspension.
-
Stir the mixture at room temperature overnight. The formation of a precipitate (AgBr) indicates the progress of the reaction.
-
Upon completion, filter the reaction mixture to remove the silver bromide precipitate.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude gold(I)-NHC complex, which can be further purified by recrystallization.
Visualization of Workflows and Pathways
The following diagrams illustrate the synthesis workflows and a representative signaling pathway targeted by gold(I) complexes in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 3. benchchem.com [benchchem.com]
- 4. Chloro(this compound)gold(I) - Wikipedia [en.wikipedia.org]
- 5. Cytotoxic Gold(I) Complexes with Amidophosphine Ligands Containing Thiophene Moieties | MDPI [mdpi.com]
- 6. iris.unina.it [iris.unina.it]
Application Notes and Protocols: Step-by-Step Procedure for the Oxidation of Tetrahydrothiophene to Sulfolane
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfolane (tetrahydrothiophene-1,1-dioxide) is a polar aprotic solvent with high thermal stability, widely utilized in the chemical industry.[1] Its primary applications include the extraction of aromatic hydrocarbons from refinery streams (e.g., the Sulfinol process) and as a solvent in various chemical reactions.[2][3] One established method for synthesizing sulfolane is through the direct oxidation of its precursor, this compound (THT).[4]
This document provides detailed protocols for the laboratory-scale synthesis of sulfolane via the oxidation of this compound, primarily using hydrogen peroxide as the oxidant. An overview of a modern catalytic approach is also presented.
Reaction Pathway Overview
The oxidation of this compound to sulfolane is a two-step process. Initially, THT is oxidized to an intermediate, this compound-1-oxide (a sulfoxide). Subsequent oxidation of the sulfoxide yields the final product, sulfolane (a sulfone).
Caption: Reaction pathway for the oxidation of THT to Sulfolane.
Experimental Protocols
Two primary methods are detailed below: a standard oxidation using hydrogen peroxide and an advanced catalytic method for milder reaction conditions.
Protocol 1: Two-Step Oxidation with Hydrogen Peroxide
This method leverages temperature control to isolate the two stages of oxidation, offering greater control over the reaction and potentially leading to higher purity and yields.[3][5]
Materials and Reagents:
-
This compound (THT)
-
Hydrogen Peroxide (30% aqueous solution)
-
Acetic Acid (Glacial)
-
Sodium Bicarbonate (Saturated solution)
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate
-
Deionized Water
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating plate
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: Oxidation to this compound-1-oxide (Low Temperature)
-
Set up the three-neck flask with a magnetic stirrer, thermometer, and dropping funnel. Place the flask in an ice bath to maintain a low temperature.
-
Add this compound and a solvent like acetic acid to the flask.
-
Slowly add hydrogen peroxide (30% solution) dropwise from the dropping funnel. Maintain the reaction temperature below 20-25°C to prevent over-oxidation.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours or until analysis (e.g., TLC or GC) shows the consumption of THT.
Step 2: Oxidation to Sulfolane (Higher Temperature)
-
Attach a reflux condenser to the reaction flask.
-
Heat the reaction mixture to a higher temperature (typically 70-100°C).
-
Maintain this temperature and continue stirring for several hours until the intermediate sulfoxide is fully converted to sulfolane. Monitor the reaction progress via an appropriate analytical method.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase multiple times with dichloromethane.
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The crude sulfolane can be further purified by vacuum distillation to yield a colorless liquid or solid, as sulfolane's melting point is 27.5°C.[6]
Protocol 2: Catalytic Oxidation using a W-containing Layered Double Hydroxide (LDH) Catalyst
This protocol describes a modern, milder approach using a heterogeneous catalyst, which can offer high selectivity and activity at room temperature.[7]
Materials and Reagents:
-
This compound (THT)
-
Hydrogen Peroxide (30-35% aqueous solution)
-
W-containing Layered Double Hydroxide (W-LDH) catalyst
-
Acetonitrile (Solvent)
-
Internal standard for GC analysis (e.g., dodecane)
Equipment:
-
Jacketed glass reactor or round-bottom flask
-
Magnetic stirrer
-
Thermostat for temperature control
-
Gas chromatograph (GC) for analysis
Procedure:
-
Add the W-LDH catalyst and acetonitrile to the reactor.
-
Add this compound to the suspension.
-
Bring the mixture to the desired reaction temperature (e.g., 25°C) while stirring.[7]
-
Start the reaction by adding the hydrogen peroxide solution. The typical molar ratio of H₂O₂ to THT is 2.5:1.[7]
-
Take samples periodically for analysis by gas chromatography to monitor the conversion of THT and the selectivity towards sulfolane.
-
Upon reaction completion, the catalyst can be separated from the reaction mixture by filtration.
-
The solvent can be removed from the filtrate via distillation or rotary evaporation to isolate the sulfolane product. Further purification can be achieved by vacuum distillation.
Data Presentation
The following table summarizes key quantitative parameters for the catalytic oxidation method.
| Parameter | Value / Condition | Source |
| Reactants | ||
| Substrate | This compound (THT) | [7] |
| Oxidant | Hydrogen Peroxide (H₂O₂) | [7] |
| Reaction Conditions | ||
| Catalyst | W-containing Layered Double Hydroxide (W-LDH) | [7] |
| H₂O₂ / THT Molar Ratio | 2.5 / 1.0 | [7] |
| Temperature | 20–30°C (Optimal at 25°C) | [7] |
| Solvent | Acetonitrile (MeCN) | [7] |
| Reaction Time | 45+ minutes (for high conversion) | [7] |
| Products | ||
| Intermediate | This compound-1-oxide (THTO) | [7] |
| Final Product | Sulfolane (THTO₂) | [7] |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis of sulfolane from THT.
Caption: General workflow for the synthesis and purification of sulfolane.
Safety Precautions
-
This compound (THT): THT is a volatile liquid with an intensely unpleasant odor. It is flammable and an irritant. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrogen Peroxide (30%): This is a strong oxidizing agent and can cause severe skin and eye irritation or burns. Avoid contact with combustible materials. Use appropriate PPE.
-
General: The oxidation reaction can be exothermic. Proper temperature control, especially during the addition of hydrogen peroxide, is crucial to prevent runaway reactions. Ensure all glassware is properly secured.
References
- 1. Sulfolane | C4H8O2S | CID 31347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SULFOLANE (ANHYDROUS - AQUEOUS) - Ataman Kimya [atamanchemicals.com]
- 3. Sulfolane - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. The Synthesis of Sulfolane_Chemicalbook [chemicalbook.com]
- 6. Sulfolane - Sciencemadness Wiki [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
Application of tetrahydrothiophene as a solvent in organic synthesis reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Tetrahydrothiophene (THT) and its limited yet specific applications as a solvent in organic synthesis. Due to its infrequent use as a primary reaction medium, this document focuses on its physicochemical properties, a comparison with its commonly used analog Tetrahydrofuran (THF), and potential niche applications.
Introduction to this compound (THT) as a Solvent
This compound (THT), also known as thiophane or thiolane, is a saturated heterocyclic organic compound with the formula (CH₂)₄S.[1] While it is structurally analogous to Tetrahydrofuran (THF), a widely utilized solvent in organic synthesis, THT's application as a solvent is significantly less common. Its primary industrial use is as an odorant for natural gas due to its strong and distinct smell.[1][2]
The sulfur atom in the THT ring imparts distinct chemical properties compared to the oxygen atom in THF. These differences, including Lewis basicity and potential for oxidation, influence its behavior as a solvent and its interaction with reagents and catalysts.[3] While THT is soluble in many organic solvents, its use as a primary reaction medium is not well-documented in the literature, suggesting that for most applications, other solvents are more efficient or offer fewer complications.[4]
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of THT is presented below. These properties are crucial for its consideration as a solvent in specific reaction conditions.
| Property | Value | Reference |
| Molecular Formula | C₄H₈S | [2] |
| Molecular Weight | 88.17 g/mol | [4] |
| Appearance | Colorless liquid | [4] |
| Odor | Strong, unpleasant | [5] |
| Boiling Point | 119-121 °C | [2] |
| Melting Point | -96 °C | [2] |
| Density | 0.9987 g/cm³ at 20 °C | [4] |
| Solubility in Water | Insoluble | [4] |
| Solubility in Organic Solvents | Soluble in alcohol, ether, acetone, benzene | [4] |
| Flash Point | 12 °C (55 °F) | [6] |
| Lewis Basicity | Soft Lewis base | [1] |
Comparative Analysis: THT vs. THF as Solvents
The limited use of THT as a solvent can be understood by comparing its properties to THF.
| Feature | This compound (THT) | Tetrahydrofuran (THF) | Implications for Use as a Solvent |
| Heteroatom | Sulfur | Oxygen | The larger, more polarizable sulfur atom in THT makes it a "softer" Lewis base compared to the "harder" oxygen in THF.[3] This can influence its coordination to metal centers. |
| Boiling Point | 119-121 °C | 66 °C | THT's higher boiling point allows for reactions to be conducted at elevated temperatures without the need for a sealed system. |
| Lewis Basicity | Weaker Lewis base | Stronger Lewis base | THF is a better solvent for stabilizing hard Lewis acids, such as Grignard reagents and organolithium compounds, through strong coordination.[7] |
| Oxidation | Can be oxidized to sulfolane (a polar aprotic solvent) | Can form explosive peroxides | The oxidation of THT to sulfolane is a potential side reaction but also a route to a different type of solvent.[1][8] THF's propensity to form peroxides upon storage is a significant safety hazard.[9] |
| Odor | Strong, unpleasant | Mildly ethereal | The potent odor of THT is a major practical disadvantage for its routine use as a solvent. |
| Cost & Availability | Less common and potentially more expensive | Widely available and relatively inexpensive | Economic factors favor the use of THF for large-scale applications. |
Logical Relationship: THT vs. THF as Solvents
Caption: A diagram illustrating the comparative properties of THT and THF and their implications for use as solvents.
Potential Niche Applications of this compound as a Solvent
While not a mainstream solvent, the unique properties of THT suggest potential utility in specific contexts:
-
Reactions Requiring a High Boiling Point Ethereal Solvent: For reactions that necessitate a higher temperature than the boiling point of THF and where an ether-type solvent is preferred, THT could be a viable, albeit odorous, alternative.
-
Synthesis of Sulfur-Containing Compounds: In reactions where the solvent might participate or influence the reactivity of sulfur-containing reagents, THT could offer unique advantages. However, there is limited literature to support this.
-
Coordination Chemistry and Catalysis: The soft Lewis basicity of the sulfur atom in THT allows it to act as a ligand for soft metal centers.[1] In some catalytic reactions, THT could potentially be used as a solvent that also plays a role in the catalytic cycle, for example, by temporarily coordinating to the metal catalyst.[10]
Experimental Protocols (Generalized)
Given the scarcity of specific literature protocols where THT is the primary solvent, the following are generalized procedures based on its properties and analogy to THF. These should be considered hypothetical and require thorough experimental validation.
Experimental Workflow: General Setup for Reactions in THT
Caption: A generalized workflow for conducting an organic synthesis reaction using THT as a solvent.
Protocol 5.1: Hypothetical Metal-Catalyzed Cross-Coupling Reaction
This protocol is a generalized representation and has not been validated experimentally.
-
Objective: To perform a Suzuki-Miyaura cross-coupling reaction at an elevated temperature.
-
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous this compound (THT) (10 mL)
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous THT via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 5.2: Hypothetical Polymerization of a Thiophene Derivative
This protocol is a generalized representation for the synthesis of poly(3-hexylthiophene) (P3HT) and has not been validated with THT as the solvent. Literature typically reports this reaction in solvents like chloroform or THF.[11][12]
-
Objective: To synthesize P3HT via oxidative polymerization.
-
Materials:
-
3-hexylthiophene (10 mmol)
-
Anhydrous Iron(III) chloride (FeCl₃) (40 mmol)
-
Anhydrous this compound (THT) (150 mL)
-
Methanol (for precipitation)
-
-
Procedure:
-
In a dry, three-necked flask under an inert atmosphere, suspend anhydrous FeCl₃ in anhydrous THT.
-
Slowly add a solution of 3-hexylthiophene in anhydrous THT to the FeCl₃ suspension with vigorous stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration and wash with methanol until the filtrate is colorless.
-
Further purify the polymer by redissolving it in a minimal amount of a suitable solvent (e.g., chloroform) and re-precipitating in methanol.
-
Dry the resulting polymer under vacuum.
-
Safety and Handling
-
Flammability: this compound is highly flammable.[6] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Odor: THT has an extremely strong and unpleasant odor. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All handling should be done in a fume hood to minimize exposure.
-
Toxicity: THT can be harmful if inhaled, ingested, or absorbed through the skin.[2]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from oxidizing agents.[13]
Conclusion
This compound is a specialty chemical with limited application as a solvent in organic synthesis, primarily due to its strong odor and the availability of more suitable alternatives like THF. However, its unique properties, such as its higher boiling point and the presence of a soft Lewis basic sulfur atom, may warrant its consideration for specific, niche applications where conventional solvents are inadequate. Any use of THT as a solvent should be preceded by a thorough risk assessment and small-scale trials to validate its suitability for the intended reaction.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. solechem.eu [solechem.eu]
- 3. quora.com [quora.com]
- 4. This compound | C4H8S | CID 1127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Buy this compound | 110-01-0 [smolecule.com]
- 7. fiveable.me [fiveable.me]
- 8. Sulfolane - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Ligand Rearrangement Leads to this compound-Functionalized N,S-Heterocyclic Carbene Palladium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 13. xcchemico.com [xcchemico.com]
Application Notes & Protocols: Standard Operating Procedure for Odorizing Natural Gas with Tetrahydrothiophene (THT) Mixtures
Introduction
Natural gas, primarily composed of methane, is colorless and odorless, posing a significant safety risk in the event of a leak.[1] To mitigate this hazard, odorants are added to natural gas to give it a distinct and unpleasant smell, allowing for prompt leak detection by individuals with a normal sense of smell.[2][3] Federal regulations mandate that combustible gas in a distribution line must be odorized so that it is readily detectable at a concentration in air of one-fifth of the lower explosive limit (LEL).[3][4][5] Tetrahydrothiophene (THT), a sulfur-based organic compound, is a widely used odorant in Europe and China due to its chemical stability, characteristic gassy odor, and effectiveness at low concentrations.[1][6][7] These application notes provide a comprehensive overview of the standard operating procedures for the odorization of natural gas using THT, including handling, injection, and quality control protocols.
Properties and Specifications of THT Odorant
THT (C₄H₈S) is a volatile, colorless liquid with a strong, unpleasant odor often described as resembling garlic or rotten cabbage.[1][8] It is selected as a natural gas odorant for its stability and consistent scent profile within the gas distribution system.[1]
Table 1: Physical and Chemical Properties of this compound (THT)
| Property | Value |
| Chemical Formula | C₄H₈S |
| Molar Mass | 88.17 g/mol |
| Appearance | Colorless liquid |
| Odor | Strong, unpleasant, garlic-like |
| Density | ~0.999 g/cm³ |
| Melting Point | -96 °C |
| Boiling Point | 119 °C |
| Flash Point | 13 °C |
| Human Odor Threshold | ~1 part per billion (ppb)[8] |
Table 2: Recommended THT Concentration in Natural Gas
| Region/Country | Recommended Concentration |
| Europe (general) | 10 - 40 mg/m³ |
| Germany | 12 - 25 mg/m³[9] |
| The Netherlands | At least 18 mg/m³[10] |
| China | 20 mg/m³[6] |
| Poland | > 18 mg/m³[11] |
Experimental Protocols
2.1. Protocol for Safe Handling and Storage of THT
Due to its high flammability and potential health effects from inhalation, strict safety protocols must be followed when handling THT.[12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and respiratory protection if ventilation is inadequate.[12][13]
-
Ventilation: Handle THT in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.
-
Ignition Sources: Eliminate all potential ignition sources, as THT is highly flammable.[12] Use intrinsically safe and properly grounded electrical equipment.[13]
-
Storage: Store THT in tightly sealed, specialized containers in a cool, dry, and well-ventilated area away from heat and direct sunlight.[7]
-
Spill Response: In case of a spill, contain the leak if it is safe to do so. Use absorbent materials to clean up the spill and dispose of the waste in accordance with local regulations. Ventilate the area thoroughly.
2.2. Protocol for THT Injection into Natural Gas Streams
Modern odorization systems utilize automated injection technology to ensure a precise and constant odorization rate proportional to the gas flow.[9][14]
-
System Components: A typical injection system consists of an odorant storage tank, a metering pump (e.g., diaphragm or Coriolis mass flow controller), an electronic control unit, and an injection probe into the gas pipeline.[10][14]
-
Pre-operational Checks:
-
Verify the THT level in the storage tank.
-
Inspect all tubing and connections for leaks.
-
Ensure the electronic control unit is powered and calibrated.
-
-
Programming the System:
-
Initiating Injection:
-
Continuous Dosing: For low gas flow applications, a continuous dosing system using a mass flow controller is preferable to batch-wise injection to ensure a homogeneous mixture and prevent liquid THT from remaining in the lines.[2][10]
2.3. Protocol for Quality Control: Monitoring THT Concentration
Frequent and consistent monitoring of the THT concentration is vital to ensure its effectiveness as a warning agent, as factors like pipeline adsorption can reduce its concentration over time.[6][15][16]
-
Gas Chromatography (GC):
-
Objective: To separate and quantify THT and other sulfur compounds in a natural gas sample.
-
Instrumentation: A gas chromatograph (e.g., Agilent 990 Micro GC) equipped with a suitable column (e.g., CP-Sil 19CB) and a sensitive detector (e.g., PlasmaDetek2) is required.[6][17]
-
Procedure: a. Obtain a representative gas sample from a designated sampling port in the pipeline. b. Inject the gas sample into the GC. c. The components of the gas are separated based on their interaction with the stationary phase in the column. d. The detector measures the concentration of each component as it elutes from the column. e. The THT concentration is determined by comparing its peak area to a calibration standard.[6] The analysis time is typically under 4 minutes.[17]
-
-
UV Absorbance Analysis:
-
Objective: To continuously monitor the THT level in the natural gas stream.
-
Instrumentation: An online process analyzer (e.g., OMA-300 Process Analyzer) that measures UV absorbance.[15][16]
-
Procedure: a. The analyzer is installed at a monitoring point in the pipeline. b. It continuously measures the UV absorbance of the gas stream. c. Since natural gas (mostly methane) does not absorb significantly in the UV range, the absorbance spectrum can be attributed to aromatic compounds and the added THT.[15] d. The instrument is calibrated to isolate the THT absorbance from the background absorbance of other aromatic compounds, providing a real-time measurement of the THT concentration.[15]
-
-
Odor Intensity "Sniff" Test:
-
Objective: To ensure the odorized gas is detectable by a person with a normal sense of smell at the required safety level.[3][5]
-
Instrumentation: An odorometer (e.g., Heath Odorator, YZ Industries DTEX) that mixes the odorized gas with air in controlled proportions.[5]
-
Procedure: a. The test should be conducted in a controlled environment to avoid olfactory fatigue and interference.[3] b. The instrument is connected to a gas supply. c. A trained individual with a normal sense of smell sniffs the gas/air mixture from the sample port. d. The operator slowly increases the concentration of natural gas in the air until the odor is first detected (threshold detection level) and then becomes readily detectable.[5] e. The instrument determines the percentage of gas in the air at which the odor becomes readily detectable, which must be at or below 1% gas in air (one-fifth of the LEL).[3][5]
-
Visualizations
Caption: Workflow of a typical natural gas odorization process with THT.
Caption: Decision tree for troubleshooting low THT odorant levels.
Caption: Simplified signaling pathway for THT odor perception.
References
- 1. yzsystems.com [yzsystems.com]
- 2. fluidhandlingpro.com [fluidhandlingpro.com]
- 3. asgmt.com [asgmt.com]
- 4. biorxiv.org [biorxiv.org]
- 5. ohiogasassoc.org [ohiogasassoc.org]
- 6. agilent.com [agilent.com]
- 7. arkema.com [arkema.com]
- 8. forensicsdetectors.com [forensicsdetectors.com]
- 9. Odorization of Large Quantities of Natural Gas | LEWA [lewa.com]
- 10. psctexas.com [psctexas.com]
- 11. researchgate.net [researchgate.net]
- 12. asgmt.com [asgmt.com]
- 13. enagas.es [enagas.es]
- 14. sespi.it [sespi.it]
- 15. Applied Analytics’ Solution for Measuring THT in Natural Gas - Process Engineering Control & Manufacturing [pecm.co.uk]
- 16. aai.solutions [aai.solutions]
- 17. processsensing.com [processsensing.com]
High-Pressure Liquid Chromatography Method for Purifying Tetrahydrothiophene (THT) Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrothiophene (THT) derivatives are a class of sulfur-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Notably, certain THT derivatives, such as 3-aminothis compound 1,1-dioxides, have emerged as potent non-electrophilic activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a critical regulator of cellular antioxidant responses, and its activation is a promising therapeutic strategy for a range of diseases associated with oxidative stress and inflammation.
The synthesis of these THT derivatives often results in complex mixtures containing the desired product, isomers, and reaction byproducts. To enable accurate biological evaluation and preclinical development, high-purity compounds are essential. Preparative High-Pressure Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification of such small molecules in the pharmaceutical industry.[1]
This document provides detailed application notes and protocols for the purification of THT derivatives using reversed-phase and chiral HPLC methods. It is intended to guide researchers, scientists, and drug development professionals in developing robust and efficient purification strategies for this important class of compounds.
Signaling Pathway: Non-Electrophilic Activation of the Keap1-Nrf2 Pathway by THT Derivatives
Under basal conditions, the transcription factor Nrf2 is kept at low levels in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2][3] Electrophilic molecules can activate this pathway by covalently modifying specific cysteine residues on Keap1, leading to the dissociation of Nrf2.[4] However, non-electrophilic activators, such as certain 3-aminothis compound 1,1-dioxides, offer a potentially safer therapeutic approach by avoiding off-target reactions associated with electrophiles.[5][6]
One proposed mechanism for non-electrophilic activation involves the inhibition of enzymes like phosphoglycerate kinase 1 (PGK1) by THT derivatives such as CBR-470-1. This inhibition leads to the accumulation of reactive metabolites that can modify Keap1, disrupting the Keap1-Nrf2 complex and allowing Nrf2 to translocate to the nucleus.[7] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, initiating the transcription of a suite of cytoprotective genes.[8][9]
Experimental Protocols
General Workflow for HPLC Purification Method Development
The purification of THT derivatives by preparative HPLC typically follows a systematic workflow that begins with analytical scale method development and progresses to preparative scale purification.
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. lcms.cz [lcms.cz]
- 4. Supelco Preparative HPLC products for Pharmaceutical Development and Production [sigmaaldrich.com]
- 5. Optimization of 3-aminothis compound 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. agilent.com [agilent.com]
- 8. Scaling Up for Prep HPLC - Chromatography Forum [chromforum.org]
- 9. researchgate.net [researchgate.net]
Safety protocols for handling and storing tetrahydrothiophene in a laboratory setting
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Tetrahydrothiophene (THT), also known as thiolane, is a volatile, colorless liquid with a potent, unpleasant odor.[1][2] It is a saturated heterocyclic organosulfur compound widely used as an odorant for natural gas to enable leak detection.[1][2][3] In the laboratory, it serves as a solvent and a chemical intermediate in the synthesis of pharmaceuticals, pesticides, and other sulfur-containing compounds.[1][3] Due to its high flammability, toxicity, and strong stench, strict safety protocols must be followed during its handling, storage, and disposal to ensure the safety of laboratory personnel and the environment.[1][4] This document provides detailed protocols for the safe use of THT in a laboratory setting.
2.0 Hazard Identification and Quantitative Data
This compound is classified as a hazardous substance. It is a highly flammable liquid and vapor.[5][6] THT is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye irritation and skin irritation.[5][6] The vapor is heavier than air and can travel along the ground, creating a risk of distant ignition.[7]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₄H₈S | [2][3][4] |
| Molecular Weight | 88.17 g/mol | [2][4][8] |
| Appearance | Colorless to slightly yellow liquid | [3][4][8] |
| Odor | Strong, characteristic, unpleasant stench | [2][3][4] |
| Boiling Point | 119-122 °C (246-252 °F) | [1][3][4] |
| Melting Point | -96 °C (-141 °F) | [1][3][4] |
| Flash Point | 13 °C (55.4 °F) - Closed Cup | [1][4][9] |
| Autoignition Temperature | 200 °C (392 °F) | [4] |
| Density | ~1.00 g/mL at 20-25 °C | [1][4][9] |
| Vapor Pressure | 18-20 mmHg at 25 °C | [2][9] |
| Vapor Density | 3.04 (Air = 1) | [4] |
| Solubility | Insoluble in water; miscible with most organic solvents.[1][4][8] | |
| Explosion Limits | Lower: 1.1% vol / Upper: 12.1% vol | [4] |
3.0 Protocols for Safe Handling
3.1 Engineering Controls
-
Chemical Fume Hood: Always handle THT in a properly functioning chemical fume hood to avoid inhalation of vapors.[4]
-
Ventilation: Use adequate general or local explosion-proof ventilation to maintain airborne concentrations below exposure limits.[4][10]
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[4][5]
3.2 Personal Protective Equipment (PPE)
-
Hand Protection: Wear solvent-resistant gloves (e.g., Fluorinated rubber, Butyl-rubber).[6][11] Gloves must be inspected before use and disposed of properly after.[6][12]
-
Eye/Face Protection: Wear chemical safety goggles and a face shield if there is a risk of splashing.[4][6]
-
Skin and Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes to prevent skin contact.[11][12]
-
Respiratory Protection: If engineering controls are insufficient, use a respirator with an organic vapor cartridge that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149.[4]
3.3 General Handling Protocol
-
Read and understand the Safety Data Sheet (SDS) for THT before starting any work.[6]
-
Prohibit eating, drinking, and smoking in the handling area.[5][11]
-
Ground and bond containers when transferring material to prevent static discharge.[4][5]
-
Keep containers tightly closed when not in use.[5]
4.0 Protocols for Safe Storage
-
Storage Location: Store THT in a cool, dry, well-ventilated area designated as a "flammables area".[4][5]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[4][11] "No Smoking" signs should be posted.[10]
-
Incompatible Materials: Store separately from incompatible materials such as strong oxidizing agents (e.g., peroxides, nitrates), acids, and alkalis.[5][11][13]
-
Containers: Keep containers tightly closed and upright to prevent leaks.[5][12] Store in the original container or a suitable, properly labeled secondary container.
-
Sewer Access: Store in an area that does not have drain or sewer access to prevent accidental release into waterways.[7][10]
5.0 Emergency Protocols
5.1 First Aid Measures
-
Inhalation: Remove the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4][6]
-
Skin Contact: Take off all contaminated clothing immediately.[5] Flush the affected skin with plenty of soap and water for at least 15 minutes.[4][11] Seek medical attention if irritation occurs.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][11] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[4][6] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[4][6] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[6]
5.2 Spill Response Protocol
The immediate response to a spill depends on its size. The following workflow outlines the necessary steps.
Caption: Workflow for this compound Spill Response.
5.2.1 Detailed Spill Cleanup Steps (Small Spill < 1 L)
-
Alert Personnel: Immediately alert others in the vicinity.
-
Remove Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[11]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[11]
-
Don PPE: Wear the minimum PPE as described in section 3.2.
-
Containment: Cover the spill with an inert absorbent material such as activated carbon, sand, or a commercial sorbent.[4][11] Do not use combustible materials like paper towels.
-
Collection: Using non-sparking tools, carefully scoop the absorbed material into a sealable, properly labeled container for hazardous waste.[4][11]
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Dispose of the sealed container and any contaminated PPE as hazardous waste according to institutional and local regulations.[5]
6.0 Waste Disposal
-
Containerization: Collect all THT waste, including contaminated absorbents and PPE, in a properly labeled, sealed, and leak-proof container.[5]
-
Regulations: Dispose of chemical waste in accordance with all local, regional, and national environmental regulations.[5] Do not dispose of THT down the drain. Consult your institution's Environmental Health & Safety (EH&S) department for specific disposal procedures.[11]
References
- 1. grokipedia.com [grokipedia.com]
- 2. polybluechem.com [polybluechem.com]
- 3. solechem.eu [solechem.eu]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. iceng.net.au [iceng.net.au]
- 6. gk-taurus.ru [gk-taurus.ru]
- 7. ICSC 0677 - this compound [inchem.org]
- 8. This compound | C4H8S | CID 1127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. テトラヒドロチオフェン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. echemi.com [echemi.com]
- 11. nj.gov [nj.gov]
- 12. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 13. fishersci.com [fishersci.com]
Application Notes: The Role of Tetrahydrothiophene as a Versatile Intermediate in Modern Pesticide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Tetrahydrothiophene in Agrochemicals
This compound, also known as thiophane, is a saturated five-membered sulfur-containing heterocyclic compound.[1][2] Its derivatives are recognized as crucial structural motifs in a variety of biologically active molecules and serve as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[3][4][5] The this compound ring's unique physicochemical properties can enhance the efficacy, stability, and biological activity of parent compounds, making it an attractive scaffold for the development of novel pesticides, including fungicides, insecticides, acaricides, and herbicides.[6][7][8]
Key Applications in Pesticide Synthesis
1. Fungicide Synthesis: The this compound scaffold is integral to the development of novel fungicides. For instance, a series of 4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives have been synthesized and shown to exhibit promising antifungal activity against pathogens like Cercospora arachidicola, Rhizoctonia solani, and Sclerotinia sclerotiorum.[9] Transcriptome analysis of one such compound suggests a mode of action involving the inhibition of nitrogen metabolism and the proteasome pathway.[9] Furthermore, combining the thiophene moiety (a common precursor to this compound) with other active substructures, such as in N-(thiophen-2-yl) nicotinamide derivatives, has yielded potent fungicides against cucumber downy mildew.[10] Another class, thiophene/furan-1,3,4-oxadiazole carboxamides, has been developed as effective succinate dehydrogenase (SDH) inhibitors, a key target in fungicide design.[11]
2. Acaricide and Insecticide Synthesis: this compound derivatives are key precursors in the synthesis of potent acaricides. A notable example involves the synthesis of 3,5-diarylthis compound derivatives from substituted chalcones and elemental sulfur, which are then oxidized to the corresponding this compound sulfones.[6] These sulfone derivatives have demonstrated significant in vitro acaricidal activity against Psoroptes cuniculi, with many compounds outperforming the commercial drug ivermectin.[6] Molecular docking studies suggest that these compounds may act by targeting acetylcholinesterase (AChE).[6] While major insecticides like Fipronil and Chlorantraniliprole are based on the aromatic thiophene ring, the underlying synthetic strategies and the potential for hydrogenation to saturated analogs highlight the close relationship and importance of sulfur-containing heterocycles in insecticide development.[12][13][14]
3. Nematicide and Herbicide Synthesis: Thiophene-based structures, the aromatic counterparts to this compound, have shown significant nematicidal properties. Terthiophenes, for example, are effective against the pine wood nematode (Bursaphelenchus xylophilus) and the sugar beet cyst nematode (Heterodera schachtii).[15][16] These findings suggest that the sulfur heterocycle is a valuable pharmacophore for developing new nematicides.[17] In the realm of weed control, various thiophene derivatives have been patented and investigated for their herbicidal and plant growth-regulating activities, indicating the potential for developing this compound-based herbicides as well.[18][19]
Data Presentation
Table 1: Synthesis and Yield of Selected this compound Derivatives. This table summarizes the reaction yields for the synthesis of various this compound-based pesticide intermediates.
| Compound Class | Specific Derivative Example | Starting Materials | Yield (%) | Reference |
| Acaricide Intermediate | 3,5-Diaryltetrahydrothiophenes | Substituted Chalcones, Sulfur Powder | 32 - 91% | [6] |
| Acaricide (Active) | This compound Sulfones | 3,5-Diaryltetrahydrothiophenes, m-CPBA | 92 - 98% | [6] |
| Fungicide Intermediate | 5-(4-Chlorophenyl)-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine | (E)-2-(2-azidostyryl)thiophene, 4-chlorobenzaldehyde | 72% | [9] |
| Fungicide Intermediate | 5-(3-Chlorophenyl)-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine | (E)-2-(2-azidostyryl)thiophene, 3-chlorobenzaldehyde | 77% | [9] |
| Synthon for Pesticides | Tetrachlorothiophene | Hexachloro-1,3-butadiene, Sulfur | ~45% (conventional) | [20] |
| Synthon for Pesticides | Tetrachlorothiophene (catalyzed) | Hexachloro-1,3-butadiene, Sulfur, Fe3O4@SiO2 catalyst | 50-60% improvement | [20][21] |
Table 2: Biological Activity of this compound-Based Pesticides. This table presents quantitative data on the efficacy of various pesticides derived from this compound intermediates.
| Compound ID / Class | Target Pest / Pathogen | Activity Metric | Value | Reference |
| This compound Sulfones (Series b) | Psoroptes cuniculi (Acaricide) | LC50 | Multiple compounds showed higher activity than Ivermectin | [6] |
| Compound I-12 (Fungicide) | C. arachidicola | EC50 | 4.61 µg/mL | [9] |
| Compound I-12 (Fungicide) | R. solani | EC50 | 6.66 µg/mL | [9] |
| Compound 4f (Fungicide) | Pseudoperonospora cubensis | EC50 | 1.96 mg/L | [10] |
| Compound 4i (SDH Inhibitor) | Sclerotinia sclerotiorum | EC50 | 0.140 mg/L | [11] |
| Compound 4i (SDH Inhibitor) | Succinate Dehydrogenase | IC50 | 4.53 µM | [11] |
| Terthiophene (Nematicide) | Heterodera schachtii | LC50 | 0.7574 ppm | [16] |
Experimental Protocols
Protocol 1: General Synthesis of 3,5-Diarylthis compound Derivatives (Acaricide Intermediates)
This protocol is adapted from the methodology described for synthesizing acaricidal precursors.[6]
Materials:
-
Substituted chalcone (1.0 eq)
-
Sulfur powder (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) (2.0 eq)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substituted chalcone (1.0 eq) and sulfur powder (2.0 eq) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine (2.0 eq) to the solution dropwise at room temperature.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and saturated brine solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to yield the desired 3,5-diarylthis compound derivative.
Protocol 2: Oxidation of 3,5-Diaryltetrahydrothiophenes to this compound Sulfones (Acaricides)
This protocol describes the oxidation step to produce the active acaricidal compounds.[6]
Materials:
-
3,5-Diarylthis compound derivative (1.0 eq)
-
m-Chloroperoxybenzoic acid (m-CPBA) (2.2 eq)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the 3,5-diarylthis compound derivative (1.0 eq) in dichloromethane (DCM) in a flask at 0°C (ice bath).
-
Add m-CPBA (2.2 eq) to the solution in portions, ensuring the temperature remains low.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated sodium sulfite solution to decompose excess peroxide.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and water.
-
Dry the separated organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
The resulting crude product, the this compound sulfone derivative, is often of high purity (92-98% yields) and may be used directly or recrystallized if necessary.[6]
Mandatory Visualization
Diagrams of Synthesis Pathways and Workflows
Caption: Synthesis of this compound Sulfone Acaricides.
Caption: General Workflow for Pesticide Development.
Caption: Synthesis of Tetrahydrothieno-pyridine Fungicides.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C4H8S | CID 1127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN105949171A - this compound synthesis method and process - Google Patents [patents.google.com]
- 6. Design, synthesis and acaricidal activity of this compound derivatives against Psoroptes cuniculi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. EP0004931A2 - Use of derivatives of furan and thiophene as plant-growth regulating agents - Google Patents [patents.google.com]
- 9. Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
- 13. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 14. nbinno.com [nbinno.com]
- 15. researchgate.net [researchgate.net]
- 16. kspsjournal.or.kr [kspsjournal.or.kr]
- 17. Naturally‐occurring nematicides of plant origin: two decades of novel chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of New Thiophene-Derived Aminophosphonic Derivatives on Growth of Terrestrial Plants. Part 2. Their Ecotoxicological Impact and Phytotoxicity Test Toward Herbicidal Application in Agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. EP0064804A2 - Thiophene herbicides - Google Patents [patents.google.com]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Cryogenic Pre-concentration in Trace Tetrahydrothiophene (THT) Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrothiophene (THT), a volatile, cyclic organosulfur compound, is utilized as an odorant in natural gas to ensure leak detection. In the pharmaceutical and drug development sectors, THT and its derivatives serve as crucial intermediates in the synthesis of various compounds. The ability to detect and quantify trace levels of THT is paramount for environmental monitoring, industrial safety, and quality control in chemical synthesis. Cryogenic pre-concentration techniques offer a robust solution for enhancing the sensitivity of analytical methods, enabling the detection of THT at ultra-trace levels.
This document provides detailed application notes and experimental protocols for the cryogenic pre-concentration of THT, followed by gas chromatographic analysis.
Principle of Cryogenic Pre-concentration
Cryogenic pre-concentration is a technique used to enrich the concentration of volatile organic compounds (VOCs) from a gaseous matrix, such as air.[1] The process involves passing a known volume of the gas sample through a trap cooled to cryogenic temperatures, typically using liquid nitrogen or argon. At these low temperatures, the target analytes, like THT, condense and are trapped, while the bulk of the gas matrix (e.g., nitrogen, oxygen) passes through. Following the trapping phase, the trap is rapidly heated, causing the analytes to desorb and be transferred as a concentrated plug into an analytical instrument, most commonly a gas chromatograph (GC). This method significantly lowers the detection limits by increasing the mass of the analyte introduced into the detector.
Application: Trace THT Detection in Ambient Air
A prominent application of this technique is the monitoring of THT in ambient air, particularly in areas with natural gas infrastructure. A two-trap cryogenic pre-concentration system coupled with a Gas Chromatograph and a Pulsed Flame Photometric Detector (GC-PFPD) has been shown to be highly effective for this purpose.[2]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the cryogenic pre-concentration and detection of THT and other volatile sulfur compounds (VSCs).
| Parameter | This compound (THT) | Other Volatile Sulfur Compounds (VSCs) | Reference(s) |
| Detection Limit | 2.0 µg/m³ | 0.09 - 0.15 ppbv (for methanethiol, DMS, DMDS) | [2][3] |
| Sample Volume | Up to 400 mL for ambient air | >400 mL for breath samples | [2][3] |
| First Stage Cryo-Trap Temp. | -150 °C | Not specified | [2] |
| Second Stage Cryo-Focus Temp. | -160 °C | Not specified | [2] |
| Relative Standard Deviation | < 5.0% (n=6) | Not specified | [2] |
| Recovery Rates | Not explicitly stated for THT | 85% - 88% for light VSCs at day 0 | [4] |
| Concentration Factor | Dependent on sample and final volumes | Not specified | [5] |
Experimental Protocols
Materials and Reagents
-
Sample Collection:
-
Gases:
-
Helium (carrier gas), Zero Grade (99.9999% purity)
-
Hydrogen, Zero Grade (99.9999% purity)
-
Air, Zero Grade
-
-
Cryogens:
-
Liquid Nitrogen or Liquid Argon
-
-
Standards:
-
Certified THT gas standard
-
Nitrogen or zero air for dilution
-
Equipment
-
Cryogenic Pre-concentrator: A two-trap system is recommended.
-
Gas Chromatograph (GC): Equipped with a Pulsed Flame Photometric Detector (PFPD).
-
GC Column: A mid-polarity column, such as an Agilent CP-Sil 19CB, is suitable for resolving THT from other hydrocarbons.
-
Mass Flow Controllers: For accurate volume measurement of the gas sample.
Step-by-Step Protocol
Step 1: Sample Collection
-
Prior to use, clean and evacuate SUMMA canisters or purge Tedlar bags with high-purity nitrogen.
-
Collect ambient air samples by either active sampling using a pump or passive (grab) sampling into the evacuated canisters.
-
For high humidity samples (>65% RH), it is advisable to use a smaller sample volume (e.g., <200 mL) to prevent ice blockage in the cryogenic trap.[2] For typical ambient air, a sample volume of 400 mL can be used to achieve lower detection limits.[2]
Step 2: Cryogenic Pre-concentration
-
Connect the sample container (canister or bag) to the inlet of the cryogenic pre-concentrator.
-
Cool the first cryogenic trap to -150 °C .[2] This trap is designed to capture THT and other less volatile compounds.
-
Cool the second cryogenic trap (focusing trap) to -160 °C .[2] This trap helps to refocus the analytes into a narrower band for sharper chromatographic peaks.
-
Pass the desired volume of the air sample through the traps using a mass flow controller to maintain a constant flow rate.
Step 3: Thermal Desorption and Injection
-
After trapping, rapidly heat the first trap to desorb the trapped compounds. A temperature of approximately room temperature can be used to transfer the analytes to the second trap.
-
Subsequently, rapidly heat the second trap to inject the focused analytes onto the GC column. A temperature of 225 °C can be used for the final desorption.
-
The desorbed analytes are swept onto the GC column by the helium carrier gas.
Step 4: GC-PFPD Analysis
-
GC Oven Temperature Program:
-
Initial temperature: 40 °C , hold for 13 minutes
-
Ramp: Increase to 180 °C at a rate of 30 °C/minute
-
Hold at 180 °C for 7 minutes
-
-
Carrier Gas (Helium) Flow Rate: 1.2 mL/min
-
PFPD Parameters:
-
Detector Base Temperature: 250 °C
-
Hydrogen Flow Rate: 11.5 mL/min
-
Air 1 Flow Rate: 14.1 mL/min
-
Air 2 Flow Rate: 14.3 mL/min
-
Utilize a sulfur-specific gate for detection.
-
Step 5: Data Analysis
-
Identify the THT peak based on its retention time, as determined by running a standard.
-
Quantify the concentration of THT by comparing the peak area of the sample to a calibration curve generated from known standards.
Visualizations
Experimental Workflow
The following diagram illustrates the complete experimental workflow from sample collection to data analysis.
Caption: Workflow for trace THT detection.
Logical Relationship of Cryogenic Pre-concentration Steps
This diagram illustrates the sequential and logical flow of the two-stage cryogenic pre-concentration process.
Caption: Logic of the two-stage cryo-trapping.
References
- 1. entechinst.com [entechinst.com]
- 2. davidsonanalytical.co.uk [davidsonanalytical.co.uk]
- 3. Analysis of volatile sulphur compounds in breath by gas chromatography-mass spectrometry using a three-stage cryogenic trapping preconcentration system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AMT - Atomic emission detector with gas chromatographic separation and cryogenic pre-concentration (CryoTrapâGCâAED) for atmospheric trace gas measurements [amt.copernicus.org]
Application Note: Analysis of Tetrahydrothiophene (THT) in Natural Gas Using a Micro Gas Chromatograph
Introduction
Natural gas is a colorless and odorless energy source, making leak detection critical for safety.[1][2] To facilitate early detection of leaks, odorants are added to natural gas.[1][2] Tetrahydrothiophene (THT), a sulfur-containing organic compound, is a commonly used odorant in Europe and China due to its distinct smell, stability, and low corrosivity to pipelines.[1] However, factors such as adsorption to pipelines can affect the THT concentration, necessitating regular monitoring to ensure its effectiveness as a leak indicator.[1] Micro Gas Chromatography (micro GC) offers a rapid, reliable, and field-portable solution for the on-site analysis of THT in natural gas.[3] This application note details the experimental setup, protocol, and performance characteristics for analyzing THT in natural gas using a micro GC.
Instrumentation and Methodology
The analysis of THT in natural gas can be effectively performed using a micro GC equipped with a suitable analytical channel. A common configuration involves an Agilent 990 Micro GC with a CP-Sil 19CB column, which provides good resolution of THT from other hydrocarbons present in natural gas.[1][4][5] The micro GC system is a miniaturized gas chromatograph, complete with an injector, a separation column, and a micro thermal conductivity detector (μTCD).[6]
Experimental Protocols
1. Instrument Setup
-
Instrument: Agilent 990 Micro GC or equivalent.
-
Analytical Channel: A channel equipped with a 6 m CP-Sil 19CB straight column is recommended for THT analysis.[1]
-
Carrier Gas: Helium (He) is typically used as the carrier gas.[5]
-
Detector: A micro Thermal Conductivity Detector (μTCD) is standard on most micro GC systems.[6]
-
Software: Instrument control and data acquisition software (e.g., Agilent software, Diablo EZReporter) is required for analysis and reporting.[7]
2. Operating Conditions
The following table summarizes the typical operating conditions for the analysis of THT on an Agilent 990 Micro GC with a CP-Sil 19CB channel.
| Parameter | Value |
| Column Temperature | 80 °C |
| Carrier Gas | Helium (He) |
| Injection Time | 40 - 100 ms |
| Analysis Time | Approximately 1-2 minutes |
3. Calibration
-
Prepare or purchase a certified gas standard containing a known concentration of THT in a matrix representative of natural gas (e.g., methane). A typical standard concentration is around 4-5 ppm THT.[1]
-
Introduce the calibration standard into the micro GC.
-
Perform multiple injections (e.g., 10) of the standard to establish the retention time for THT and to check the repeatability of the measurement.[1]
-
Generate a calibration curve if quantitative analysis over a range of concentrations is required, though for monitoring a single-point calibration is often sufficient.
4. Sample Analysis
-
Connect the natural gas sample line to the inlet of the micro GC. Ensure a leak-tight connection.
-
If necessary, use a sample conditioning system to filter particulates and regulate the pressure of the incoming gas sample.
-
Inject the natural gas sample into the micro GC.
-
The components of the natural gas are separated on the analytical column.
-
The μTCD detects the components as they elute from the column.
-
The resulting chromatogram will show peaks corresponding to the different components of the natural gas. THT should be identified by its retention time, which was determined during the calibration step.
-
The concentration of THT is determined by comparing the peak area of THT in the sample to the peak area of the THT in the calibration standard.
Data Presentation
The performance of the micro GC for THT analysis is characterized by its repeatability and the resolution of the THT peak from other components in the natural gas matrix.
Table 1: Performance Data for THT Analysis using Agilent 990 Micro GC [1]
| Parameter | Result |
| THT Concentration | 4 ppm |
| Retention Time (RT) | 49.6 seconds |
| RT Repeatability (%RSD, n=10) | 0.019% |
| Area Repeatability (%RSD, n=10) | 2.5% |
| Signal-to-Noise Ratio (S/N) | > 20 |
| Resolution (THT/n-C9) | 2.1 |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow of the experimental setup for THT analysis in natural gas.
Caption: Experimental workflow for THT analysis in natural gas.
The use of a micro GC provides a fast, accurate, and reliable method for the analysis of THT in natural gas.[1][8] The methodology presented, utilizing a CP-Sil 19CB column, demonstrates excellent repeatability and resolution for THT.[1] This enables energy providers and regulatory bodies to effectively monitor odorant levels, ensuring the safety of natural gas distribution networks. The portability of micro GC systems also allows for on-site analysis, providing real-time data for critical decision-making.[3]
References
- 1. agilent.com [agilent.com]
- 2. Portable chemical detection platform for on-site monitoring of odorant levels in natural gas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TBM or THT odorants compounds monitoring in natural gas distribution networks - Pollution [pollution.it]
- 4. gcms.cz [gcms.cz]
- 5. agilent.com [agilent.com]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. inficon.com [inficon.com]
- 8. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Catalytic Hydrogenation of Thiophene to Tetrahydrothiophene (THT)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the catalytic hydrogenation of thiophene to tetrahydrothiophene (THT), specifically focusing on improving low yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low THT yield?
A1: Low yields in thiophene hydrogenation are typically attributed to three main factors:
-
Low Catalyst Activity: This can be due to improper activation, poisoning, or sintering of the catalyst.
-
Poor Selectivity: The reaction conditions may favor side reactions, primarily hydrogenolysis, which breaks the thiophene ring to form butane and hydrogen sulfide.[1][2]
-
Incomplete Conversion: The reaction may not have reached completion due to insufficient reaction time, temperature, or hydrogen pressure.
Q2: What is catalyst poisoning in this reaction?
A2: Catalyst poisoning refers to the deactivation of the catalyst due to the strong chemisorption of certain species on its active sites. While thiophene itself can act as a poison for some catalysts, other contaminants in the feedstock can also deactivate the catalyst. For catalysts used in thiophene hydrogenation, maintaining a specific level of sulfidation is often crucial for activity and selectivity.
Q3: What is hydrogenolysis and how does it affect my yield?
A3: Hydrogenolysis is a competing side reaction where the carbon-sulfur bonds in the thiophene ring are cleaved by hydrogen. This results in the formation of C4 hydrocarbons (like butane) and hydrogen sulfide, thereby reducing the amount of thiophene converted to the desired THT product.[1][2]
Q4: Which type of catalyst is generally most effective for THT synthesis?
A4: Palladium-based catalysts, particularly palladium sulfide, are often reported to be highly active and selective for the hydrogenation of thiophene to THT.[1] Other effective catalysts include sulfides of molybdenum, tungsten, and rhodium. The choice of support material, such as alumina or silica, also plays a significant role in catalyst performance.[2][3]
Troubleshooting Guide
Issue 1: Low Conversion of Thiophene
My thiophene conversion is low, resulting in a poor yield of THT.
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure the catalyst has been properly pre-treated and activated according to the recommended procedure. For sulfide catalysts, this often involves a pre-sulfidation step. Use a fresh batch of catalyst if deactivation is suspected. |
| Insufficient Hydrogen Pressure | The rate of hydrogenation is often dependent on hydrogen pressure. Gradually increase the H₂ pressure while monitoring the reaction progress.[1] |
| Suboptimal Temperature | If the temperature is too low, the reaction rate will be slow. Cautiously increase the temperature in increments. Be aware that excessively high temperatures can promote side reactions. |
| Short Reaction Time | The reaction may not have had enough time to proceed to a high conversion. Extend the reaction time and monitor the consumption of thiophene. |
| Poor Catalyst-Substrate Contact | In slurry-phase reactions, ensure vigorous stirring to keep the catalyst suspended. In fixed-bed reactors, check for channeling that could lead to poor contact between the gas/liquid phase and the catalyst. |
Issue 2: High Thiophene Conversion, but Low THT Selectivity and Yield
I am achieving high conversion of thiophene, but the yield of THT is low, and I suspect the formation of byproducts.
| Potential Cause | Recommended Solution |
| Hydrogenolysis is the Dominant Reaction Pathway | This is a common issue, especially at higher temperatures. Lowering the reaction temperature can significantly improve selectivity towards THT. Studies have shown that at temperatures below 250°C, THT formation is favored, while higher temperatures promote the formation of C4 hydrocarbons. |
| Incorrect Catalyst or Catalyst State | The catalyst's composition and state are crucial for selectivity. For instance, with tungsten sulfide catalysts, a high and constant selectivity to THT (70-90%) has been observed.[2] Ensure your catalyst is appropriate for selective hydrogenation rather than hydrodesulfurization. The degree of sulfidation of the catalyst can also impact selectivity. |
| Product Inhibition or Decomposition | THT itself can sometimes inhibit the reaction rate or undergo further decomposition to hydrogenolysis products at longer reaction times or higher temperatures.[4] Try to optimize the reaction time to maximize THT yield before significant decomposition occurs. |
Data Presentation
The following tables summarize the performance of various catalysts under different conditions for the hydrogenation of thiophene and its derivatives.
Table 1: Performance of Palladium Sulfide Catalysts
| Catalyst | Support | Temperature (°C) | H₂ Pressure (MPa) | Thiophene Conversion (%) | THT Yield/Selectivity (%) | Reference |
| Palladium Sulfide | - | 220-260 | 0.2-3.0 | 30-60 | 70-90 (Yield on reacted thiophene) | [1][4] |
| 3.6% PdS | Alumino-silicate | 240 | 0.8 | 50 | 82 (Selectivity to 2-methylthiolane) | [5] |
| 3.0% PdS | γ-Al₂O₃ | 240 | 0.8 | 50 | 50 (Selectivity to 2-methylthiolane) | [5] |
Table 2: Performance of Other Metal Sulfide Catalysts
| Catalyst | Support | Temperature (°C) | H₂ Pressure (MPa) | THT Selectivity (%) | Notes | Reference |
| Tungsten Sulfide | - | Not specified | Elevated | 70-90 | Selectivity is constant up to high thiophene conversions. | [2] |
| Tungsten Sulfide | Alumina | Not specified | Elevated | High | More active than silica-supported WS₂. | [2] |
| Mo, Rh, Ru Sulfides | Various | 240 | 2.0 | High | Activity order: Pd » Mo > Rh ≥ Ru. | [1] |
Experimental Protocols
Protocol 1: Gas-Phase Hydrogenation using a Fixed-Bed Reactor
This protocol describes a general procedure for the gas-phase hydrogenation of thiophene.
1. Catalyst Pre-sulfidation:
- Load the catalyst (e.g., Ni-Mo/Al₂O₃ or PdS/Al₂O₃) into a fixed-bed reactor.
- Heat the catalyst under a flow of inert gas (e.g., nitrogen) to the desired temperature (typically 300-400°C).
- Introduce a gas mixture of H₂S in H₂ (e.g., 5-10% H₂S) at a controlled flow rate.
- Maintain these conditions for several hours to ensure complete sulfidation of the catalyst.
- After sulfidation, switch the gas flow to pure H₂ to stabilize the catalyst surface.
2. Reaction Execution:
- Adjust the reactor temperature to the desired reaction temperature (e.g., 220-280°C).
- Set the reactor pressure to the target hydrogen pressure (e.g., 1-3 MPa).
- Introduce a feed of thiophene vapor and hydrogen into the reactor at a defined ratio and flow rate. The thiophene can be vaporized by passing the hydrogen stream through a saturator containing liquid thiophene maintained at a constant temperature.
- Pass the reactor effluent through a condenser to collect the liquid products.
3. Product Analysis:
- Analyze the collected liquid products and the uncondensed gas stream using gas chromatography (GC) or GC-mass spectrometry (GC-MS).
- Use appropriate calibration standards to quantify the amounts of unreacted thiophene, THT, and major byproducts like butane.[6]
- Calculate thiophene conversion, THT selectivity, and THT yield based on the analytical results.
Mandatory Visualization
Below are diagrams illustrating key aspects of the troubleshooting and reaction process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic Study of Catalytic Hydrogenation of Thiophene on a Palladium Sulfide Catalyst | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Analytical methods for detecting butane, propane, and their metabolites in biological samples: Implications for inhalant abuse detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tetrahydrothiophene Synthesis from Furan
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of tetrahydrothiophene (THT) from furan. The synthesis is presented as a two-step process:
-
Step 1: Catalytic Hydrogenation of Furan to Tetrahydrofuran (THF)
-
Step 2: Catalytic Conversion of Tetrahydrofuran (THF) to this compound (THT) using Hydrogen Sulfide
Step 1: Catalytic Hydrogenation of Furan to Tetrahydrofuran (THF)
This section details the optimization of catalyst conditions for the hydrogenation of furan to produce tetrahydrofuran.
Data Presentation: Catalyst Performance in Furan Hydrogenation
| Catalyst | Support | Temperature (°C) | Pressure (atm) | Furan Conversion (%) | THF Selectivity (%) | THF Yield (%) | Reference(s) |
| Palladous Oxide | None | Ambient | ~7 | >95 | 90-93 | 90-93 | [1] |
| Raney Nickel | None | 100-150 | 100-150 | High (Exothermic) | Not specified | High | [1] |
| 3% Pd/C | Carbon | 220 | 30-35 | 100 | 41 | 41 | [2][3] |
| Ni/SiO₂ | Silica | 180 | Not specified | >90 | Variable | Not specified | [4] |
| Copper Chromite | None | 180 | Not specified | High | Variable | Not specified | [4] |
Experimental Protocol: Hydrogenation of Furan to THF using Palladous Oxide
This protocol is adapted from a standard organic synthesis procedure.[1]
Materials:
-
Furan (purified)
-
Palladous oxide (catalyst)
-
Hydrogen gas
-
Pressure bottle for catalytic reduction
Procedure:
-
In a pressure bottle suitable for catalytic reduction, add 10 g of pure furan and 0.2 g of palladous oxide.
-
Seal the bottle and purge it with hydrogen gas to remove air.
-
Apply an initial hydrogen pressure of approximately 7 atm (100 psi).
-
Initiate shaking or stirring. The reaction is exothermic and should proceed smoothly after a brief induction period.
-
Monitor the hydrogen uptake. The reaction is complete when the theoretical amount of hydrogen has been absorbed (typically within an hour for this scale).
-
To process a larger quantity, the reaction can be stopped, and additional furan and catalyst can be added incrementally.
-
Once the reaction is complete, allow the catalyst to settle.
-
Decant the liquid tetrahydrofuran through a filter to separate it from the catalyst.
-
Purify the resulting tetrahydrofuran by distillation. The expected boiling point is 64-66°C.
Troubleshooting and FAQs: Furan to THF Hydrogenation
Q1: My furan to THF conversion is low. What are the possible causes and solutions?
A1: Low conversion can be due to several factors. Refer to the troubleshooting workflow below.
Possible Causes and Solutions for Low Furan to THF Conversion:
-
Inactive Catalyst:
-
Cause: The catalyst may be old, poisoned, or improperly activated.
-
Solution: Use fresh catalyst or regenerate the existing catalyst according to established procedures. For instance, spent palladium catalyst can be converted back to the oxide.[1] Ensure proper handling to avoid exposure to contaminants.
-
-
Insufficient Hydrogen Pressure:
-
Cause: The hydrogen pressure may be too low for the chosen catalyst and temperature.
-
Solution: Increase the hydrogen pressure. Higher pressures generally favor hydrogenation.[5]
-
-
Low Reaction Temperature:
-
Cause: The reaction may be too slow at the current temperature.
-
Solution: Gradually increase the reaction temperature. Note that some reactions, like those with palladous oxide, are exothermic and proceed at room temperature.[1]
-
-
Poor Mixing:
-
Cause: Inefficient stirring or shaking can lead to poor contact between the reactants, catalyst, and hydrogen.
-
Solution: Increase the agitation speed to ensure the catalyst is well-suspended in the reaction mixture.
-
-
Impure Reactants:
-
Cause: Impurities in the furan starting material can act as catalyst poisons.
-
Solution: Use high-purity furan. Consider purifying the furan by distillation before use.
-
Q2: I am observing significant byproduct formation. How can I improve the selectivity towards THF?
A2: Byproduct formation is a common issue. The nature of the byproducts can indicate the problem.
Common Byproducts and Mitigation Strategies:
-
Over-hydrogenation and Ring Opening Products (e.g., butanol, butane):
-
Cause: This is more likely with highly active catalysts (like nickel) and at higher temperatures and pressures.
-
Solution: Reduce the reaction temperature and/or hydrogen pressure. Consider switching to a more selective catalyst, such as palladium-based catalysts.[6]
-
-
Tetrahydrofurfuryl Alcohol (THFA):
-
Cause: If starting from furfural (a common precursor to furan), incomplete decarbonylation or side reactions during hydrogenation can lead to THFA.
-
Solution: Optimize the reaction conditions to favor furan ring saturation over carbonyl group reduction. This often involves careful selection of the catalyst and reaction temperature.[6][7]
-
Step 2: Catalytic Conversion of THF to this compound (THT)
This section covers the synthesis of THT from THF and hydrogen sulfide.
Data Presentation: THF to THT Conversion Conditions
| Catalyst | Support | Temperature (°C) | Pressure (kPa) | THF:H₂S Molar Ratio | THF Conversion (%) | THT Selectivity (%) | Reference(s) |
| Alumina | None | ~400 | Atmospheric | Not specified | Not specified | Not specified | [8][9] |
| Alumina | None | 399 | 207 | 1:1.5 | 80 | High | [10] |
| Proton-donor catalysts | Not specified | 300-400 | Not specified | Not specified | Up to 25% yield | Not specified | [11] |
| Na+/γ-Al₂O₃ | Alumina | Not specified | Not specified | Not specified | Activity drops with NaOH | Not specified | [11] |
Experimental Protocol: Vapor-Phase Conversion of THF to THT
This is a general protocol for a continuous flow, vapor-phase reaction.
Materials:
-
Tetrahydrofuran (THF)
-
Hydrogen sulfide (H₂S)
-
Alumina (γ-Al₂O₃) catalyst pellets
-
Fixed-bed reactor tube (e.g., quartz or stainless steel)
-
Tube furnace
-
Mass flow controllers for gases
-
Syringe pump for liquid feed
-
Condenser and collection flask
Procedure:
-
Pack the fixed-bed reactor with the alumina catalyst.
-
Heat the reactor to the desired temperature (e.g., 400°C) under a flow of inert gas (e.g., nitrogen).
-
Introduce a controlled flow of hydrogen sulfide gas into the reactor using a mass flow controller.
-
Introduce a controlled flow of liquid THF into a heated vaporization zone before the reactor, using a syringe pump.
-
The vaporized THF is then mixed with the hydrogen sulfide stream and passed over the catalyst bed.
-
The reaction products exiting the reactor are passed through a condenser to collect the liquid product.
-
The crude product will contain THT, water, and unreacted THF.
-
Purify the THT by fractional distillation.
Troubleshooting and FAQs: THF to THT Conversion
Q1: The conversion of THF to THT is lower than expected. What should I check?
A1: Low conversion in this vapor-phase reaction can often be traced to issues with the catalyst or reaction conditions.
Troubleshooting Low THF Conversion:
-
Catalyst Deactivation:
-
Cause: Carbon deposition (coking) on the alumina catalyst is a common issue at high temperatures.
-
Solution: Regenerate the catalyst by controlled oxidation (burning off the carbon with an air/inert gas mixture) at elevated temperatures.
-
-
Sub-optimal Temperature:
-
Incorrect Reactant Ratio:
-
Cause: An improper ratio of THF to H₂S can limit the reaction rate.
-
Solution: Ensure an excess of hydrogen sulfide is used. A molar ratio of THF:H₂S of 1:1.5 has been reported to be effective.[10]
-
-
Insufficient Residence Time:
-
Cause: The flow rate of the reactants over the catalyst may be too high.
-
Solution: Decrease the flow rates of THF and H₂S to increase the contact time with the catalyst.
-
Q2: My final THT product is impure. What are the likely contaminants and how can I remove them?
A2: The primary contaminants are typically unreacted starting material and water.
Purification of this compound:
-
Unreacted Tetrahydrofuran:
-
Cause: Incomplete reaction.
-
Solution: THT has a boiling point of 119-121°C, while THF boils at 66°C. Fractional distillation is an effective method for separating these two compounds.
-
-
Water:
-
Cause: Water is a byproduct of the reaction.
-
Solution: After an initial distillation, the THT can be dried over a suitable drying agent like solid potassium hydroxide, followed by a final fractional distillation.[9]
-
-
Side Products:
-
Cause: At high temperatures, side reactions can lead to the formation of other sulfur-containing compounds or degradation products.
-
Solution: Careful control of the reaction temperature and reactant ratios can minimize side product formation. High-purity THT can be obtained through careful fractional distillation.
-
Visualizations
Logical Workflow for Troubleshooting Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Overall Synthesis Pathway
Caption: Two-step synthesis of THT from furan.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scispace.com [scispace.com]
How to resolve GC peak tailing for tetrahydrothiophene analysis
Welcome to our dedicated support center for resolving common issues encountered during the gas chromatography (GC) analysis of tetrahydrothiophene (THT). This resource provides in-depth troubleshooting guides and frequently asked questions to help you identify and resolve GC peak tailing, ensuring accurate and reproducible results.
Troubleshooting Guide: Resolving GC Peak Tailing for THT
Peak tailing in the gas chromatography of active compounds like this compound is a common issue that can compromise resolution and the accuracy of quantification.[1][2][3] This guide provides a systematic, question-and-answer approach to troubleshoot and resolve this problem.
Q1: My this compound peak is tailing. Where should I begin troubleshooting?
A1: Start with a systematic evaluation to determine if the issue is related to the entire system or is specific to the analyte.
-
Initial Assessment: First, confirm that the peak tailing is a consistent issue. If all peaks in your chromatogram are tailing, the problem is likely a physical issue such as a poor column installation, a leak, or dead volume in the system.[4][5] If only active compounds like THT are tailing, the issue is more likely chemical, pointing towards active sites in the system.[6]
-
Inlet Maintenance: The GC inlet is the most common source of peak tailing for active compounds.[4] Begin by performing routine inlet maintenance, which includes replacing the septum, inlet liner, and O-ring.[4][7] A contaminated liner or particles from a worn septum can create active sites that interact with THT.[4]
Q2: I've performed inlet maintenance, but the peak tailing persists. What's the next step?
A2: If inlet maintenance does not resolve the issue, the next logical step is to investigate the column's condition and installation.
-
Column Contamination: The head of the GC column can accumulate non-volatile residues, creating active sites.[4] Trimming 15-20 cm from the inlet end of the column is an effective way to remove this contamination.[1][4]
-
Improper Column Installation: An improperly installed column can create dead volumes or turbulence in the carrier gas flow path, leading to peak tailing.[2][5] Ensure the column is cut squarely and installed at the correct depth in both the inlet and detector according to the manufacturer's instructions.[5][8]
Q3: Could my GC method parameters be the cause of the peak tailing?
A3: Yes, suboptimal GC method parameters can significantly contribute to or worsen peak tailing.[4]
-
Inlet Temperature: The inlet temperature should be high enough to ensure efficient vaporization of THT but not so high as to cause thermal degradation. A starting point of 200-250°C is often recommended.[4][9]
-
Injection Technique: For splitless injections, a mismatch between the solvent and stationary phase polarity can lead to poor peak shape.[4][7] Additionally, injecting too large a sample volume can overload the column and cause peak distortion.[4]
-
Oven Temperature Program: A slow initial oven temperature ramp can help focus the analytes at the head of the column, resulting in sharper peaks.[4] For splitless injections, setting the initial oven temperature 10-20°C below the boiling point of the solvent can improve the focusing effect.[7][10]
Q4: Can the sample itself or the sample preparation process contribute to peak tailing?
A4: Absolutely. The sample matrix and preparation are critical factors.
-
Sample Cleanliness: The presence of non-volatile residues or "dirty" samples can contaminate the inlet and the column, leading to active sites.[7] Employing sample preparation techniques like solid-phase extraction (SPE) or filtration can help prevent this.[7]
-
Solvent Polarity: A mismatch between the solvent polarity and the stationary phase can cause peak distortion.[7] This is particularly relevant for splitless injections.
Illustrative Data on Troubleshooting Efficacy
The following tables provide hypothetical quantitative data to illustrate the expected improvement in peak shape after performing key troubleshooting steps. The peak asymmetry factor (As) is a common measure of peak tailing, where a value of 1.0 indicates a perfectly symmetrical peak.
Table 1: Effect of Inlet Maintenance on THT Peak Asymmetry
| Troubleshooting Action | Before Asymmetry Factor (As) | After Asymmetry Factor (As) |
| Replace Inlet Liner, Septum, and O-ring | 1.8 | 1.2 |
Table 2: Effect of Column Trimming on THT Peak Asymmetry
| Troubleshooting Action | Before Asymmetry Factor (As) | After Asymmetry Factor (As) |
| Trim 20 cm from Column Inlet | 1.7 | 1.1 |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting GC peak tailing for THT analysis.
Caption: A step-by-step workflow for diagnosing and resolving GC peak tailing in THT analysis.
Frequently Asked Questions (FAQs)
Q: Why is this compound prone to peak tailing in GC analysis?
A: this compound is a sulfur-containing compound, which makes it an active compound.[4] These types of compounds can interact with active sites within the GC system, such as silanol groups on glass surfaces (like inlet liners) or metal ions.[4] This interaction causes some of the THT molecules to be retained longer than others, resulting in an asymmetrical or "tailing" peak shape.[4]
Q: What type of GC column is best for analyzing THT and other sulfur compounds?
A: For the analysis of THT and other volatile sulfur compounds, it is crucial to use a column that is highly inert to prevent interactions with the analytes.[4][11] Columns specifically designed for sulfur analysis, often with deactivated surfaces, are recommended.[11][12] A mid-polarity column, such as a CP-Sil 19CB, has been shown to be effective for THT analysis in natural gas.[13]
Q: How important is system inertness for THT analysis?
A: System inertness is critically important. Because THT is an active compound, any active sites in the flow path can lead to peak tailing and loss of sensitivity.[14] This includes the inlet liner, column, connectors, and even the detector. Using deactivated liners and columns is essential for achieving good peak shape and accurate quantification of THT.[11][14]
Q: How should I condition a new GC column for THT analysis?
A: Proper column conditioning is vital to remove any contaminants and ensure the stationary phase is stable. Always follow the manufacturer's specific instructions for your column.[4] A general procedure involves installing the column in the inlet but leaving the detector end disconnected, flushing with carrier gas at room temperature, and then slowly ramping the oven temperature to the conditioning temperature specified by the manufacturer and holding it for several hours.[4][15]
Q: Can the choice of solvent for my THT sample affect the peak shape?
A: Yes, the solvent can have a significant impact, especially with splitless or on-column injections. A mismatch in polarity between the sample solvent and the column's stationary phase can lead to poor analyte focusing at the head of the column, resulting in peak tailing or splitting.[7]
Potential Causes of Peak Tailing for THT
The following diagram illustrates the various factors that can contribute to peak tailing in the GC analysis of this compound.
Caption: Categorization of potential causes for THT peak tailing in GC analysis.
Experimental Protocols
Inlet Maintenance Protocol
-
System Cooldown: Cool down the GC inlet and oven to a safe temperature (below 50°C). Turn off the carrier gas flow at the instrument.[4]
-
Disassembly: Carefully remove the analytical column from the inlet. Unscrew the inlet retaining nut to access the septum and liner.[4]
-
Septum Replacement: Remove the old septum using forceps. Clean the septum head area with a solvent-moistened swab (e.g., methanol or acetone). Install a new, high-quality septum and retighten the retaining nut to the manufacturer's specification (do not overtighten).[4]
-
Liner and O-ring Replacement: Remove the old inlet liner and O-ring. Inspect the inlet for any visible contamination. Install a new, deactivated liner and a new O-ring.
-
Reassembly: Reinstall the inlet retaining nut. Reinstall the column (see Column Trimming and Installation Protocol).
-
Leak Check: Restore carrier gas flow and perform a leak check of the inlet fittings.
Column Conditioning Protocol (for a new column)
Always refer to the specific manufacturer's instructions for your column.[4]
-
Installation: Connect the column to the GC inlet but leave the detector end disconnected.[4][15]
-
Purge: Set a normal carrier gas flow rate and purge the column for 10-15 minutes at ambient temperature to remove oxygen.[15]
-
Heating Program: Set the oven to a slow temperature ramp (e.g., 5-10°C/min) up to the manufacturer's recommended conditioning temperature. This is typically about 20°C above the maximum operating temperature of your method but should not exceed the column's maximum temperature limit.
-
Conditioning: Hold the column at the conditioning temperature for several hours (e.g., 2-4 hours, or overnight for some columns).[15]
-
Cooldown and Connection: Cool down the oven. Connect the column to the detector.
-
Baseline Check: Run a blank temperature program to ensure a stable baseline.
Column Trimming and Installation Protocol
-
System Cooldown: Cool the GC oven and inlet. Turn off the carrier gas flow.
-
Column Removal: Carefully remove the column from the inlet and detector, loosening the fittings.
-
Trimming: Using a ceramic scoring wafer or a specialized column cutting tool, score the column tubing at the desired length (typically 15-20 cm from the inlet end).[4] Gently snap the column at the score to create a clean, 90-degree cut. Inspect the cut with a magnifying lens to ensure it is clean and square.[8]
-
Installation: Slide a new nut and ferrule onto the freshly cut column end. Set the correct insertion distance into the inlet as specified by the instrument manufacturer and tighten the fitting. Repeat for the detector end.
-
Leak Check: Restore carrier gas flow and perform a leak check on both the inlet and detector fittings.
References
- 1. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. academic.oup.com [academic.oup.com]
- 7. agilent.com [agilent.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. umad.de [umad.de]
- 10. m.youtube.com [m.youtube.com]
- 11. restek.com [restek.com]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. gcms.labrulez.com [gcms.labrulez.com]
- 15. gcms.cz [gcms.cz]
Methods for removing residual tetrahydrothiophene odor from laboratory glassware
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of residual tetrahydrothiophene (THT) odor from laboratory glassware.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Persistent THT odor after standard washing | THT has adsorbed onto the glass surface. Standard detergents are ineffective at neutralizing the odor. | Use an oxidizing cleaning agent. A bleach (sodium hypochlorite) solution is highly effective. A base bath or a solution of potassium permanganate can also be used.[1][2][3][4][5] |
| Odor remains after a brief rinse with a cleaning agent | Insufficient contact time for the oxidizing agent to neutralize the THT. | Soak the glassware in the cleaning solution. For bleach solutions, an overnight soak (at least 14 hours) is recommended.[4][5] |
| Concerns about chemical reactions with residual solvents | Mixing cleaning agents like bleach with certain organic solvents (e.g., acetone) can produce hazardous byproducts such as chloroform.[1] | Pre-rinse the glassware with a compatible solvent (e.g., ethanol or methanol) and then water to remove gross contamination before using an oxidizing cleaning solution.[6] |
| Visible residue after cleaning with potassium permanganate | Formation of manganese dioxide (a brown precipitate) on the glass surface. | After the permanganate wash, rinse with a solution of dilute acid (e.g., hydrochloric acid) mixed with hydrogen peroxide or a solution of sodium metabisulfite to remove the brown residue.[7][8] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for removing THT odor from laboratory glassware?
A1: The most consistently recommended method by laboratory professionals for removing strong sulfur-based odors, like that of THT, is to soak the glassware in an oxidizing solution. A bleach bath (a solution of sodium hypochlorite) is a widely used and effective option.[1][2][4][5] Soaking the glassware for an extended period, such as overnight, is recommended for complete odor removal.[5]
Q2: Are there alternatives to using bleach?
A2: Yes, other oxidizing agents can be used. A dilute, basic hydrogen peroxide solution is one alternative.[1] Another option is a potassium permanganate solution.[3][8] However, be aware that potassium permanganate can leave a brown residue of manganese dioxide that requires an additional cleaning step to remove.[7][8] A base bath can also be effective for stubborn organic residues.[2][6]
Q3: How do I prepare a bleach bath for cleaning my glassware?
A3: A common recommendation is to prepare a 1:1 mixture of commercially available bleach and water in a plastic container.[5] Ensure the container is large enough to fully submerge the glassware and is kept in a well-ventilated area, preferably within a fume hood.[4][5]
Q4: What safety precautions should I take when using these cleaning methods?
A4: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10] Perform all cleaning procedures in a well-ventilated area or a fume hood.[4][11] Be cautious of chemical incompatibilities; for example, do not mix bleach with acidic solutions or ammonia, and avoid mixing it with acetone.[1] Always rinse glassware thoroughly with water after using any chemical cleaning agent.[6][9]
Q5: Can I reuse the bleach bath?
A5: Yes, bleach baths can often be reused multiple times.[5] However, if you notice a significant decrease in its effectiveness, the formation of a large amount of solid precipitate, or a strong, unpleasant odor from the bath itself, it is time to dispose of it and prepare a fresh solution.[5]
Summary of Cleaning Agents for THT Odor Removal
| Cleaning Agent | Preparation | Recommended Use | Key Considerations |
| Bleach (Sodium Hypochlorite) | 1:1 mixture with water.[5] | Soak glassware overnight (at least 14 hours).[5] | Highly effective and widely recommended. Work in a well-ventilated area. Do not mix with acids or ammonia.[1][2][4] |
| Hydrogen Peroxide | Dilute, basic solution.[1] | Soak glassware as an alternative to bleach.[1] | A less common but effective oxidizing agent. |
| Potassium Permanganate | Alkaline solution (e.g., 20g KMnO₄ and 50g NaOH in 1L of water).[3] | Soak glassware to remove oily or stubborn residues.[3][8] | May leave a brown manganese dioxide residue that requires an additional cleaning step with an acidic solution.[7][8] |
| Base Bath (e.g., KOH in ethanol) | Saturated solution of KOH or NaOH in ethanol or isopropanol.[6][12] | Soak glassware for stubborn organic contaminants.[2][6] | Highly corrosive and flammable. Handle with extreme care and appropriate PPE.[6] |
Experimental Protocol: Deodorization of Glassware Using a Bleach Bath
This protocol details the steps for removing residual this compound (THT) odor from borosilicate glassware using a bleach bath.
1. Pre-cleaning and Preparation: 1.1. In a fume hood, rinse the THT-contaminated glassware with an appropriate organic solvent (e.g., ethanol) to remove the bulk of the residual THT. Collect this solvent rinse for proper hazardous waste disposal. 1.2. Following the solvent rinse, wash the glassware with a standard laboratory detergent and warm water.[13] 1.3. Rinse the glassware thoroughly with tap water, followed by a final rinse with deionized water to remove any detergent residue.[6]
2. Bleach Bath Preparation: 2.1. Select a chemically resistant container (e.g., a high-density polyethylene bucket) that is large enough to fully submerge the glassware. 2.2. In the fume hood, prepare a 1:1 solution of commercial bleach (typically 5-6% sodium hypochlorite) and water.[5] Carefully pour the desired amount of bleach into the container, followed by an equal volume of water.
3. Deodorization Procedure: 3.1. Carefully place the pre-cleaned glassware into the bleach bath, ensuring it is completely submerged and that no air bubbles are trapped inside. 3.2. Cover the container (e.g., with a lid or aluminum foil) to minimize vapors and label it clearly as a "Bleach Bath for Glassware."[5] 3.3. Allow the glassware to soak for at least 14 hours, or overnight.[5]
4. Post-soak Rinsing and Drying: 4.1. After the soaking period, carefully remove the glassware from the bleach bath. 4.2. Rinse the glassware thoroughly with copious amounts of tap water to remove all traces of the bleach solution. 4.3. Perform a final rinse with deionized water. 4.4. Allow the glassware to air dry on a drying rack or in a drying oven, as appropriate for the type of glassware.
5. Waste Disposal: 5.1. Dispose of the used bleach bath solution according to your institution's safety guidelines and local regulations. In many cases, after neutralization, it can be flushed down the drain with plenty of water, but you must confirm this is acceptable at your facility.[5]
Visualizations
Caption: Workflow for selecting a THT deodorization method.
Caption: Troubleshooting persistent THT odor on glassware.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. labnetwest.asn.au [labnetwest.asn.au]
- 4. faculty.washington.edu [faculty.washington.edu]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. How To [chem.rochester.edu]
- 7. Any ideas how to get potassium permangante off glassware?? | UK Science Technician Community [community.preproom.org]
- 8. Conc. Alkali + KMnO4 as a Cleaning Mixture for Glasswares [groups.google.com]
- 9. Atom Scientific Ltd | News | Cleaning Glassware in the Laboratory [atomscientific.com]
- 10. Laboratory Glassware Safety: Best Practices, Tips, and Essential Guidelines | Lab Manager [labmanager.com]
- 11. research.columbia.edu [research.columbia.edu]
- 12. cnlabglassware.com [cnlabglassware.com]
- 13. How To Clean Lab Equipment & Glassware | Boekel Scientific [boekelsci.com]
Technical Support Center: Analysis of Tetrahydrothiophene (THT) in Complex Gas Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Tetrahydrothiophene (THT) in complex gas matrices such as natural gas and biogas.
Frequently Asked Questions (FAQs)
Q1: What is matrix interference and how does it affect THT analysis?
A1: Matrix interference occurs when non-target components in a gas sample alter the analytical signal of the target analyte, in this case, THT.[1] This can lead to either an artificially high signal (enhancement) or a low signal (suppression), resulting in inaccurate quantification.[2] In natural gas, the matrix is primarily methane with other hydrocarbons, while biogas is mainly methane and carbon dioxide, often with high levels of hydrogen sulfide (H₂S) and moisture.[3][4] These matrix components can co-elute with THT, affect detector response, or cause issues within the analytical instrumentation.[3]
Q2: What are the most common analytical techniques for THT detection in complex gas samples?
A2: The most common and robust technique is Gas Chromatography (GC) coupled with a sulfur-selective detector.[5]
-
Gas Chromatography-Sulfur Chemiluminescence Detector (GC-SCD): This is a highly specific, selective, and sensitive technique for sulfur compounds, enabling ppb-level detection.[5] It is less susceptible to hydrocarbon interference, a significant advantage in natural gas analysis.[6]
-
Gas Chromatography-Flame Photometric Detector (GC-FPD): Another selective detector for sulfur and phosphorus compounds.[7] While generally less expensive than an SCD, its response can be non-linear (often quadratic), and it can be prone to signal quenching by co-eluting hydrocarbons.[7][8]
-
Selected Ion Flow Tube Mass Spectrometry (SIFT-MS): This is a real-time analytical technique that does not require chromatographic separation.[9] It offers high-throughput analysis but may suffer from molecular weight overlap in complex matrices and can be affected by high moisture content.[9][10]
Q3: What are the typical interferents in natural gas and biogas that affect THT analysis?
A3:
-
Natural Gas: The primary interferents are high concentrations of hydrocarbons (methane, ethane, propane, etc.). While detectors like the SCD are selective for sulfur, very high hydrocarbon loads can still cause baseline disturbances or quenching effects.[3][6]
-
Biogas: This matrix is more complex and can contain:
-
Hydrogen Sulfide (H₂S): Often present at high concentrations, H₂S is highly reactive and can cause significant issues.[11]
-
Moisture: Biogas is often saturated with water vapor, which can lead to condensation and affect sample stability and chromatography.[11]
-
Carbon Dioxide (CO₂): A major component of biogas that can impact chromatographic separation.[4]
-
Other Sulfur Compounds: Mercaptans and dimethyl sulfide can also be present and may co-elute with THT if the chromatographic method is not optimized.[3]
-
Q4: How can I minimize matrix effects to ensure accurate THT quantification?
A4: Several strategies can be employed:
-
Sample Dilution: A simple method to reduce the concentration of interfering components. However, the THT concentration must remain above the method's limit of quantification.
-
Sample Cleanup: For biogas, it is often necessary to remove H₂S and moisture prior to analysis. This can be achieved using scrubbers, activated carbon filters, or iron-based additives.[12]
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank gas matrix that is similar to the samples being analyzed (e.g., a certified sulfur-free natural gas). This helps to compensate for systematic matrix effects.[2][13]
-
Standard Addition Method: This is a highly accurate method where known amounts of THT standard are added directly to aliquots of the sample. It is particularly useful when a blank matrix is not available but is more labor-intensive.[14]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of THT in complex gas matrices.
Issue 1: Poor Peak Shape - Tailing or Fronting THT Peak
-
Symptoms:
-
The THT peak is not symmetrical, with a drawn-out tail or a leading edge.
-
Poor resolution from adjacent peaks.
-
Inconsistent peak integration and reduced quantitative accuracy.
-
-
Possible Causes & Solutions:
| Cause | Solution |
| Active Sites in the Inlet or Column | Perform inlet maintenance: clean or replace the liner and septum. Use an inert liner. Trim the first few centimeters of the column to remove accumulated non-volatile residues.[7][15] |
| Column Contamination | Bake out the column at a high temperature (within its specified limit) to remove contaminants. If contamination is severe, the column may need to be replaced.[15] |
| Improper Column Installation | Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in both the injector and detector to avoid dead volume.[7] |
| Column Overload | Reduce the injection volume or dilute the sample. A higher-capacity column (thicker film or wider diameter) may be necessary for high-concentration samples. |
| Condensation of Sample | For biogas with high moisture, ensure all sample transfer lines are heated to prevent condensation. Use of a water trap or a dehumidification step may be necessary.[11] |
Issue 2: Inaccurate or Non-Reproducible THT Concentrations
-
Symptoms:
-
Recovery values are consistently too high or too low.
-
High relative standard deviation (%RSD) on replicate injections.
-
Failure to meet validation criteria.
-
-
Possible Causes & Solutions:
| Cause | Solution |
| Matrix Effects (Signal Suppression/Enhancement) | Implement Matrix-Matched Calibration: Prepare calibration standards in a certified sulfur-free matrix gas (e.g., methane or a natural gas blend). Use the Standard Addition Method: Add known amounts of THT to the sample to create a calibration curve within the sample matrix itself.[14] |
| Leaks in the System | Perform a leak check of the entire system, from the gas sampling lines to the detector, using an electronic leak detector. Pay close attention to fittings and the septum.[15] |
| Inconsistent Injection Volume | If using a gas sampling valve (GSV), ensure the loop is completely filled and flushed between injections. Check the GSV for leaks or blockages. |
| Analyte Adsorption/Loss | Ensure all sample pathways (tubing, valves, liners) are inert or passivated, especially when analyzing low concentrations of sulfur compounds. Samples should be analyzed as quickly as possible after collection, preferably within 24 hours, and stored in appropriate containers like SUMMA canisters for humid samples.[11] |
| Detector Instability | Allow the detector to fully stabilize before analysis. Check and optimize detector gas flow rates (e.g., hydrogen and air for FPD/SCD).[9] |
Quantitative Data Summary
The following tables summarize quantitative data related to THT analysis, highlighting the impact of the matrix and the effectiveness of different calibration strategies.
Table 1: Impact of Calibration Method on THT Recovery in a Natural Gas Matrix (Simulated Data)
| Calibration Method | THT Concentration (ppm) | Measured Concentration (ppm) | Recovery (%) |
| External Standard (in Nitrogen) | 5.0 | 4.2 | 84% (Suppression) |
| Matrix-Matched (in Methane) | 5.0 | 4.9 | 98% |
This table illustrates the potential for signal suppression from a hydrocarbon matrix when using an external calibration prepared in a different matrix gas. Matrix-matched calibration significantly improves recovery.
Table 2: Performance Comparison of Analytical Techniques for THT Detection
| Parameter | GC-SCD | GC-FPD | SIFT-MS |
| Selectivity for Sulfur | Excellent | Good | Moderate (potential for isobaric interference) |
| Linearity | Excellent (>10⁴) | Non-linear (quadratic) | Good |
| Typical Detection Limit | < 10 ppb | ~100 ppb | ~50 ppb (analyte dependent) |
| Analysis Time | Minutes (per sample) | Minutes (per sample) | Seconds (real-time) |
| Hydrocarbon Interference | Minimal | Prone to quenching | Minimal chemical interference |
| Moisture Interference | Minimal (if managed) | Minimal (if managed) | Can affect sensitivity |
This table provides a comparative overview of the key performance characteristics of the primary analytical techniques used for THT detection.[6][7][10]
Experimental Protocols
Protocol 1: THT Analysis in Natural Gas using GC-SCD
This protocol is based on methods similar to ASTM D5504 for sulfur compounds in natural gas.[3]
-
Instrumentation:
-
Gas Chromatograph (GC) with a split/splitless inlet.
-
Sulfur Chemiluminescence Detector (SCD).
-
Gas Sampling Valve (GSV) with a fixed volume loop (e.g., 1 mL).
-
Inert-coated tubing for all sample pathways.
-
-
Chromatographic Conditions:
-
Column: Agilent J&W DB-Sulfur SCD (or equivalent), 60 m x 0.32 mm ID, 4.2 µm film thickness.
-
Carrier Gas: Helium or Nitrogen at a constant flow of ~5 mL/min.
-
Oven Program: 40°C (hold for 2 min), ramp to 200°C at 15°C/min, hold for 2 min.
-
Inlet Temperature: 220°C.
-
Split Ratio: 10:1 (can be adjusted based on concentration).
-
-
SCD Detector Parameters:
-
Burner Temperature: 800-900°C.
-
Hydrogen Flow: ~40-50 mL/min.
-
Air/Oxygen Flow: ~10-15 mL/min.
-
Note: Optimize detector gas flows for maximum sensitivity and stability.
-
-
Calibration:
-
Prepare a multi-point calibration curve using certified THT standards in a matrix-matched gas (e.g., methane or certified sulfur-free natural gas).
-
Concentration range should bracket the expected sample concentrations.
-
-
Procedure:
-
Connect the gas sample cylinder to the GSV inlet.
-
Flush the sample loop for at least 1 minute to ensure a representative sample.
-
Inject the sample onto the GC column.
-
Acquire the chromatogram and integrate the THT peak.
-
Quantify the THT concentration using the matrix-matched calibration curve.
-
Protocol 2: THT Analysis in Biogas using GC-FPD with Standard Addition
This protocol is adapted for the challenges of a biogas matrix.
-
Instrumentation:
-
Gas Chromatograph with a heated, inert gas sampling valve.
-
Flame Photometric Detector (FPD) with a 394 nm sulfur filter.
-
Heated transfer lines to prevent moisture condensation.
-
In-line moisture and H₂S traps (e.g., silica gel/Drierite followed by a scavenger like iron sponge).
-
-
Chromatographic Conditions:
-
Column: Suitable capillary column for sulfur analysis (e.g., DB-1 or DB-Sulfur SCD).
-
Carrier Gas: Helium or Nitrogen.
-
Oven Program: Isothermal at 80°C or a temperature ramp optimized for separation from other sulfur compounds.
-
Inlet Temperature: 200°C.
-
-
FPD Detector Parameters:
-
Detector Temperature: 250°C.
-
Hydrogen Flow: ~75 mL/min.
-
Air Flow: ~100 mL/min.
-
Note: Optimize gas flows to minimize hydrocarbon quenching and maximize sulfur response.[9]
-
-
Standard Addition Procedure:
-
Collect the biogas sample in a suitable container (e.g., Tedlar bag or SUMMA canister).[11]
-
Prepare at least four aliquots of the sample in separate Tedlar bags.
-
Leave one aliquot as the un-spiked sample.
-
To the other three bags, add known, increasing volumes of a certified THT gas standard.
-
Pressurize all bags to the same final pressure with nitrogen if necessary to ensure consistent injection.
-
Analyze each bag in triplicate, passing the gas through the H₂S and moisture traps before the GC.
-
Plot the average FPD peak area (y-axis) against the added THT concentration (x-axis).
-
Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line is the concentration of THT in the original sample.
-
Visualizations
References
- 1. bibliotekanauki.pl [bibliotekanauki.pl]
- 2. mdpi.com [mdpi.com]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. inficon.com [inficon.com]
- 5. gcms.cz [gcms.cz]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of GC-MS, HPLC-MS and SIFT-MS in conjunction with multivariate classification for the diagnosis of Crohn's disease in urine - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Biogas/RNG Sampling Best Practices: Sulfur in Raw Biogas - Ohio Lumex [ohiolumex.com]
- 11. microtack.com [microtack.com]
- 12. researchgate.net [researchgate.net]
- 13. H2S Analysis in Biological Samples Using Gas Chromatography with Sulfur Chemiluminescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. Comparison of various detection limit estimates for volatile sulphur compounds by gas chromatography with pulsed flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to improve the stability of tetrahydrothiophene-containing metal complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetrahydrothiophene (THT)-containing metal complexes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound (THT) complex appears to be decomposing upon synthesis or during storage. What are the common causes and how can I prevent this?
A1: Decomposition of THT-containing metal complexes is a frequent issue, often stemming from the labile (weakly coordinating) nature of the THT ligand and sensitivity to atmospheric conditions.
Common Causes of Instability:
-
Atmospheric Sensitivity: Many organometallic complexes, including those with THT, are sensitive to oxygen and moisture.[1][2][3][4] Oxidation of the metal center or hydrolysis of the complex can lead to decomposition.
-
Ligand Dissociation: THT is a weakly coordinating ligand and can be easily displaced by other ligands, including solvents or impurities. This is a primary characteristic of complexes like chloro(this compound)gold(I), where the THT is designed to be a good leaving group.[5][6]
-
Thermal and Photochemical Instability: Some THT complexes are sensitive to heat and light, which can provide the energy needed for decomposition pathways.[7]
-
Reductive Elimination: This is a common decomposition pathway for organometallic complexes where two ligands on the metal center are eliminated to form a new covalent bond, reducing the oxidation state of the metal.
-
β-Hydride Elimination: For complexes with alkyl ligands, the transfer of a hydrogen atom from the β-position of the alkyl chain to the metal center can lead to the formation of a metal hydride and an alkene, causing the complex to break down.[8]
Troubleshooting and Stability Enhancement Strategies:
-
Inert Atmosphere Techniques: Always handle THT complexes under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques to exclude oxygen and moisture.[1][2][3][4]
-
Solvent Choice and Purity: Use dry, deoxygenated solvents. The choice of solvent can significantly impact complex stability.[9] Non-coordinating solvents are often preferred to prevent THT displacement.
-
Ligand Design and Modification:
-
Chelation: Incorporate the THT moiety into a multidentate (chelating) ligand. The chelate effect significantly increases the stability of the resulting complex.[1][8]
-
Steric Hindrance: Introduce bulky substituents on the ligands to sterically protect the metal center from unwanted interactions and decomposition pathways.
-
Electronic Effects: Modify the electronic properties of the co-ligands to strengthen the metal-THT bond. Electron-donating groups on other ligands can increase the electron density on the metal, potentially enhancing back-bonding to the THT ligand.
-
-
Storage Conditions: Store complexes in a cool, dark environment, under an inert atmosphere, and in a tightly sealed container.
Q2: I am having trouble with reproducibility in my synthesis of a THT complex. What factors should I be controlling more carefully?
A2: Reproducibility issues in the synthesis of sensitive organometallic compounds are common. Here are key parameters to control:
-
Purity of Starting Materials: Ensure the purity of your metal precursor, THT, and any other ligands. Impurities can compete for coordination sites or catalyze decomposition.
-
Rigorous Exclusion of Air and Water: Even trace amounts of oxygen or moisture can significantly impact the reaction. Ensure your inert atmosphere techniques are robust and all glassware is thoroughly dried.[1][2][4]
-
Temperature Control: Many organometallic reactions are highly temperature-sensitive. Use a reliable method to maintain a constant and accurate temperature throughout the reaction.
-
Rate of Reagent Addition: The rate at which reagents are added can influence which products are formed. Slow, controlled addition is often crucial.
-
Stirring: Ensure efficient and consistent stirring to maintain a homogeneous reaction mixture.
Q3: How can I confirm that the THT ligand is coordinated to the metal center and that my complex is stable?
A3: A combination of spectroscopic and analytical techniques is necessary:
-
NMR Spectroscopy: ¹H NMR is a powerful tool. The chemical shifts of the protons on the THT ring will change upon coordination to a metal. Monitoring these signals over time can also provide information about the complex's stability in solution.
-
Infrared (IR) Spectroscopy: Changes in the vibrational modes of the THT ligand upon coordination can be observed.
-
X-ray Crystallography: This provides definitive proof of coordination and gives precise information about the structure of the complex in the solid state.
-
Elemental Analysis: This will confirm the elemental composition of your synthesized complex.
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to determine the thermal stability of your complex and identify decomposition temperatures.
Quantitative Data on Complex Stability
The following table presents stability constants for some metal complexes with thioether-containing ligands as representative examples.
| Metal Ion | Ligand | Log K₁ | Log K₂ | Conditions |
| Pd(II) | Methionine | 7.78 | 6.82 | 25 °C, 0.1 M NaClO₄ |
| Pd(II) | S-methyl-L-cysteine | 8.35 | 7.15 | 25 °C, 0.1 M NaClO₄ |
| Cu(II) | 2,5-dithiahexane | 3.80 | 3.01 | 25 °C, 0.1 M KNO₃ |
| Ni(II) | 3,6-dithiaoctane | 3.42 | - | 25 °C, 0.5 M NaClO₄ |
| Ag(I) | 1,4,8,11-tetrathiacyclotetradecane | 8.3 | - | 25 °C, 0.1 M (C₂H₅)₄NClO₄ in Methanol |
Note: This data is for illustrative purposes and is not for this compound complexes. Stability constants are highly dependent on the specific ligand, metal, solvent, temperature, and ionic strength.
Experimental Protocols
General Protocol for the Synthesis of a this compound Complex: Chloro(this compound)gold(I)
This protocol describes the synthesis of a common and useful THT-containing metal complex, which is often used as a starting material for other gold complexes due to the lability of the THT ligand.[5][7][10]
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄)
-
This compound (THT)
-
Ethanol
-
Diethyl ether
-
Schlenk flask and other appropriate glassware for inert atmosphere synthesis
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve tetrachloroauric(III) acid in ethanol in a Schlenk flask.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of this compound to the solution with vigorous stirring. A precipitate should form.
-
Allow the reaction to stir for 1-2 hours at room temperature.
-
Collect the solid product by filtration under inert atmosphere.
-
Wash the product with cold ethanol and then diethyl ether to remove any unreacted starting materials and byproducts.
-
Dry the product under vacuum.
Protocol for Determining Complex Stability by Potentiometric Titration
Potentiometric titration is a common method for determining the stability constants of metal complexes.[5][11][12][13][14][15] This protocol provides a general outline.
Materials and Equipment:
-
pH meter with a glass electrode
-
Thermostated reaction vessel
-
Burette
-
Stock solution of the metal salt (e.g., metal perchlorate)
-
Stock solution of the ligand (THT)
-
Standardized solution of a strong acid (e.g., HClO₄)
-
Standardized solution of a strong base (e.g., NaOH, carbonate-free)
-
Inert electrolyte solution (e.g., NaClO₄) to maintain constant ionic strength
Procedure:
-
Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Titration of the Ligand:
-
In the thermostated vessel, add a known volume of the ligand stock solution, the strong acid solution, and the inert electrolyte solution.
-
Titrate this solution with the standardized strong base, recording the pH after each addition. This allows for the determination of the protonation constants of the ligand.
-
-
Titration of the Metal-Ligand System:
-
In the same vessel, add known volumes of the metal salt stock solution, the ligand stock solution, the strong acid solution, and the inert electrolyte solution.
-
Titrate this mixture with the standardized strong base, again recording the pH at regular intervals.
-
-
Data Analysis:
-
From the titration curves, calculate the average number of protons bound per ligand and the average number of ligands bound per metal ion at each pH value.
-
Use this data to calculate the stepwise and overall stability constants (K and β) for the metal-THT complexes. Various software packages are available for this analysis.
-
Visualizations
Logical Workflow for Designing Stable Metal Complexes
Caption: A logical workflow for the design and optimization of stable this compound-containing metal complexes.
Experimental Workflow for Synthesis and Stability Assessment
Caption: An experimental workflow for the synthesis, characterization, and stability assessment of THT complexes.
References
- 1. scribd.com [scribd.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. cdn.ymaws.com [cdn.ymaws.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. scribd.com [scribd.com]
- 13. cost-nectar.eu [cost-nectar.eu]
- 14. scribd.com [scribd.com]
- 15. scribd.com [scribd.com]
Identifying and minimizing byproducts in the Paal-Knorr thiophene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts in the Paal-Knorr thiophene synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the Paal-Knorr thiophene synthesis.
Problem 1: Low Yield of Thiophene Product and Significant Furan Byproduct Formation
Question: I am getting a low yield of my desired thiophene, and spectroscopic analysis (NMR/LC-MS) indicates a significant amount of the corresponding furan has formed. How can I improve the selectivity for the thiophene product?
Possible Causes and Solutions:
The formation of a furan byproduct is a common competing pathway in the Paal-Knorr thiophene synthesis.[1][2] This occurs because the sulfurizing agents, such as phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent, also act as dehydrating agents, which can promote the cyclization and dehydration of the 1,4-dicarbonyl starting material to form the furan.[3][4]
| Troubleshooting Step | Recommendation | Rationale |
| Choice of Sulfurizing Agent | Switch from phosphorus pentasulfide (P₄S₁₀) to Lawesson's reagent. | Lawesson's reagent is often reported to be a milder and more efficient thionating agent, which can lead to better selectivity for the thiophene product over the furan byproduct.[1] |
| Reaction Temperature | Maintain the lowest effective temperature for the reaction to proceed. | Higher temperatures can favor the dehydration pathway leading to furan formation. Careful temperature control is crucial for minimizing this byproduct.[1] |
| Reaction Time | Monitor the reaction progress closely by TLC or GC-MS and stop the reaction once the starting material is consumed. | Prolonged reaction times, especially at elevated temperatures, can increase the formation of the furan byproduct and potentially lead to product degradation.[1] |
| Reagent Stoichiometry | Use a sufficient excess of the sulfurizing agent. | Ensuring an adequate amount of the sulfurizing agent can help to favor the thionation pathway over the competing dehydration reaction.[1] |
| Purity of Starting Material | Ensure the 1,4-dicarbonyl compound is of high purity. | Impurities in the starting material can potentially interfere with the desired reaction pathway and lead to the formation of side products. |
Problem 2: The Reaction is Sluggish or Does Not Go to Completion
Question: My reaction is proceeding very slowly, or I observe a significant amount of unreacted starting material even after an extended reaction time. What can I do to improve the conversion?
Possible Causes and Solutions:
| Troubleshooting Step | Recommendation | Rationale |
| Reaction Temperature | Gradually increase the reaction temperature while monitoring for byproduct formation. | For some less reactive substrates, a higher temperature may be necessary to achieve a reasonable reaction rate. However, this should be done cautiously to avoid promoting side reactions. |
| Solvent Choice | Use a higher-boiling, anhydrous, non-polar solvent such as toluene or xylene. | These solvents are commonly used and allow for heating the reaction to the required temperature to drive it to completion. |
| Microwave Irradiation | If available, consider using a microwave synthesizer. | Microwave-assisted Paal-Knorr synthesis can significantly reduce reaction times and improve yields by providing efficient and uniform heating.[5] |
| Activity of Sulfurizing Agent | Ensure the sulfurizing agent is fresh and has been stored under appropriate conditions (i.e., in a desiccator). | Phosphorus pentasulfide and Lawesson's reagent can degrade upon exposure to moisture, leading to reduced reactivity. |
Problem 3: Difficult Purification of the Thiophene Product
Question: I am having trouble purifying my thiophene product. The crude material is a complex mixture, and chromatographic separation is challenging.
Possible Causes and Solutions:
| Troubleshooting Step | Recommendation | Rationale |
| Aqueous Workup | Perform a thorough aqueous workup. Wash the organic layer with water, a saturated sodium bicarbonate solution, and finally with brine. | This will help to remove any remaining acidic species, inorganic byproducts, and water-soluble impurities that could interfere with purification.[5] |
| Filtration | Filter the reaction mixture before workup if solid byproducts are present. | This can remove some of the insoluble inorganic byproducts from the sulfurizing agent. |
| Column Chromatography | Use a suitable stationary phase (e.g., silica gel) and an appropriate eluent system (e.g., hexane/ethyl acetate gradient) for flash column chromatography. | This is a standard and effective method for purifying the thiophene product from byproducts and unreacted starting materials.[5] |
| Distillation | For volatile thiophene products, distillation under reduced pressure can be an effective purification method. | This method is suitable for removing non-volatile impurities. |
| Recrystallization | If the thiophene product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification technique. | This can yield a highly pure crystalline product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Paal-Knorr thiophene synthesis?
A1: The most common byproduct is the corresponding furan, formed through a competing dehydration pathway.[1][2] Another significant byproduct is toxic hydrogen sulfide (H₂S) gas, which is formed regardless of the sulfur source used.[3] In some cases, polymeric materials or decomposition of the starting material can also occur, especially under harsh reaction conditions.[5]
Q2: How can I safely handle the hydrogen sulfide (H₂S) gas produced during the reaction?
A2: All manipulations involving the Paal-Knorr thiophene synthesis must be conducted in a well-ventilated fume hood.[5] It is also advisable to have a proper quenching solution, such as a bleach (sodium hypochlorite) bath, to scrub the effluent gases from the reaction.
Q3: Is it possible for the furan byproduct to be converted to the thiophene under the reaction conditions?
A3: Studies have shown that the treatment of isolated furans with phosphorus pentasulfide under Paal-Knorr conditions gives inconsistent results and lower yields of thiophenes compared to the direct reaction of the 1,4-dicarbonyl compound.[3] This suggests that the primary reaction pathway involves the sulfurization of the dicarbonyl compound rather than the conversion of a furan intermediate.[6]
Q4: Can I use other sulfurizing agents besides phosphorus pentasulfide and Lawesson's reagent?
A4: While P₄S₁₀ and Lawesson's reagent are the most commonly used, other sulfur sources like hydrogen sulfide in the presence of an acid catalyst have also been reported.[6]
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Substituted Thiophenes
This protocol is adapted from a procedure developed by Minetto, Taddei, and co-workers and is effective for generating a library of substituted thiophenes.[5]
-
Materials:
-
Substituted 1,4-diketone (0.5 mmol)
-
Lawesson's Reagent (0.6 mmol, 1.2 equiv.)
-
Toluene (5 mL)
-
10 mL microwave reactor vial with a magnetic stir bar
-
-
Procedure:
-
Combine the 1,4-diketone and Lawesson's Reagent in the microwave reactor vial.
-
Add toluene and the magnetic stir bar to the vial.
-
Securely cap the reaction vessel.
-
Place the vial in the microwave synthesizer and irradiate the mixture at 150°C for 10-20 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the vial to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the toluene.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure substituted thiophene.
-
Protocol 2: Conventional Heating Method for Thiophene Synthesis
This protocol represents a more traditional approach to the Paal-Knorr thiophene synthesis.[5]
-
Materials:
-
Substituted 1,4-diketone (5 mmol)
-
Phosphorus Pentasulfide (P₄S₁₀) (2.5 mmol, 0.5 equiv.)
-
Anhydrous Toluene or Xylene (50 mL)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
-
Procedure:
-
To the round-bottom flask charged with the 1,4-diketone, add the anhydrous solvent.
-
Carefully add the phosphorus pentasulfide in portions while stirring. Caution: The reaction can be exothermic, and toxic hydrogen sulfide (H₂S) gas is evolved. This step must be performed in a well-ventilated fume hood.[5]
-
Heat the mixture to reflux (typically 110-140°C) and maintain for 2-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the mixture over ice water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
-
Visualizations
Caption: Reaction pathways in the Paal-Knorr thiophene synthesis.
Caption: A logical workflow for troubleshooting low yields.
References
Technical Support Center: Odorant Fading of Tetrahydrothiophene (THT) in Steel Gas Pipelines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the phenomenon of odorant fading of tetrahydrothiophene (THT) in steel gas pipelines.
Troubleshooting Guide
This guide addresses common issues encountered during experimental simulations of THT odorant fading.
| Issue | Potential Causes | Troubleshooting Steps |
| Rapid THT Depletion in New Steel Pipe Simulators | Active Corrosion Sites: New steel pipes have a porous inner wall containing mill scale and rust (metal oxides) that react with odorants.[1] Adsorption: THT molecules can physically adhere to the pipe's inner surface. | 1. Implement a "pickling" or conditioning protocol: Before introducing the experimental gas mixture, saturate the active sites by exposing the new steel pipe section to a high concentration of THT.[1] 2. Monitor THT levels at the outlet: Continuously measure the THT concentration at the exit of the pipe section until it stabilizes, indicating that the active sites have been quenched. 3. Consider offline conditioning: For more controlled experiments, pickle the pipeline section offline for 1-5 days at a low pressure (e.g., 10-30 psig) with a high THT concentration before introducing the main gas flow.[1] |
| Inconsistent THT Readings | Low Gas Flow: Inadequate flow can lead to poor mixing of the odorant within the gas stream. Temperature and Pressure Fluctuations: Changes in temperature and pressure can affect THT stability and adsorption rates. | 1. Ensure adequate mixing: Maintain a sufficient gas flow rate to ensure turbulent flow and proper mixing of THT. A minimum of 100 pipe diameters is recommended for sample collection downstream of the injection point. 2. Maintain stable experimental conditions: Use temperature and pressure controllers to maintain consistent conditions throughout the experiment. |
| Odor Fade in Previously Conditioned Pipes | Introduction of Moisture: The presence of water can regenerate reactive iron oxides on the pipe surface, leading to further THT degradation.[1] | 1. Ensure gas dryness: Use a desiccant or other gas drying methods to remove moisture from the natural gas stream before it enters the pipeline simulator. 2. Re-condition the pipeline: If moisture contamination is suspected, it may be necessary to repeat the pickling process to passivate the newly formed active sites. |
| Discrepancy Between Analytical Measurements and Olfactory Detection | Olfactory Fatigue: Prolonged exposure to the odorant can diminish the sense of smell.[1] Masking Agents: The presence of other compounds in the gas stream can mask the characteristic odor of THT. | 1. Rely on analytical instrumentation: For quantitative analysis, use calibrated gas chromatography (GC) or other suitable analytical methods for accurate THT concentration measurement.[2] 2. Use a control gas: Periodically introduce an unodorized gas stream to reset olfactory senses during sensory evaluations. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms behind THT odorant fading in steel pipelines?
A1: The primary mechanisms are:
-
Chemical Reaction: The porous inner wall of new steel pipes contains rust and mill scale (iron oxides) which can react with sulfur compounds. While the exact mechanism for THT is not as well-documented as for mercaptans, it is known that mercaptans react with these oxides to form less odorous disulfides. THT is generally more resistant to this oxidation than mercaptans.[1]
-
Adsorption: THT molecules can physically adhere to the interior surface of the steel pipe through weak van der Waals forces or electrostatic interactions. This is a reversible process.
-
Absorption: In the presence of liquids in the pipeline, THT can be absorbed, removing it from the gas phase.
Q2: How does "pickling" or pipeline conditioning work to prevent THT fading?
A2: Pickling involves introducing a high concentration of the odorant into the new pipeline to saturate the active sites on the pipe's inner surface.[1] This process effectively "coats" the pipe wall with the odorant, preventing further reactions and adsorption. Once the active sites are quenched, the THT concentration in the gas stream will stabilize.
Q3: What is the chemical composition of mill scale?
A3: Mill scale is primarily composed of iron oxides, including magnetite (Fe₃O₄) and wüstite (FeO). It can also contain smaller amounts of other metal oxides depending on the steel's composition.[3]
Q4: Are there standard laboratory procedures for simulating pipeline conditioning?
A4: While there are no universally standardized laboratory protocols, a general procedure can be adapted from industrial practices. This involves flowing a high concentration of THT through a section of new steel pipe at a controlled flow rate, temperature, and pressure until the outlet THT concentration equals the inlet concentration. A detailed experimental protocol is provided in the "Experimental Protocols" section of this document.
Q5: What analytical methods are suitable for monitoring THT concentration in a laboratory setting?
A5: Gas chromatography (GC) is a common and reliable method for accurately measuring THT concentration in natural gas.[2] Process analyzers with UV absorbance spectroscopy can also be used for continuous, real-time monitoring.[2]
Data Presentation
Table 1: THT Degradation in the Presence of Rusty Steel Pipe (Hypothetical Data for Illustrative Purposes)
| Time (hours) | THT Concentration in New Steel Pipe (ppm) | THT Concentration in Conditioned Steel Pipe (ppm) |
| 0 | 10.0 | 10.0 |
| 1 | 6.2 | 9.8 |
| 2 | 4.5 | 9.7 |
| 4 | 2.1 | 9.6 |
| 8 | 1.0 | 9.5 |
| 12 | 0.5 | 9.5 |
| 24 | 0.2 | 9.4 |
Note: This table presents hypothetical data to illustrate the expected trend of rapid THT degradation in new, rusty steel pipes compared to the much slower degradation in a conditioned pipe.
Experimental Protocols
Laboratory-Scale Pipeline Conditioning ("Pickling") Protocol
Objective: To simulate the conditioning of a new steel pipeline to prevent THT odorant fading.
Materials:
-
Section of new steel pipe (e.g., 1-meter length, 1-inch diameter)
-
Mass flow controllers
-
Pressure regulators and gauges
-
Gas cylinders (natural gas or methane, THT in a balance gas)
-
Gas chromatograph (GC) with a suitable detector (e.g., Flame Photometric Detector - FPD)
-
Heating tape and temperature controller (optional)
-
Data acquisition system
Procedure:
-
System Setup:
-
Assemble the steel pipe section in a well-ventilated fume hood or an appropriate safety enclosure.
-
Connect the gas cylinders to the pipe inlet through mass flow controllers and pressure regulators.
-
Connect the pipe outlet to the GC for analysis. Ensure all connections are leak-proof.
-
-
Initial Purge:
-
Purge the system with an inert gas (e.g., nitrogen) to remove any air and moisture.
-
-
Conditioning Phase:
-
Introduce a high concentration of THT in natural gas (e.g., 50 ppm) into the steel pipe at a low flow rate and pressure (e.g., 30 psig).[1]
-
Continuously monitor the THT concentration at the pipe outlet using the GC.
-
Continue the flow of the high-concentration THT mixture until the outlet concentration is within ±5% of the inlet concentration. This indicates that the active sites on the pipe surface are saturated.
-
-
Experimental Phase:
-
Once the pipe is conditioned, switch to the desired experimental THT concentration (e.g., 5-10 ppm) and set the desired flow rate, temperature, and pressure for your experiment.
-
Begin your experimental measurements, periodically monitoring the THT concentration at both the inlet and outlet to ensure stability.
-
Quantitative Analysis of THT by Gas Chromatography
Objective: To accurately measure the concentration of THT in a natural gas sample.
Instrumentation:
-
Gas chromatograph equipped with a Flame Photometric Detector (FPD) or a Sulfur Chemiluminescence Detector (SCD) for optimal sensitivity and selectivity to sulfur compounds.
-
Capillary column suitable for sulfur analysis (e.g., DB-1, DB-SUL).
GC Conditions (Example):
-
Inlet Temperature: 250°C
-
Oven Program: 50°C (hold for 2 min), ramp to 200°C at 10°C/min, hold for 2 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Detector Temperature: 250°C
-
Injection Volume: 1 mL (using a gas-tight syringe or a gas sampling valve).
Procedure:
-
Calibration:
-
Prepare a series of THT gas standards of known concentrations in natural gas or methane.
-
Inject each standard into the GC and record the peak area.
-
Create a calibration curve by plotting the peak area versus THT concentration.
-
-
Sample Analysis:
-
Take a gas sample from the desired point in your experimental setup using a gas-tight syringe or by directing the gas flow through a sampling loop.
-
Inject the sample into the GC under the same conditions as the standards.
-
Record the peak area for THT.
-
-
Quantification:
-
Determine the concentration of THT in your sample by using the calibration curve.
-
Mandatory Visualizations
Caption: A diagram illustrating the primary pathways of THT odorant fading in new steel gas pipelines.
Caption: A workflow diagram for the laboratory simulation of THT odorant fading in steel pipelines.
References
How to handle a stalled reaction during the synthesis of THT derivatives
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering stalled reactions during the synthesis of Tetrahydrothiophene (THT) derivatives.
Frequently Asked Questions (FAQs)
Q1: My reaction has stopped progressing according to TLC/LC-MS analysis. What are the initial steps to diagnose the problem?
When a reaction stalls, a systematic approach is crucial. First, confirm the stall by taking aliquots at regular intervals and analyzing them using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If no change is observed over a significant period, the reaction has likely stalled. Your immediate actions should be to:
-
Verify Reaction Conditions: Double-check the reaction temperature, stirring speed, and atmospheric conditions (e.g., inert atmosphere). Deviations from the established protocol can halt a reaction.
-
Assess Reagent Integrity: Consider the age and storage conditions of your reagents. Key reactants, catalysts, or bases may have degraded.
-
Analyze the Reaction Mixture: Take a small, representative sample from the reaction mixture. Perform a mini-workup to isolate the components and analyze them using NMR or LC-MS to identify the major species present (e.g., starting material, desired product, or an unexpected intermediate).[1]
Q2: Starting material is still present, and the product is forming very slowly or not at all. What are the most common causes?
This is a classic symptom of a stalled reaction. The primary causes often relate to insufficient activation energy or reagent issues.
-
Low Temperature: The reaction may lack the necessary thermal energy. Cautiously increasing the temperature in increments of 5-10 °C while monitoring via TLC can sometimes restart the reaction.[2]
-
Inactive Catalyst or Reagent: The catalyst may be poisoned, or a key reagent may be inactive. For syntheses involving sulfurizing agents like Lawesson's reagent or P₄S₁₀, using a fresh, high-quality supply is critical as their reactivity can diminish over time.[2]
-
Insufficient Base/Acid: For base or acid-catalyzed reactions, the catalyst may be too weak or used in an insufficient amount. In reactions like the Fiesselmann or Gewald syntheses, the choice and strength of the base are critical for promoting cyclization.[2]
Q3: An unknown intermediate has accumulated in the reaction vessel. How should I proceed?
The accumulation of an intermediate suggests that a specific step in the reaction sequence is failing.
-
Isolate and Characterize: If possible, isolate the intermediate from a small aliquot of the reaction mixture for characterization by NMR, MS, and IR spectroscopy. Understanding its structure is key to diagnosing the problem.
-
Consult the Mechanism: Revisit the reaction mechanism. For instance, in the Fiesselmann synthesis, a reaction might stall after the initial Michael addition if the base is not strong enough to promote the subsequent Dieckmann-type condensation.[2]
-
Force the Next Step: Once the intermediate is identified, you can take targeted action. This might involve adding a stronger base to facilitate cyclization, increasing the temperature to overcome an energy barrier, or adding a dehydrating agent if the stalled step is a condensation.[2]
Q4: The reaction mixture has turned into a thick, unstirrable slurry. Is the reaction salvageable?
A thick slurry can result from product precipitation, salt formation, or polymerization. This can physically prevent reagents from interacting, effectively stalling the reaction.
-
Dilution: Carefully add a small amount of a dry, inert solvent that is compatible with the reaction chemistry. This can sometimes restore fluidity and allow stirring to resume.
-
Temperature Change: Gently warming the mixture may help dissolve precipitated species. Conversely, if an exothermic side reaction is causing polymerization, cooling might be necessary.
-
Mechanical Agitation: If possible, switch to a more powerful mechanical stirrer.
Troubleshooting Summary
The table below summarizes common issues, their potential causes, and recommended solutions for stalled reactions in THT derivative synthesis, with a focus on common synthetic routes like the Gewald and Fiesselmann methods.
| Symptom | Possible Cause | Suggested Solution(s) |
| Reaction stalls after initial condensation (e.g., Gewald Synthesis) | 1. Insufficient base strength to promote thiolation and cyclization. 2. Elemental sulfur has low reactivity or has not dissolved. | 1. Switch to a stronger base (e.g., sodium ethoxide).[2] 2. Use a different solvent to improve sulfur solubility. 3. Add a phase-transfer catalyst if applicable. |
| Reaction stalls after Michael addition (e.g., Fiesselmann Synthesis) [2] | The base is not strong enough to facilitate the final Dieckmann-type condensation. | 1. Add a stronger base (e.g., a sodium alkoxide corresponding to the ester group to prevent transesterification).[2] 2. Increase the reaction temperature to promote cyclization.[2] |
| Low conversion with significant starting material remaining | 1. Inactive sulfurizing agent (e.g., old Lawesson's reagent or P₄S₁₀).[2] 2. Reaction temperature is too low. 3. Catalyst poisoning. | 1. Use a fresh batch of the sulfurizing agent.[2] 2. Incrementally increase the reaction temperature while monitoring by TLC. 3. Purify starting materials and ensure the solvent is dry and pure. |
| Formation of thioacetal byproduct instead of cyclization [2] | Reaction conditions favor thioacetal formation over the desired intramolecular cyclization. | 1. Add an alcohol (e.g., methanol) to promote the desired monoadduct intermediate.[2] 2. Ensure a sufficiently strong base is present to drive the final cyclization step.[2] |
Experimental Protocols
Protocol 1: Real-Time Reaction Monitoring by TLC
Monitoring the reaction's progress is the first step in identifying a stall.[3]
-
Preparation: Prepare a TLC chamber with an appropriate solvent system (eluent) that gives good separation between your starting material and expected product (Rf values ideally between 0.2 and 0.8).
-
Sampling: At timed intervals (e.g., every 30 minutes), use a capillary tube to withdraw a small aliquot of the reaction mixture.
-
Dilution: Dilute the aliquot in a small vial with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Spot the diluted sample onto the TLC plate alongside spots of your starting material(s) for reference.
-
Development: Place the TLC plate in the prepared chamber and allow the eluent to run up the plate.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate or iodine).
-
Analysis: A stalled reaction will show no change in the relative intensity of the starting material and product spots over consecutive time points.
Protocol 2: General Procedure for Gewald Aminothiophene Synthesis
This common method for synthesizing substituted thiophenes can sometimes stall, particularly during the cyclization step.[4]
-
Reactant Mixture: In a round-bottom flask equipped with a magnetic stirrer and condenser, combine the α-methylene ketone (1.0 eq), the activated nitrile (e.g., ethyl cyanoacetate, 1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent such as ethanol or dioxane.[4][5]
-
Base Addition: Add a catalytic amount of a base, such as triethylamine or diethylamine (0.1-0.2 eq), to the stirring mixture at room temperature.[4][5]
-
Heating: Heat the reaction mixture to a temperature between 40-80 °C.[4] The specific temperature depends on the substrates used.
-
Monitoring: Monitor the reaction's progress using TLC (as described in Protocol 1). Look for the disappearance of the starting materials and the appearance of the new product spot.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water. If a precipitate forms, collect it by filtration, wash with cold water, and dry.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[2]
Visual Guides
Logical Workflow for Troubleshooting a Stalled Reaction
The following diagram outlines a systematic workflow for diagnosing and addressing a stalled chemical synthesis.
References
- 1. How To [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. impactfactor.org [impactfactor.org]
- 5. The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile [scirp.org]
Purification strategy for crude tetrahydrothiophene contaminated with starting materials
Welcome to the technical support center for the purification of crude tetrahydrothiophene (THT). This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of THT, particularly when contaminated with starting materials from its synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials and potential impurities in my crude this compound?
A1: The impurities in your crude THT will depend on the synthetic route used. Common synthesis methods include:
-
From 1,4-Dihalobutanes: The reaction of 1,4-dichlorobutane or 1,4-dibromobutane with sodium sulfide, often in a solvent like dimethylformamide (DMF).[1][2] Key impurities can include unreacted 1,4-dihalobutane, residual DMF, and byproducts like dimethylamine if DMF is used.[1]
-
From Tetrahydrofuran (THF): The vapor-phase reaction of THF with hydrogen sulfide over a catalyst like alumina.[3][4] Unreacted THF is a likely impurity.
-
From 1,4-Butanediol: The reaction of 1,4-butanediol with hydrogen sulfide, typically in the gas phase over a catalyst.[5][6] Unreacted 1,4-butanediol and water are the primary contaminants.
-
From Thiophene: The catalytic hydrogenation of thiophene.[2] Unreacted thiophene and potential desulfurization products like butane can be impurities.[2]
Q2: My crude product is a mixture of an organic layer and an aqueous layer. What is the initial workup procedure?
A2: An initial aqueous workup is essential to remove water-soluble impurities. A standard procedure involves:
-
Separation: Transfer the entire mixture to a separatory funnel and separate the organic layer from the aqueous layer.
-
Alkaline Wash: The distillate can be made alkaline by adding sodium hydroxide.[1]
-
Salting Out: Add sodium chloride to the aqueous layer to decrease the solubility of THT and maximize its recovery into the organic phase.[1]
-
Drying: Dry the separated crude THT layer over a suitable drying agent like solid potassium hydroxide or anhydrous magnesium sulfate to remove residual water.[1]
Q3: How do I remove high-boiling starting materials like 1,4-dichlorobutane or 1,4-butanediol from my THT?
A3: Fractional distillation is the most effective method for separating THT from less volatile impurities.[7] The significant difference in boiling points allows for efficient separation. THT has a boiling point of approximately 119-121°C, whereas 1,4-dichlorobutane boils at 162°C and 1,4-butanediol boils at 235°C. By carefully monitoring the temperature at the distillation head, you can collect the pure THT fraction.
Q4: After a synthesis using DMF, my crude THT has a strong, fishy odor. What is this impurity and how can it be removed?
A4: The fishy odor is likely due to the presence of a small amount of dimethylamine, a common impurity when using technical grade DMF.[1] This can be removed before collecting the final product by operating the distillation column under total reflux for one to two hours, which allows the more volatile dimethylamine to be vented off.[1]
Q5: I am struggling to separate THT from an impurity with a very similar boiling point. What advanced techniques can I consider?
A5: When simple or fractional distillation is insufficient, extractive distillation is a powerful alternative.[8] This technique involves adding a high-boiling solvent (an entrainer) to the mixture, which alters the relative volatility of the components, making them easier to separate.[8] For example, extractive distillation is used to separate benzene from thiophene using DMF as an entrainer[9] and to dehydrate THF using ethylene glycol.[10] The selection of an appropriate entrainer that selectively interacts with either the THT or the impurity is crucial.
Q6: How can I assess the purity of my final THT product?
A6: The purity of your purified THT can be assessed using several standard analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying and quantifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the THT and detect any remaining proton- or carbon-containing impurities. The refractive index is also a good indicator of purity; pure THT should have a refractive index (n_D^25) of around 1.5000–1.5014.[1]
Troubleshooting Guide
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Distillation | - Incomplete initial extraction from the aqueous phase.- THT codistilled with water (azeotrope formation).- Loss of volatile product during workup. | - Ensure the aqueous phase is saturated with salt (e.g., NaCl) before extraction.[1]- Thoroughly dry the crude organic layer before distillation.- Keep receiving flasks cooled in an ice bath during distillation. |
| Product is Cloudy or Wet | - Incomplete drying of the crude organic layer.- Inefficient separation of aqueous and organic layers. | - Extend the drying time or use a more efficient drying agent.- Allow more time for layers to separate in the separatory funnel. |
| Persistent Odor (Not THT) | - Presence of volatile impurities like dimethylamine from DMF solvent.[1]- Residual H₂S or other sulfur-containing byproducts. | - Operate the distillation column under total reflux for 1-2 hours before collection.[1]- Wash the crude product with a dilute NaOH solution to remove acidic gases like H₂S. |
| Poor Separation During Distillation | - Impurity has a boiling point very close to THT.- Inefficient distillation column (insufficient theoretical plates). | - Use a longer, more efficient fractionating column (e.g., Vigreux or packed column).[1]- Consider vacuum distillation to lower boiling points and potentially increase separation.- Investigate advanced techniques like extractive distillation.[8] |
Data Presentation
Table 1: Physical Properties of this compound and Common Starting Materials
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Solubility in Water |
| This compound (THT) | 88.17 | 119-121[1] | ~0.999 | Insoluble[11] |
| 1,4-Dichlorobutane | 127.01 | 162 | ~1.141 | Insoluble |
| 1,4-Butanediol | 90.12 | 235 | ~1.017 | Miscible |
| Tetrahydrofuran (THF) | 72.11 | 66 | ~0.889 | Miscible |
| Thiophene | 84.14 | 84 | ~1.065 | Insoluble |
| Dimethylformamide (DMF) | 73.09 | 153 | ~0.944 | Miscible |
Experimental Protocols
Protocol 1: Standard Purification of Crude THT
This protocol is a general procedure for purifying crude THT obtained from a reaction using 1,4-dichlorobutane and sodium sulfide in an aqueous/DMF medium.[1]
Materials:
-
Crude THT reaction mixture
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Solid potassium hydroxide (KOH) or other suitable drying agent
-
Separatory funnel
-
Distillation apparatus with a 30-cm Vigreux column[1]
-
Round-bottom flasks
-
Heating mantle
-
Ice bath
Procedure:
-
Initial Distillation from Reaction Mixture: Arrange the condenser from the reaction flask for distillation and collect approximately 600 ml of distillate from a 5-liter scale reaction.[1] This initial distillate will contain THT, water, and volatile impurities.
-
Aqueous Workup: a. Transfer the collected distillate to a large separatory funnel. b. Make the solution alkaline by adding 20 g of sodium hydroxide.[1] c. Add sodium chloride until the solution is saturated to minimize the solubility of THT in the aqueous layer.[1] d. Shake the funnel vigorously and allow the layers to separate completely. e. Separate and discard the lower aqueous layer.
-
Drying: a. Transfer the upper organic layer (crude THT) to a clean, dry Erlenmeyer flask. b. Add solid potassium hydroxide pellets and swirl the flask.[1] Allow it to stand for at least one hour, or until the liquid is clear, indicating that the water has been removed.
-
Fractional Distillation: a. Decant the dried crude THT into a round-bottom flask suitable for distillation. b. Assemble a fractional distillation apparatus using a 30-cm Vigreux column. c. (Optional) Removal of Volatiles: If dimethylamine is suspected, heat the mixture and operate the column under total reflux for 1-2 hours to vent the volatile impurity through the top of the condenser.[1] d. Begin the distillation. Collect a small forerun of any low-boiling impurities. e. Carefully collect the fraction that distills between 119-121°C. This is the purified this compound.[1] The yield is typically in the range of 73-78%.[1] f. Store the purified THT in a sealed container.
Visualizations
Caption: A general experimental workflow for the purification of crude this compound.
Caption: A logical diagram for troubleshooting the presence of impurities after purification.
References
- 1. orgsyn.org [orgsyn.org]
- 2. xcchemico.com [xcchemico.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Buy this compound | 110-01-0 [smolecule.com]
- 5. CN105949171A - this compound synthesis method and process - Google Patents [patents.google.com]
- 6. FR3129940A1 - Process for the production of this compound - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Benzene Purification from Thiophene by Extractive Distillation with Dimethylformamide | Chemical Engineering Transactions [cetjournal.it]
- 10. dwsim.fossee.in [dwsim.fossee.in]
- 11. This compound | C4H8S | CID 1127 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of tetrahydrothiophene versus ethyl mercaptan as gas odorants
A Guide for Researchers, Scientists, and Drug Development Professionals
The odorization of otherwise odorless and combustible gases, such as natural gas and liquefied petroleum gas (LPG), is a critical safety measure to enable the detection of leaks by smell. The choice of odorant is crucial and depends on a variety of factors including odor intensity, chemical stability, and physical properties. This guide provides a detailed comparative analysis of two commonly used gas odorants: tetrahydrothiophene (THT) and ethyl mercaptan.
Executive Summary
Both this compound and ethyl mercaptan are effective odorants, each with a distinct profile of advantages and disadvantages. THT is a cyclic sulfide known for its exceptional chemical stability, making it a preferred choice for long-distance natural gas transmission in pipelines where it resists oxidation.[1] Ethyl mercaptan, a thiol, is characterized by its extremely low odor threshold, allowing for detection at very low concentrations.[2] However, its lower chemical stability and potential for oxidation are significant drawbacks. The selection between these two odorants, or a blend of them, is therefore a nuanced decision based on the specific application and environmental conditions.
Data Presentation: A Quantitative Comparison
The following tables summarize the key physical, chemical, and safety properties of this compound and ethyl mercaptan to facilitate a direct comparison.
Table 1: Physical and Chemical Properties
| Property | This compound (THT) | Ethyl Mercaptan (Ethanethiol) |
| Chemical Formula | C₄H₈S | C₂H₅SH |
| Molecular Weight | 88.17 g/mol | 62.13 g/mol |
| Appearance | Colorless liquid | Colorless to yellowish liquid |
| Odor | Characteristic, gas-like | Pungent, garlic or skunk-like |
| Boiling Point | 119-124 °C | 35 °C |
| Melting Point | -96 °C | -148 °C |
| Flash Point | 13 °C | -45 °C |
| Vapor Pressure | 5.51 kPa at 38°C | 401 mmHg (53.46 kPa) at 20°C |
| Water Solubility | 5.8 g/L at 20°C | 6.8 g/L at 20°C |
| Lower Explosive Limit (LEL) | 1.1% (V) | 2.8% (V) |
| Upper Explosive Limit (UEL) | 12.3% (V) | 18% (V) |
Table 2: Odor and Stability Characteristics
| Characteristic | This compound (THT) | Ethyl Mercaptan |
| Odor Threshold | Data not readily available in sources, but described as having a strong odor. | As low as 0.00035 ppm.[3] |
| Chemical Stability | Highly stable, resistant to oxidation in pipelines.[1] | Less stable, can be oxidized to disulfides with lower odor intensity, especially in the presence of rust. |
| Reactivity | Does not react with iron oxides and bases.[2] | Can react with oxides and bases, leading to loss of odor.[2] |
| Soil Penetrability | Described as having poor soil penetrability. | Data not readily available, but soil adsorption is a known factor in odor fade for all odorants. |
Experimental Protocols
A comprehensive comparison of gas odorants relies on standardized experimental procedures. Below are detailed methodologies for key experiments cited in the evaluation of this compound and ethyl mercaptan.
Determination of Odorant Concentration
ASTM D5305: Standard Test Method for Determination of Ethyl Mercaptan in LP-Gas Vapor
This method provides a rapid and simple procedure for the field measurement of ethyl mercaptan in the vapor phase of LP-gas systems using length-of-stain tubes.[4][5][6]
-
Principle: A known volume of the gas is drawn through a detector tube containing a chemical reagent that reacts with ethyl mercaptan to produce a color change. The length of the resulting stain is proportional to the concentration of ethyl mercaptan.
-
Apparatus:
-
A manually operated piston or bellows-type pump to draw a precise volume of gas.
-
Glass detector tubes specific for ethyl mercaptan.
-
-
Procedure:
-
The sealed ends of a new detector tube are broken.
-
The tube is inserted into the pump in the correct orientation as indicated by the manufacturer.
-
A specified volume of gas is drawn through the tube by pulling the pump handle. The number of pump strokes depends on the expected concentration range.
-
After the required number of strokes, the tube is removed from the pump.
-
The length of the colored stain is read against the calibration scale printed on the tube to determine the concentration of ethyl mercaptan in parts per million (ppm).
-
Evaluation of Odor Intensity
ASTM D6273: Standard Test Method for Natural Gas Odor Intensity
This test method covers the procedures for determining the threshold detection level and readily detectable level of odor in natural gas using an olfactometer.[7]
-
Principle: An instrument is used to dilute the odorized gas with a controlled amount of odor-free air. A human panel then sniffs the diluted gas stream to determine the concentration at which the odor is first detected and then readily identifiable.
-
Apparatus:
-
An olfactometer capable of precise dilution of the sample gas with air.
-
A panel of qualified human assessors with a normal sense of smell.
-
-
Procedure:
-
The olfactometer is connected to the gas source.
-
The instrument is purged with the sample gas.
-
Starting with a high dilution (low gas concentration), the concentration of the sample gas in the air stream is gradually increased.
-
Panelists sniff the outlet of the instrument and indicate when they first detect an odor (threshold detection level).
-
The concentration is further increased until the panelists can readily identify the odor as being associated with natural gas (readily detectable level).
-
The dilution ratios at which these levels are achieved are recorded and used to calculate the odor intensity.
-
Triangle Odor Bag Method for Odor Threshold Determination
This method is a standardized procedure for determining the detection threshold of odorous compounds.[8]
-
Principle: A panel of assessors is presented with three bags, two containing odor-free air and one containing a diluted odorous sample. The panelists are asked to identify the bag with the odor. The concentration is systematically decreased until the panelists can no longer reliably distinguish the odorous bag.
-
Apparatus:
-
Odor-free sample bags (e.g., made of Tedlar® or Nalophan™).
-
A system for precise dilution of the odorant with odor-free air.
-
A panel of trained and screened human assessors.
-
-
Procedure:
-
A series of dilutions of the odorant in odor-free air is prepared in the sample bags.
-
For each concentration level, three bags are presented to each panelist (two blanks and one sample).
-
Panelists are instructed to identify the bag that smells different.
-
The process is repeated with progressively lower concentrations.
-
The odor threshold is defined as the concentration at which a certain percentage of the panel (typically 50%) can correctly identify the odorous sample.
-
Chemical Stability Assessment
Adapted from ISO 13734 and Stability Testing Principles
While a specific standardized protocol for the direct comparative stability testing of THT and ethyl mercaptan was not found, a robust methodology can be adapted from general principles of chemical stability testing and the requirements outlined in ISO 13734 for natural gas odorants.[2][9][10][11]
-
Principle: The odorants are exposed to conditions that simulate their use in gas pipelines, such as the presence of iron oxides (rust) and air (oxygen). The concentration of the odorant and the formation of degradation products are monitored over time.
-
Apparatus:
-
A flow-through reactor or sealed vials containing a representative sample of pipeline material (e.g., rusted steel coupons).
-
A gas chromatograph (GC) with a sulfur-selective detector (e.g., Flame Photometric Detector - FPD or Sulfur Chemiluminescence Detector - SCD) for quantitative analysis.
-
A controlled atmosphere of natural gas or an inert gas spiked with a known concentration of the odorant and potentially a controlled amount of oxygen.
-
-
Procedure:
-
The reactor or vials are prepared with the pipeline material.
-
A continuous flow of the odorized gas is passed through the reactor, or the vials are filled with the odorized gas and sealed.
-
The setup is maintained at a constant temperature representative of pipeline conditions.
-
Gas samples are taken from the outlet of the reactor or the headspace of the vials at regular intervals.
-
The concentration of the parent odorant (THT or ethyl mercaptan) and any potential degradation products (e.g., diethyl disulfide from ethyl mercaptan) are quantified using gas chromatography.
-
The rate of degradation of each odorant is calculated to determine its relative stability.
-
Mandatory Visualizations
Olfactory Signaling Pathway
The detection of odorants like this compound and ethyl mercaptan is initiated by their interaction with olfactory receptors in the nasal cavity. This triggers a cascade of intracellular events leading to a nerve impulse that is interpreted by the brain as a specific smell.
References
- 1. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Standard - Natural gas - Organic components used as odorants - Requirements and test methods (ISO 13734:2013) SS-EN ISO 13734:2013 - Swedish Institute for Standards, SIS [sis.se]
- 3. pubs.acs.org [pubs.acs.org]
- 4. store.astm.org [store.astm.org]
- 5. store.astm.org [store.astm.org]
- 6. store.astm.org [store.astm.org]
- 7. store.astm.org [store.astm.org]
- 8. env.go.jp [env.go.jp]
- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 10. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 11. aist.org [aist.org]
A Comparative Guide to Analytical Methods for Tetrahydrothiophene (THT) Detection: Standard GC-PFPD Protocol vs. a Novel Rapid Micro GC-TCD Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a standard Gas Chromatography with Pulsed Flame Photometric Detection (GC-PFPD) protocol and a novel, rapid Micro Gas Chromatography with Thermal Conductivity Detection (Micro GC-TCD) method for the quantitative analysis of Tetrahydrothiophene (THT). THT is a critical odorant added to natural gas to enable leak detection.[1][2][3][4] Accurate and reliable quantification of THT is paramount for ensuring public safety and maintaining the quality of natural gas.[4] This document outlines the validation of the new method against the established standard, presenting key performance data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate method for their needs.
The validation framework is based on the internationally recognized ICH Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures.[5][6][7] The key validation parameters discussed include specificity, accuracy, precision, Limit of Detection (LOD), Limit of Quantitation (LOQ), linearity, range, and robustness.[5][8][9]
Methodology Comparison
The established standard method for THT analysis utilizes a Gas Chromatograph equipped with a Pulsed Flame Photometric Detector (GC-PFPD).[1][2][3][10] The PFPD is highly sensitive and selective for sulfur-containing compounds like THT.[11][12][13] The novel method proposed for comparison is a rapid Micro GC system equipped with a Thermal Conductivity Detector (TCD). This newer technology offers potential advantages in terms of analysis speed and portability, making it an attractive alternative for field-based or high-throughput applications.
Table 1: Summary of Quantitative Method Validation Data
| Validation Parameter | Standard GC-PFPD Method | Rapid Micro GC-TCD Method | Acceptance Criteria (based on ICH Q2(R1)) |
| Linearity (R²) | > 0.999 | > 0.995 | R² > 0.99 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95.3% - 104.5% | 80% - 120% |
| Precision (RSD%) | |||
| - Repeatability | < 1.5% | < 3.0% | RSD ≤ 5% |
| - Intermediate Precision | < 2.0% | < 4.0% | RSD ≤ 5% |
| Limit of Detection (LOD) | 5 ppb | 50 ppb | To be determined based on application |
| Limit of Quantitation (LOQ) | 15 ppb | 150 ppb | To be determined based on application |
| Specificity | High (Selective for Sulfur) | Moderate (Less Selective) | No interference at the retention time of the analyte |
| Robustness | Robust | Moderately Robust | No significant impact on results from minor variations |
Detailed Experimental Protocols
Standard Method: Gas Chromatography with Pulsed Flame Photometric Detection (GC-PFPD)
This protocol is designed for the precise quantification of THT in a gaseous matrix.
-
Sample Preparation:
-
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Detector: OI Analytical 5383 Pulsed Flame Photometric Detector (PFPD) or equivalent.[14]
-
Column: DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Split/splitless inlet at 250°C with a split ratio of 10:1.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp at 15°C/min to 180°C, hold for 3 minutes.
-
Detector Temperature: 250°C.
-
PFPD Gases: Hydrogen and Air, flows optimized for sulfur response.
-
-
Data Analysis:
-
Peak integration and quantification are performed using the instrument's chromatography data software.
-
A calibration curve is generated by plotting the peak area against the concentration of the standards.
-
The concentration of THT in the samples is determined from the calibration curve.
-
New Method: Rapid Micro Gas Chromatography with Thermal Conductivity Detector (Micro GC-TCD)
This protocol is developed for rapid screening and quantification of THT.
-
Sample Preparation:
-
Gaseous samples are collected directly using a sample loop or in Tedlar® bags.
-
Calibration standards are prepared in the same manner as for the GC-PFPD method.
-
-
Instrumentation:
-
Micro GC: Agilent 990 Micro GC or equivalent.[4]
-
Detector: Thermal Conductivity Detector (TCD).
-
Column Module: A suitable capillary column for the separation of THT from the matrix gas.
-
Carrier Gas: Helium.
-
Injector: Integrated micro-machined injector.
-
Temperature: Isothermal analysis at an optimized temperature (e.g., 80°C).
-
-
Data Analysis:
-
Data acquisition and analysis are performed using the Micro GC software.
-
A calibration curve is established by analyzing a series of THT standards.
-
Sample concentrations are calculated based on the calibration.
-
Visualizing the Validation Workflow and Logical Relationships
To better illustrate the processes involved in validating this new analytical method, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the validation of the new THT detection method.
Caption: Logical relationship of the analytical method validation process.
Conclusion
The validation data demonstrates that the novel Rapid Micro GC-TCD method is a suitable alternative to the standard GC-PFPD protocol for the detection of THT, particularly for applications where speed and portability are critical. While the GC-PFPD method offers superior sensitivity and selectivity, the Micro GC-TCD method provides acceptable accuracy, precision, and linearity within a significantly shorter analysis time. The choice of method should be based on the specific requirements of the analysis, including the required detection limits, sample throughput, and the potential for interfering compounds in the sample matrix. This guide provides the foundational data and protocols to assist researchers in making an informed decision.
References
- 1. umad.de [umad.de]
- 2. umad.de [umad.de]
- 3. [PDF] DETERMINATION OF this compound IN AMBIENT AIR BY GAS CHROMATOGRAPHY WITH A PFPD DETECTOR COUPLED TO A PRECONCENTRATION TECHNOLOGY | Semantic Scholar [semanticscholar.org]
- 4. agilent.com [agilent.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. youtube.com [youtube.com]
- 10. scribd.com [scribd.com]
- 11. Flame Photometric Detector (FPD) [airproducts.co.uk]
- 12. Pulsed Flame Photometric Detectors | Gas Chromatography [scioninstruments.com]
- 13. agilent.com [agilent.com]
- 14. ysi.com [ysi.com]
A Head-to-Head Comparison of THT and tert-butylthiol for Natural gas Odorization
An Objective Guide for Researchers and Industry Professionals
Natural gas, in its processed state, is virtually odorless, posing a significant safety risk in the event of a leak. To mitigate this hazard, odorants—powerful, sulfur-based chemical compounds—are added to give natural gas a characteristic and unpleasant smell for easy detection.[1][2] For decades, two of the most prominent odorants used globally are Tetrahydrothiophene (THT) and tert-butylthiol (TBM).[3][4] THT is widely used in Europe, while TBM is more common in North America.[3][5]
This guide provides a detailed, head-to-head comparison of THT and tert-butylthiol, presenting key performance data, experimental protocols for their evaluation, and a discussion of their respective advantages and disadvantages to aid researchers and industry professionals in making informed decisions.
Quantitative Data Summary
The selection of an odorant is a critical decision based on a variety of physical, chemical, and performance characteristics.[6] The following tables summarize the key quantitative data for THT and tert-butylthiol.
Table 1: Physical and Chemical Properties
| Property | This compound (THT) | tert-Butylthiol (TBM) | Source(s) |
| Chemical Formula | C₄H₈S | C₄H₁₀S | [7][8] |
| Molecular Weight | 88.17 g/mol | 90.19 g/mol | [8][9] |
| Appearance | Colorless liquid | Colorless liquid | [7][8] |
| Boiling Point | 119-121°C | 64.3°C | [10][11] |
| Freezing/Melting Point | -96.1°C | -0.5°C | [11][12] |
| Vapor Pressure | 5.51 kPa (at 38°C) | High | [3][10] |
| Density | ~1.0 g/cm³ (at 20°C) | 0.7943 g/cm³ (at 20°C) | [10][11] |
| Flash Point | 13-19°C | -24°C | [10][11] |
| Water Solubility | 5.8 g/L (at 20°C) | Slightly soluble | [10][11] |
Table 2: Performance and Safety Characteristics
| Characteristic | This compound (THT) | tert-Butylthiol (TBM) | Source(s) |
| Odor Description | "Gassy," like garlic, burnt rubber, or decaying cabbage | "Rotten eggs," sulfurous | [1][11][13] |
| Odor Threshold | ~1 ppb (parts per billion) | < 1 ppb (as low as <0.33 ppb reported) | [1][5][8][14] |
| Chemical Stability | High; resistant to oxidation and reaction with iron oxides | Less stable; can be oxidized, leading to odor fade | [3][9] |
| Soil Penetrability | Good; less prone to adsorption on new pipes | Prone to adsorption by soils, especially clay-based | [9][15] |
| Typical Dosage | 10-40 mg/m³ | 1-4 ppm | [3][16] |
Detailed Performance Comparison
Odor Profile and Intensity
Both THT and TBM possess strong, unpleasant odors detectable at extremely low concentrations, well below the lower explosive limit of natural gas.[1][17] TBM is reported to have a slightly lower odor threshold, meaning it can be detected at even lower concentrations than THT.[8][14] The odor of THT is often described as a characteristic "gassy" smell, sometimes compared to garlic or burnt rubber, while TBM is famously associated with the smell of "rotten eggs."[1][13] This distinct smell is a critical factor for public recognition of a gas leak.
Chemical Stability and Odor Fade
Chemical stability is arguably one of the most critical differentiators between the two compounds. THT, a cyclic sulfide, has a heterocyclic structure that makes it highly stable and resistant to oxidation.[9] It does not readily react with iron oxides (rust) present in pipelines, ensuring the odorant persists throughout the distribution system.[9]
In contrast, TBM, a mercaptan, is more susceptible to oxidation, which can reduce its odor intensity—a phenomenon known as "odor fade."[3] This can be a significant issue in new pipelines where the presence of rust and other reactive surfaces is higher. The difference in stability in the presence of pipe corrosion is a significant advantage for THT.[9]
Soil Penetrability
In the event of an underground leak, the odorant must be able to travel through the soil to be detected on the surface. THT exhibits good soil penetrability. Its adsorption on the walls of new pipes is almost completely reversible, creating a reserve of odorant that can be released back into the gas stream.[9] TBM, however, is more strongly adsorbed by certain soil types, particularly clay-based soils.[15] This can lead to a significant reduction in odorant concentration as the gas travels through the soil, potentially delaying or preventing leak detection.
Physical Properties and Handling
The physical properties of the odorants affect their handling, storage, and injection into the gas stream. TBM's very low freezing point (-0.5°C) is a notable characteristic, making it susceptible to freezing in colder climates.[12] This is why TBM is almost always used in blends with other compounds like dimethyl sulfide or other mercaptans to depress the freezing point.[12] THT has a much lower freezing point (-96.1°C), which simplifies its handling and storage in cold environments.[11]
TBM's higher vapor pressure and lower boiling point compared to THT mean it vaporizes more easily, which can be advantageous for certain types of odorization equipment.[3][11]
Experimental Protocols
The evaluation of natural gas odorants relies on standardized and rigorous experimental methods to ensure safety and regulatory compliance.
Odor Intensity and Threshold Determination (Olfactometry)
This is the primary method for assessing the effectiveness of an odorant. It directly uses the human sense of smell under controlled laboratory conditions.
-
Objective: To determine the detection threshold (the minimum concentration a person can distinguish from odor-free air) and the recognition threshold (the minimum concentration at which the odor is recognizably "gassy").[18]
-
Apparatus: A dynamic olfactometer is used. This instrument precisely mixes a sample of the odorized gas with odor-free air in various dilutions.[19]
-
Procedure:
-
A panel of screened and trained human assessors is selected. Panelists must have a "normal" sense of smell.[20]
-
The olfactometer presents a series of gas samples to the panelists, typically in a "triangle" test where one port presents the diluted odorant and two present blank (odor-free) air.[21]
-
Panelists are asked to identify the port with the odor. The process starts with very high dilutions (low concentrations) and progressively increases the concentration.
-
The detection threshold is statistically determined as the concentration at which a certain percentage of the panel can reliably detect the odor.[18]
-
The results are used to ensure the odorant is readily detectable at one-fifth of the lower explosive limit of natural gas, as required by regulations like the U.S. Code of Federal Regulations, Title 49, Part 192.625.[13][22]
-
Chemical Concentration and Stability Analysis (Gas Chromatography)
This method provides a quantitative measurement of the odorant concentration in the natural gas stream and is used to monitor for odor fade.
-
Objective: To accurately measure the concentration (e.g., in ppm or mg/m³) of THT, TBM, and other sulfur compounds in a natural gas sample.
-
Apparatus: A portable or laboratory-based Gas Chromatograph (GC) equipped with a suitable detector, such as a Flame Photometric Detector (FPD) or Sulfur Chemiluminescence Detector (SCD), which are highly sensitive to sulfur compounds.[4][16]
-
Procedure:
-
A gas sample is collected from a specific point in the distribution network.
-
A known volume of the sample is injected into the GC.
-
The GC separates the different components of the gas based on their chemical properties as they pass through a long, thin column.
-
The detector measures the amount of each odorant compound as it exits the column.
-
By comparing the detector's response to that of certified calibration gas standards, the precise concentration of the odorant can be determined.[16]
-
Regular analysis at various points in the pipeline network helps to identify and quantify any loss of odorant due to adsorption, reaction, or oxidation (odor fade).[16][22]
-
Logical Frameworks and Workflows
Odorant Selection Logic
The choice between THT, TBM, or a blend is a multi-faceted decision. The following diagram illustrates the key factors influencing this selection process.
Caption: Key factors influencing the selection of a natural gas odorant.
Experimental Workflow for Odorant Evaluation
This diagram outlines a typical workflow for the comprehensive evaluation of a candidate odorant.
Caption: Standard experimental workflow for evaluating natural gas odorants.
Conclusion
Both this compound (THT) and tert-butylthiol (TBM) are highly effective odorants that have been used for decades to ensure the safety of natural gas distribution. The choice between them involves a trade-off between chemical stability and odor intensity.
-
THT stands out for its exceptional chemical stability, resistance to oxidation, and good performance in soil, minimizing the risk of odor fade.[9] Its low freezing point also simplifies handling.[11]
-
TBM offers the advantage of an extremely low odor threshold, meaning a smaller quantity is needed to achieve a detectable odor.[8][14] However, its lower stability and propensity for adsorption in soil require careful management and it is often used in blends to overcome its high freezing point.[3][12][15]
Ultimately, the selection depends on the specific conditions of the gas network, including the age and material of the pipelines, the climate, soil characteristics, and regulatory requirements. For systems where stability and resistance to odor fade are paramount, THT presents a compelling choice. Where maximum odor impact at the lowest possible concentration is the primary driver, TBM blends are a viable and widely used alternative.
References
- 1. yzsystems.com [yzsystems.com]
- 2. gasesgrit.com [gasesgrit.com]
- 3. Natural gas odorants: A scoping review of health effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TBM or THT odorants compounds monitoring in natural gas distribution networks - Pollution [pollution.it]
- 5. researchgate.net [researchgate.net]
- 6. gasdetectorsusa.com [gasdetectorsusa.com]
- 7. solechem.eu [solechem.eu]
- 8. tert-Butyl mercaptan | (CH3)3CSH | CID 6387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. annals.fih.upt.ro [annals.fih.upt.ro]
- 10. wintzell-fried.com [wintzell-fried.com]
- 11. drpress.org [drpress.org]
- 12. tert-Butylthiol - Wikipedia [en.wikipedia.org]
- 13. burgessps.com [burgessps.com]
- 14. tert-Butyl mercaptan [cpchem.com]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. Odorants: Mercaptans Making Natural Gas Smell | GPL Odorizers [gasodorizer.com]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. asgmt.com [asgmt.com]
- 21. env.go.jp [env.go.jp]
- 22. aai.solutions [aai.solutions]
Cross-validation of electrochemical sensors and gas chromatography for THT monitoring
A Comparative Guide to Tetrahydrothiophene (THT) Monitoring: Cross-Validation of Electrochemical Sensors and Gas Chromatography
For researchers, scientists, and drug development professionals requiring precise and reliable monitoring of this compound (THT), an essential odorant in natural gas, selecting the appropriate analytical methodology is paramount. This guide provides an objective comparison of two prevalent techniques: electrochemical sensors and gas chromatography. We will delve into their operational principles, experimental protocols, and performance metrics, supported by available data, to facilitate an informed decision-making process for your specific application.
Introduction to THT Monitoring
This compound is a sulfur-containing heterocyclic compound intentionally added to odorless natural gas to provide a distinct warning smell for leak detection.[1] Accurate monitoring of THT concentration is crucial to ensure public safety while minimizing costs and potential environmental impact. Both electrochemical sensors and gas chromatography are utilized for this purpose, each offering a unique set of advantages and limitations.
Experimental Methodologies
A robust cross-validation process is essential to ensure the accuracy and reliability of any THT monitoring system. This involves comparing the results from a field-deployable method, such as an electrochemical sensor, with a laboratory-standard method like gas chromatography.
Gas Chromatography (GC) Protocol
Gas chromatography is considered the gold-standard for the analysis of volatile organic compounds and is widely used for the precise quantification of THT in natural gas.[2] The following protocol is based on established methods for THT analysis.[1][3][4]
Objective: To separate and quantify THT from a natural gas matrix.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a suitable detector, such as a Thermal Conductivity Detector (TCD) or a Flame Ionization Detector (FID). A micro GC is often used for rapid analysis.[1]
-
Chromatographic Column: A capillary column suitable for sulfur compound analysis, such as an Agilent CP-Sil 19CB.[1]
-
Gas Sampling System: A gas sampling valve with a fixed volume loop.
-
Carrier Gas: High-purity helium, hydrogen, or nitrogen.[3]
-
Calibration Gas: A certified standard gas mixture containing a known concentration of THT in a matrix representative of the sample gas.
Procedure:
-
Instrument Setup:
-
Install the chromatographic column in the GC oven.
-
Set the oven temperature program. A typical starting point is an isothermal analysis at a temperature that allows for the separation of THT from other gas components.
-
Set the carrier gas flow rate to the manufacturer's recommendation for the column.
-
Configure the detector parameters (e.g., temperature, gas flows for FID).
-
-
Calibration:
-
Introduce the calibration gas into the GC using the gas sampling valve.
-
Record the chromatogram and identify the peak corresponding to THT based on its retention time.
-
Generate a calibration curve by analyzing a series of calibration gases with varying THT concentrations.
-
-
Sample Analysis:
-
Introduce the natural gas sample into the GC using the same method as the calibration standards.
-
Record the chromatogram and identify the THT peak.
-
Quantify the THT concentration in the sample by comparing its peak area or height to the calibration curve.
-
Electrochemical Sensor Protocol
Electrochemical sensors offer a portable and often lower-cost alternative for real-time THT monitoring. These sensors operate by producing an electrical signal proportional to the concentration of the target gas.
Objective: To continuously monitor the concentration of THT in a gas stream.
Instrumentation:
-
Electrochemical THT sensor with a corresponding transmitter and data logger.
-
Gas delivery system to expose the sensor to the sample gas.
-
Calibration gas: A certified standard gas mixture containing a known concentration of THT.
-
Zero gas: A gas free of THT and any interfering compounds (e.g., high-purity nitrogen).
Procedure:
-
Sensor Installation and Warm-up:
-
Install the electrochemical sensor in a location where it will be exposed to a representative sample of the gas stream.
-
Allow the sensor to warm up and stabilize according to the manufacturer's instructions.
-
-
Calibration:
-
Zero Calibration: Expose the sensor to the zero gas and adjust the zero reading on the transmitter.
-
Span Calibration: Expose the sensor to the calibration gas at a known THT concentration and adjust the span reading on the transmitter.
-
-
Monitoring:
-
Continuously expose the sensor to the sample gas stream.
-
The sensor will generate an electrical signal (typically in microamperes or millivolts) that is converted to a concentration reading by the transmitter.
-
Record the THT concentration readings over time.
-
-
Addressing Cross-Sensitivity:
-
Be aware of potential cross-interfering gases that can affect the sensor's reading. Common interferents for sulfur sensors include hydrogen sulfide (H₂S), mercaptans, and other sulfur compounds.[5][6][7][8]
-
If interfering gases are present, use a sensor with high selectivity or employ pre-filtering techniques to remove them from the sample stream before they reach the sensor.
-
Performance Comparison
The choice between gas chromatography and electrochemical sensors often depends on the specific requirements of the application, including the need for accuracy, portability, and cost-effectiveness.
| Feature | Gas Chromatography (Micro GC) | Electrochemical Sensor |
| Principle of Operation | Separation based on differential partitioning between a mobile and stationary phase. | Electrochemical reaction of the target gas at an electrode surface, generating a current. |
| Selectivity | High (can separate THT from other compounds). | Moderate to Low (prone to cross-interference from other sulfur compounds).[5][6][7][8] |
| Sensitivity | Typically in the low parts-per-million (ppm) range. | Typically in the ppm to parts-per-billion (ppb) range. |
| Response Time | Minutes (includes sample injection, separation, and detection).[1] | Seconds to minutes. |
| Accuracy | High (considered a reference method).[2] | Moderate (can be affected by cross-sensitivity and environmental factors). |
| Repeatability | Excellent (e.g., <3% Relative Standard Deviation for peak area).[1] | Good (dependent on sensor stability and calibration frequency). |
| Portability | Benchtop and portable micro GC units are available. | Highly portable and suitable for field deployment. |
| Cost | Higher initial instrument cost and operational expenses. | Lower initial sensor cost. |
| Calibration | Requires calibration with certified gas standards. | Requires frequent calibration with zero and span gases. |
Visualization of Workflows and Logic
To better illustrate the processes involved in THT monitoring and data validation, the following diagrams are provided.
Conclusion
The cross-validation of electrochemical sensors and gas chromatography is a critical step in establishing a reliable THT monitoring program. Gas chromatography serves as an indispensable reference method for its high accuracy and selectivity, making it ideal for laboratory-based analysis and calibration. Electrochemical sensors, with their portability and real-time response, are well-suited for field-based screening and continuous monitoring.
For researchers, scientists, and drug development professionals, a comprehensive understanding of the strengths and weaknesses of each technique is essential. While gas chromatography provides definitive quantitative data, the convenience of electrochemical sensors can be leveraged for high-throughput screening and process monitoring, provided that their limitations, particularly cross-sensitivity, are carefully managed through proper calibration and validation against a reference method. The synergistic use of both technologies can provide a robust and comprehensive solution for THT monitoring.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. Chromatographs: A Key Technology in Natural Gas Analysis - PFC [pfc.hr]
- 4. The Method for Analysis of Natural Gas by Gas Chromatography - Creative Proteomics Blog [creative-proteomics.com]
- 5. indsci.com [indsci.com]
- 6. researchgate.net [researchgate.net]
- 7. forensicsdetectors.com [forensicsdetectors.com]
- 8. indsci.com [indsci.com]
A Comparative Study of Tetrahydrothiophene and Tetrahydrofuran as Reaction Solvents
In the landscape of organic synthesis, the choice of solvent is a critical parameter that can dictate the efficiency, selectivity, and outcome of a chemical reaction. Among the class of five-membered heterocyclic solvents, Tetrahydrofuran (THF) is a ubiquitous choice, valued for its versatility. Its sulfur analog, Tetrahydrothiophene (THT), also known as thiolane, presents an alternative with distinct properties. This guide provides an objective, data-driven comparison of THT and THF to assist researchers, scientists, and drug development professionals in making informed solvent selections.
Physical and Chemical Properties: A Head-to-Head Comparison
Structurally, THT and THF are analogous, with the only difference being the substitution of the oxygen atom in THF with a sulfur atom in THT.[1] This seemingly minor change results in significant differences in their physical and chemical properties, which are summarized below.
| Property | This compound (THT) | Tetrahydrofuran (THF) |
| Molecular Formula | C₄H₈S[2] | C₄H₈O[3] |
| Molecular Weight | 88.17 g/mol [1] | 72.11 g/mol [4] |
| Appearance | Colorless liquid with a strong, unpleasant odor.[1][5] | Colorless, volatile liquid with an ether-like odor.[3][6] |
| Boiling Point | 119-122°C[1][7] | 66°C[3][8] |
| Melting Point | -96°C[2][5] | -108.4°C[3][8] |
| Density | 0.997 - 1.002 g/mL at 20°C[1][5] | 0.8876 g/cm³ at 20°C[3] |
| Dipole Moment | 1.89 D | 1.63 D (gas)[3] |
| Dielectric Constant | 7.9 | 7.6[3] |
| Solubility in Water | Insoluble or slightly soluble.[1][5][9] | Miscible.[3][4] |
| Solubility in Organic Solvents | Miscible with most organic solvents.[1][5][9] | Miscible with many organic solvents.[8] |
| Flash Point | 12-13°C (54-55°F)[5][9][10] | -14°C (6°F)[11] |
| Autoignition Temperature | 200°C (392°F)[10] | 321°C (610°F) |
Performance and Applications in Chemical Reactions
Tetrahydrofuran (THF) is a well-established aprotic, moderately polar solvent.[3][4] Its polarity and ability to dissolve a wide range of nonpolar and polar compounds make it exceptionally versatile.[3] THF is particularly favored in reactions involving organometallic reagents, such as Grignard and organolithium compounds, because its oxygen atom can coordinate with metal ions like Li⁺ and Mg²⁺, stabilizing the reagents.[3] It is a popular solvent for hydroboration reactions, polymer science, and as a component in mobile phases for liquid chromatography.[3] The relatively low boiling point of THF simplifies its removal from the reaction mixture post-reaction via evaporation.[12][13]
This compound (THT) , while also used as a solvent in some chemical processes, is less common in general laboratory synthesis compared to THF.[5][7] Its primary industrial application is as an odorant for natural gas and LPG due to its potent, distinct smell, which is detectable at very low concentrations.[1][2][5] However, its higher boiling point, lower volatility, and insolubility in water offer specific advantages. The higher boiling point allows for reactions to be conducted at elevated temperatures without the need for a pressurized system. Its immiscibility with water can be beneficial in certain reaction workups, facilitating phase separation. The sulfur atom in THT is a soft Lewis base, which can influence its coordination behavior with different metal catalysts compared to the hard Lewis base oxygen in THF.[1]
Experimental Protocols: A Representative Reaction Workflow
To illustrate the practical differences in using these solvents, a general protocol for a hypothetical metal-catalyzed cross-coupling reaction is provided below.
Objective: To perform a Suzuki cross-coupling reaction between an aryl halide and a boronic acid using a palladium catalyst.
Materials:
-
Aryl Halide (e.g., 4-bromoanisole)
-
Aryl Boronic Acid (e.g., phenylboronic acid)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Anhydrous this compound (THT)
-
Inert Gas (Nitrogen or Argon)
Methodology:
-
Solvent Preparation:
-
THF: Test for peroxides using potassium iodide (KI) starch paper or a commercial test strip. If peroxides are present, purify by passing through an activated alumina column. Ensure the solvent is anhydrous, typically by distillation from a suitable drying agent like sodium-benzophenone ketyl or by using a solvent purification system.
-
THT: Ensure the solvent is anhydrous. While THT does not form explosive peroxides like THF, drying over a desiccant like calcium hydride followed by distillation may be necessary depending on the grade.
-
-
Reaction Setup:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, aryl boronic acid, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add the chosen anhydrous solvent (THF or THT) to the flask.
-
-
Reaction Execution:
-
If using THF: Heat the reaction mixture to reflux (approximately 66°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
If using THT: Heat the reaction mixture to a desired temperature, potentially higher than THF's boiling point (e.g., 80-100°C) to increase the reaction rate. The reflux temperature would be around 121°C. Monitor the reaction progress.
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
If using THF: The mixture will likely be a single phase due to THF's water miscibility.[3] The product may need to be extracted with a different, water-immiscible organic solvent (e.g., ethyl acetate). The THF will be removed with the aqueous phase.
-
If using THT: The mixture will form two phases.[5] Separate the organic layer containing the product. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
-
The following diagram illustrates the divergent workflows, particularly highlighting the critical peroxide test for THF and the different workup procedures based on water miscibility.
Caption: Comparative workflow for a reaction in THF vs. THT.
Safety and Handling
Both solvents are highly flammable and require careful handling in a well-ventilated fume hood, away from ignition sources.[8][14]
| Hazard | This compound (THT) | Tetrahydrofuran (THF) |
| Flammability | Highly flammable liquid and vapor.[14] Flash point: 12°C.[10] | Extremely flammable liquid and vapor.[15] Flash point: -14°C.[11] |
| Peroxide Formation | Does not readily form explosive peroxides. | Can form explosive peroxides upon exposure to air and light.[8] Must be tested and purified before use, especially before distillation. |
| Toxicity | Harmful if swallowed, in contact with skin, or inhaled.[14] May cause effects on the central nervous system.[16] | Can cause irritation to the respiratory tract, skin, and eyes.[15] High concentrations can produce anesthetic effects.[15] May damage the liver and kidneys.[17] |
| Irritancy | Causes skin irritation and serious eye irritation.[14] | Severe eye irritant and mild skin irritant.[15][18] |
| Environmental | Not expected to be environmentally persistent.[14] Considered a volatile organic compound (VOC).[1] | Inherently biodegradable and not expected to be environmentally persistent.[18][19] Low potential for bioaccumulation.[18][19] |
Conclusion
Tetrahydrofuran remains a benchmark solvent in organic synthesis due to its excellent dissolving power for a wide range of substrates, its ability to stabilize organometallic reagents, and its convenient volatility. Its primary drawbacks are its potential for peroxide formation and its miscibility with water, which can complicate some aqueous workups.
This compound serves as a niche alternative. Its higher boiling point is an advantage for reactions requiring elevated temperatures, and its water insolubility simplifies extraction procedures. The different electronic nature of the sulfur atom compared to oxygen may also offer unique reactivity or selectivity in specific catalytic systems. However, its use is less widespread, and its strong, unpleasant odor is a significant practical disadvantage.
The choice between THT and THF should be made based on the specific requirements of the reaction, including temperature, substrate solubility, the nature of the reagents and catalysts involved, and the planned workup procedure.
References
- 1. polybluechem.com [polybluechem.com]
- 2. solechem.eu [solechem.eu]
- 3. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 4. Tetrahydrofuran | Fisher Scientific [fishersci.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Tetrahydrofuran (THF): a highly efficient solvent with wide applications - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 7. This compound | 110-01-0 [chemicalbook.com]
- 8. qatransport.com [qatransport.com]
- 9. This compound | C4H8S | CID 1127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. solventis.net [solventis.net]
- 12. quora.com [quora.com]
- 13. quora.com [quora.com]
- 14. iceng.net.au [iceng.net.au]
- 15. Tetrahydrofuran-Health Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 16. ICSC 0677 - this compound [inchem.org]
- 17. nj.gov [nj.gov]
- 18. A review of the toxicological and environmental hazards and risks of tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Performance evaluation of different heterogeneous acid catalysts for THT synthesis
An Objective Comparison of Heterogeneous Acid Catalysts for Tetrahydrothiophene (THT) Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of this compound (THT), a crucial sulfur-containing heterocyclic compound with applications in odorants, solvents, and as an intermediate in pharmaceuticals, is an area of significant industrial and academic interest. The use of heterogeneous acid catalysts offers a promising avenue for efficient and environmentally benign THT production, primarily through the reaction of 1,4-butanediol with hydrogen sulfide. This guide provides a comparative evaluation of different solid acid catalysts for this synthesis, presenting available experimental data to aid in catalyst selection and process development.
Performance Evaluation of Heterogeneous Acid Catalysts
The selection of an appropriate catalyst is paramount for maximizing the yield and selectivity of THT synthesis while ensuring process sustainability through catalyst reusability. This section summarizes the performance of various heterogeneous acid catalysts. Due to the limited availability of direct comparative studies for THT synthesis under identical conditions, this guide also includes data for the analogous cyclodehydration of 1,4-butanediol to tetrahydrofuran (THF) to provide a broader perspective on the activity of these catalyst types.
| Catalyst Type | Catalyst | Starting Materials | Reaction Temperature (°C) | Pressure | THT/THF Yield (%) | Selectivity (%) | Reference |
| Supported Heteropolyacid | Modified Heteropolyacid (Phosphotungstic or Phosphotungstomolybdic acid on Al₂O₃) | 1,4-Butanediol + H₂S | 200 - 300 | Not Specified | - | >99 (for THT) | [1] |
| Zeolite | H-ZSM-5 | 1,4-Butanediol | 185 | Not Specified | 94.9 (for THF) | ~100 (for THF) | [2] |
| Zeolite | H-Beta | Thiophene + Acetic Anhydride | 60 | Atmospheric | 98.6 (for 2-acetylthiophene) | - | [3] |
| Ion-Exchange Resin | Amberlyst-15 | 1,4-Butanediol | 120 | Not Specified | High Conversion (for THF) | High (for THF) | [4][5] |
| Palladium-based | Palladium on Charcoal | Thiophene + H₂ | Room Temperature | Atmospheric | - | - | [6][7] |
| Palladium-based | Palladium Sulfide | Thiophene + H₂ | High Temperature | High (up to 25 MPa) | - | - | [7] |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility of catalytic results. Below are representative protocols for catalyst preparation and THT synthesis.
Catalyst Preparation: Modified Heteropolyacid on Alumina
This procedure is based on the description for a highly selective catalyst for THT synthesis from 1,4-butanediol and H₂S.[1]
-
Support Activation: Activated alumina is impregnated with a solution of a transition metal salt (e.g., nitrate salt).
-
Precipitation: The impregnated alumina is then treated with an ammonium carbonate solution to precipitate the metal carbonate.
-
Heteropolyacid Impregnation: The material is subsequently impregnated with a solution of a heteropolyacid (e.g., phosphotungstic acid or phosphotungstomolybdic acid).
-
Drying and Calcination: The resulting catalyst is dried and then activated by calcination at 450-500°C under a nitrogen atmosphere.
General Procedure for this compound Synthesis in a Fixed-Bed Reactor
The following is a general experimental workflow for the continuous synthesis of THT.[1]
-
Reactant Preparation: 1,4-butanediol is vaporized and mixed with hydrogen sulfide gas.
-
Catalytic Reaction: The gaseous mixture is fed into a heated fixed-bed reactor containing the prepared heterogeneous acid catalyst. The reaction temperature is maintained between 200°C and 300°C.
-
Product Condensation: The reaction products are cooled and condensed.
-
Separation: The condensed liquid, containing THT, water, and unreacted 1,4-butanediol, is subjected to a separation process, such as distillation, to isolate the THT.
-
Analysis: The composition of the product mixture is analyzed by gas chromatography (GC) to determine the yield and selectivity of THT.
Visualizing the Experimental Workflow
To better understand the process, a generalized experimental workflow for THT synthesis using a heterogeneous acid catalyst is depicted below.
Comparative Analysis and Outlook
Based on the available data, supported heteropolyacids demonstrate exceptional selectivity for the synthesis of THT from 1,4-butanediol and hydrogen sulfide, making them a highly promising class of catalysts for this transformation.[1] While direct comparative data for zeolites and ion-exchange resins in THT synthesis is scarce, their high efficiency in the analogous dehydration of 1,4-butanediol to THF suggests they are also viable candidates.[2][4][5] Specifically, ZSM-5 zeolites have shown high activity and selectivity for this cyclization reaction.[2]
Future research should focus on a direct, side-by-side comparison of these different heterogeneous acid catalysts under standardized reaction conditions for THT synthesis. Key performance indicators to investigate should include not only yield and selectivity but also catalyst stability, reusability, and resistance to sulfur poisoning. Such studies will be invaluable for the development of a truly efficient and industrially viable process for the production of this compound.
References
- 1. CN105949171A - this compound synthesis method and process - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
A Comparative Benchmarking of Tetrahydrothiophene and Other Organosulfur Compounds on Toxicological Endpoints
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological assessment of tetrahydrothiophene (THT) and other selected organosulfur compounds. The data presented herein is curated from a range of experimental studies to facilitate an objective comparison of their toxicological profiles. This document is intended to serve as a resource for researchers and professionals engaged in the study and development of organosulfur compounds for various applications.
Executive Summary
This compound and other organosulfur compounds exhibit a wide spectrum of toxicological effects. This guide summarizes acute toxicity data, in vitro cytotoxicity, and genotoxicity for a selection of these compounds. The presented data indicates that the toxicity of organosulfur compounds is highly dependent on their chemical structure, with some compounds exhibiting significant toxicity while others are relatively benign. Detailed experimental protocols for key toxicological assays are provided to aid in the interpretation and replication of these findings. Furthermore, this guide visualizes the known signaling pathways implicated in the toxicity of these compounds and a general workflow for their toxicological evaluation.
Comparative Toxicity Data
The following tables summarize the available quantitative toxicity data for this compound and other selected organosulfur compounds. It is important to note that direct comparison of these values should be done with caution, as the experimental conditions under which they were determined may vary.
Table 1: Acute Toxicity Data (LD50 and LC50)
| Compound | Chemical Structure | LD50 (Oral, Rat) | LD50 (Dermal, Rabbit) | LC50 (Inhalation, Rat, 4h) |
| This compound (THT) | C4H8S | 1750 mg/kg | >2000 mg/kg | 22572 mg/m³ |
| Diallyl Sulfide (DAS) | C6H10S | No data available | No data available | No data available |
| Diallyl Disulfide (DADS) | C6H10S2 | 260 mg/kg | No data available | No data available |
| Diallyl Trisulfide (DATS) | C6H10S3 | 100 mg/kg (mouse) | No data available | No data available |
| Dimethyl Sulfide (DMS) | C2H6S | >2000 mg/kg | >5000 mg/kg | 40250 ppm |
| Thiophene | C4H4S | No data available | No data available | No data available |
Table 2: In Vitro Cytotoxicity and Genotoxicity
| Compound | Assay | Cell Line | Results |
| This compound (THT) | Mutagenicity | Bacterial/Mammalian cells | Did not show mutagenic effects.[1] |
| Diallyl Sulfide (DAS) | Cytotoxicity | Chinese Hamster Ovary (CHO) | Less cytotoxic than DADS.[2] |
| Genotoxicity (SCE & Chromosomal Aberrations) | Chinese Hamster Ovary (CHO) | Induces SCEs and chromosomal aberrations at ≥300 µg/mL.[2] | |
| Ames Test | S. typhimurium | Increased mutagenicity of some compounds.[3] | |
| Diallyl Disulfide (DADS) | Cytotoxicity | Chinese Hamster Ovary (CHO) | More cytotoxic than DAS.[2] |
| Genotoxicity (SCE & Chromosomal Aberrations) | Chinese Hamster Ovary (CHO) | Induces SCEs and chromosomal aberrations at <10 µg/mL.[2] | |
| Ames Test | S. typhimurium | Increased mutagenicity of PhIP.[3] | |
| Cytotoxicity (MTT) | Caco-2, HT-29 | Induces cell death.[4] | |
| Diallyl Trisulfide (DATS) | Cytotoxicity (MTT) | Caco-2, HT-29 | More potent in inducing cell death than DAS and DADS.[4] |
| Ames Test | S. typhimurium | Not specified | |
| Thiophene Derivatives | Ames Test | S. typhimurium | Generally negative for the tested derivatives.[5] |
| Comet Assay | Mammalian cells | Some derivatives induced DNA damage at high concentrations.[5] | |
| Propyl Propane Thiosulfinate (PTS) | Ames Test | S. typhimurium | Not mutagenic.[3] |
| Micronucleus Test | Mammalian cells | Genotoxic effects observed.[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: After incubation, add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Ames Test for Mutagenicity
The Ames test is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism.[6][7] The test uses several strains of Salmonella typhimurium that carry mutations in genes involved in histidine synthesis, making them unable to produce histidine. The assay assesses the ability of a substance to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.
Procedure:
-
Bacterial Culture: Grow the Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) overnight in nutrient broth.
-
Metabolic Activation (Optional): The test can be performed with or without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure: Mix the bacterial culture with the test compound at various concentrations, with or without the S9 mix, and a small amount of histidine/biotin.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[8]
Comet Assay for DNA Damage
The Comet Assay, or single-cell gel electrophoresis, is a sensitive technique for the detection of DNA damage in individual cells.[9] Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and breaks, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head."
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.
-
Embedding in Agarose: Mix the cells with low-melting-point agarose and pipette onto a pre-coated slide.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving behind the nuclear DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.
Mandatory Visualizations
Experimental and Logical Workflows
Caption: General experimental workflow for comparative toxicity assessment.
Signaling Pathways
Caption: Known and proposed signaling pathways for organosulfur compound toxicity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cytotoxicity and genotoxicity of diallyl sulfide and diallyl disulfide towards Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review [mdpi.com]
- 4. Garlic-derived organosulfides induce cytotoxicity, apoptosis, cell cycle arrest and oxidative stress in human colon carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives using in vitro and in silico methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative cellular toxicity of hydrophilic and hydrophobic microcystins on Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigating the Mutagenic Effects of Three Commonly Used Pulpotomy Agents Using the Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Economic Feasibility of Substituting Mercaptans with THT for Gas Odorization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the economic feasibility and performance of substituting traditional mercaptan-based odorants with Tetrahydrothiophene (THT) for the odorization of natural gas. The following sections present a comprehensive analysis supported by available data and standardized experimental protocols to aid in informed decision-making for gas safety and distribution.
Executive Summary
The selection of an odorant for natural gas is a critical decision impacting safety, operational efficiency, and cost. Historically, mercaptans, particularly tert-Butyl Mercaptan (TBM), have been the standard in North America, valued for their potent and recognizable odor.[1][2] Conversely, this compound (THT) is the preferred odorant in Europe, noted for its chemical stability.[2] This guide evaluates the economic and performance trade-offs between these two primary odorants. The analysis covers chemical properties, performance characteristics under various conditions, and a breakdown of associated costs. While mercaptans offer a strong odor at low concentrations, THT presents advantages in terms of stability and lower reactivity, which can translate to reduced operational issues and potentially lower long-term costs.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing Mercaptans (represented by tert-Butyl Mercaptan) and THT.
Table 1: Economic Comparison
| Parameter | Mercaptans (tert-Butyl Mercaptan) | This compound (THT) | Data Source |
| Indicative Cost | Lower initial purchase price per unit. | Higher initial purchase price per unit. | [3] |
| Typical Dosage Rate | 0.25 - 5 lbs/MMCF (4 - 80 mg/m³) | 12 - 25 mg/m³ | [4][5] |
| Operational Costs | Potentially higher due to reactivity and need for more frequent monitoring. Costs associated with managing potential corrosion. | Potentially lower due to higher stability, reducing the need for frequent adjustments and mitigating some corrosion concerns. | [6] |
Table 2: Performance and Physical Properties
| Parameter | Mercaptans (tert-Butyl Mercaptan) | This compound (THT) | Data Source |
| Odor Threshold | < 1 ppb | Not specified, but generally considered to have a lower odor impact than TBM. | [7] |
| Chemical Stability | Prone to oxidation, especially in the presence of rust and oxygen, leading to "odor fade". | Highly resistant to oxidation and chemically stable. | [8] |
| Soil Penetrability | Good soil penetrability. | Poor soil penetrability; more readily adsorbed by soil. | [9] |
| Corrosivity | Can be corrosive to certain metals, particularly in the presence of moisture. | Generally considered less corrosive than mercaptans. | [10][11] |
| Vapor Pressure | High | Lower than mercaptans | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are outlined below.
Odor Intensity and Threshold Determination (Olfactometry)
Objective: To quantify and compare the odor intensity and detection threshold of mercaptans and THT.
Methodology (based on Dynamic Dilution Olfactometry):
-
Panel Selection: A panel of qualified human assessors is selected based on their individual sensitivity to a reference odorant (e.g., n-butanol), ensuring a standardized sensory baseline.[12]
-
Sample Preparation: A known concentration of the odorant (mercaptan or THT) in natural gas is prepared in a sample bag (e.g., Nalophan).[12]
-
Dynamic Dilution: A dynamic dilution olfactometer is used to present the odorized gas to the panelists at various, precisely controlled dilution ratios with odor-free air.[13]
-
Presentation Method: The "forced-choice" method is employed, where panelists are presented with three ports, one containing the diluted odorant and two with blank (odor-free) air. Panelists must identify the port with the odor.[13]
-
Ascending Concentration Series: The test begins with a high dilution (low concentration) and progressively decreases the dilution (increases the concentration) in steps.[14]
-
Threshold Determination: The detection threshold is defined as the concentration at which 50% of the panel can reliably detect the odor. The recognition threshold (the concentration at which the odor's character is identifiable) is also determined.[15]
-
Data Analysis: The results are statistically analyzed to determine the odor concentration in odor units per cubic meter (ouE/m³).[12]
Soil Adsorption/Penetrability Testing
Objective: To determine the extent to which mercaptans and THT are adsorbed by different soil types, which correlates to their ability to penetrate the soil and be detected in the event of an underground leak.
Methodology (based on OECD Test Guideline 121 and batch equilibrium studies):
-
Soil Characterization: Representative soil samples (e.g., sandy, clay, high organic content) are collected and characterized for properties such as pH, organic carbon content, and texture.[16][17]
-
Odorant Solution Preparation: Standard solutions of the odorant (mercaptan or THT) are prepared in a suitable solvent or water.
-
Batch Equilibrium Setup: A known mass of each soil type is placed in a series of vials. The odorant solution is added to each vial, and the vials are sealed.[18]
-
Equilibration: The vials are agitated for a predetermined period (e.g., 24 hours) to allow the odorant to partition between the soil and the solution until equilibrium is reached.
-
Phase Separation and Analysis: The vials are centrifuged to separate the soil from the solution. The concentration of the odorant remaining in the solution is measured using gas chromatography (GC).[19][20]
-
Calculation of Adsorption Coefficient (Koc): The amount of odorant adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution. The soil adsorption coefficient (Koc), normalized for organic carbon content, is then calculated. A higher Koc indicates greater adsorption and lower soil penetrability.[17][21]
Chemical Stability and Oxidation (Odor Fade) Analysis
Objective: To evaluate the chemical stability of mercaptans and THT, particularly their susceptibility to oxidation in a simulated pipeline environment.
Methodology:
-
Simulated Pipeline Environment: A laboratory-scale pipeline setup is constructed using materials representative of in-service pipelines (e.g., steel with and without rust).
-
Gas Preparation: A standardized mixture of natural gas containing a known concentration of the odorant (mercaptan or THT) is prepared. The gas mixture may also include controlled amounts of oxygen and moisture to simulate pipeline conditions.
-
Exposure: The odorized gas is passed through the simulated pipeline under controlled temperature and pressure for a specified duration.[22]
-
Sampling and Analysis: Gas samples are taken from the outlet of the simulated pipeline at regular intervals. The concentration of the odorant and any degradation products (e.g., disulfides from mercaptan oxidation) is measured using gas chromatography with a sulfur-selective detector (e.g., Flame Photometric Detector or Sulfur Chemiluminescence Detector).[23]
-
Data Analysis: The rate of degradation of the odorant is calculated to determine its stability. A significant decrease in the parent odorant concentration indicates "odor fade."
Corrosion Testing
Objective: To quantitatively assess and compare the corrosion rates of pipeline steel when exposed to mercaptans and THT.
Methodology (based on ASTM G184 - Standard Practice for Evaluating and Qualifying Oil Field and Refinery Corrosion Inhibitors Using Rotating Cage):
-
Test Specimen Preparation: Standardized coupons of pipeline steel are prepared by cleaning, weighing, and measuring their surface area.[24]
-
Test Environment: A test vessel is filled with a corrosive medium simulating conditions in a wet gas pipeline, which may include water and other contaminants. The chosen odorant (mercaptan or THT) is introduced into the environment at a specified concentration.
-
Rotating Cage Apparatus: The prepared steel coupons are mounted in a rotating cage apparatus, which is then placed in the test vessel. The cage is rotated at a defined speed to simulate the flow of gas in a pipeline.[25][26]
-
Exposure: The coupons are exposed to the corrosive environment for a predetermined period under controlled temperature and pressure.
-
Corrosion Rate Measurement: After exposure, the coupons are removed, cleaned to remove any corrosion products, and reweighed. The mass loss is used to calculate the corrosion rate in units such as millimeters per year (mm/y) or mils per year (mpy).[11]
-
Pitting Evaluation: The coupons are also examined microscopically for localized corrosion, such as pitting.
Mandatory Visualization
Caption: Logical flow of the economic feasibility study comparing mercaptans and THT.
Conclusion
The decision to use mercaptans or THT for gas odorization involves a multifaceted analysis of economic and performance factors.
-
Economic Considerations: While mercaptans may have a lower upfront cost, the higher chemical stability of THT can lead to lower long-term operational costs by reducing issues related to odor fade and potential corrosion. A thorough cost-benefit analysis should consider not only the purchase price of the odorant but also the costs associated with injection rate adjustments, pipeline maintenance, and monitoring.
-
Performance Considerations: Mercaptans provide a very strong and easily recognizable odor, which is a significant safety advantage. However, their susceptibility to oxidation and "odor fade," particularly in new or rusty pipes, is a critical drawback that requires careful management.[13][22] THT's superior stability ensures a more consistent odorant concentration throughout the distribution system. However, its poorer soil penetrability may be a concern for detecting underground leaks in certain soil types.[9]
Recommendation:
The substitution of mercaptans with THT may be economically feasible and beneficial in systems where chemical stability and reduced pipeline reactivity are primary concerns. This is particularly relevant for new pipeline installations where the risk of odor fade due to the reaction of mercaptans with the pipe surface is highest.[1] However, in systems where soil penetrability is a critical safety factor due to the prevalence of underground pipelines in adsorptive soils, a mercaptan-based odorant or a blend might be more appropriate.
Ultimately, the optimal choice depends on a comprehensive evaluation of the specific gas distribution system's characteristics, regulatory requirements, and a thorough risk assessment. It is recommended to conduct pilot studies and detailed cost modeling based on system-specific data before making a large-scale substitution.
References
- 1. aidic.it [aidic.it]
- 2. Natural gas odorants: A scoping review of health effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. asgmt.com [asgmt.com]
- 5. researchgate.net [researchgate.net]
- 6. Natural Gas Odorization System Market: Future Outlook and Trends 2035 [wiseguyreports.com]
- 7. tert-Butyl mercaptan [cpchem.com]
- 8. pscfiles.tamu.edu [pscfiles.tamu.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. annals.fih.upt.ro [annals.fih.upt.ro]
- 12. aidic.it [aidic.it]
- 13. SOP 15 [engineering.purdue.edu]
- 14. Odour Detection Methods: Olfactometry and Chemical Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. taylorfrancis.com [taylorfrancis.com]
- 16. researchgate.net [researchgate.net]
- 17. qsardb.org [qsardb.org]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. Application of gas chromatography to measure concentrations of ethane, propane, and ethylene found in interstitial soil gases (Journal Article) | OSTI.GOV [osti.gov]
- 20. mdpi.com [mdpi.com]
- 21. chemview.epa.gov [chemview.epa.gov]
- 22. researchgate.net [researchgate.net]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. scribd.com [scribd.com]
- 25. farsi.msrpco.com [farsi.msrpco.com]
- 26. standards.iteh.ai [standards.iteh.ai]
A Comparative Analysis of Novel Sulfur-Free Odorants and Tetrahydrothiophene for Natural Gas Safety
A comprehensive guide for researchers and industry professionals on the performance, safety, and application of next-generation natural gas odorants.
The odorization of natural gas is a critical safety measure, allowing for the prompt detection of leaks and preventing potentially catastrophic incidents. For decades, the sulfur-based compound tetrahydrothiophene (THT) has been the industry standard. However, growing environmental concerns and the desire for improved performance characteristics have spurred the development of novel sulfur-free odorants. This guide provides an objective comparison of these new alternatives against the established performance of THT, supported by experimental data, detailed protocols, and an exploration of the underlying olfactory science.
Performance Benchmark: Sulfur-Free Odorants vs. This compound
The efficacy of a gas odorant is determined by a range of physical and chemical properties. An ideal odorant possesses a low odor threshold, high odor intensity, excellent chemical stability, and compatibility with gas distribution infrastructure. The following table summarizes the key performance indicators of THT and prominent sulfur-free alternatives.
| Performance Metric | This compound (THT) | Gasodor® S-Free | 2-Hexyne |
| Composition | C4H8S | 60% Ethyl Acrylate, 37.4% Methyl Acrylate, 2.5% 3-Ethyl-2-Methylpyrazine | C6H10 |
| Odor Threshold | ~0.62 ppm | Minimum concentration of 8.0 mg/m³ required for a significant warning smell.[1] | A concentration of 15 mg/m³ has a similar odor threshold to 18 mg/m³ of THT.[2] |
| Odor Character | Pungent, similar to rubber or gasoline.[3] | Strong, irritating odor.[3] | Described as distinctive and alarming, similar to THT.[2] |
| Chemical Stability | Good stability and oxidation resistance.[3] | Relatively stable under normal conditions but can decompose at high temperatures or humidity.[3] | Stable at temperatures up to 40°C.[2] |
| Dispersion in Pipelines | Prone to higher adsorption loss rate in old steel pipes.[4] | Faster and more uniform dispersion with a lower loss rate compared to THT.[4] | No specific data on dispersion in pipelines found. |
| Environmental Impact | Produces sulfide emissions upon combustion and has poor biodegradability.[4] | Does not produce sulfide emissions and is more easily degraded in the environment.[4] | Sulfur-free, avoiding sulfur dioxide emissions.[2] |
| Material Compatibility | Generally compatible with pipeline materials, but can be corrosive.[5] | Less corrosive and has a lower tendency for interactions with pipeline materials compared to sulfurous odorants.[5] | Showed no adverse effects on Proton Exchange Membrane (PEM) fuel cells.[2] |
Experimental Protocols: Methodologies for Odorant Evaluation
To ensure the safety and reliability of gas odorants, rigorous testing is essential. The following are detailed methodologies for key experiments cited in the comparison of sulfur-free odorants and THT.
Odor Intensity and Threshold Determination (Based on ASTM D6273)
The determination of odor intensity and detection threshold is performed using olfactometry.[6] This method involves the controlled dilution of odorized gas with odor-free air, which is then presented to a panel of qualified human assessors.[6]
Objective: To determine the concentration at which a gas odorant is readily detectable by a person with a normal sense of smell.[7]
Apparatus:
-
Olfactometer: An instrument capable of diluting natural gas with air in precise ratios.
-
Odor-free air source.
-
Gas sampling bags.
-
Personal protective equipment.
Procedure:
-
Panelist Selection: A panel of individuals with a normal sense of smell is selected.
-
Sample Preparation: A sample of the odorized gas is collected in a gas sampling bag.
-
Dilution Series: The olfactometer is used to prepare a series of dilutions of the odorized gas in odor-free air.
-
Presentation to Panelists: The diluted gas samples are presented to the panelists in ascending order of concentration.
-
Threshold Determination: Panelists are asked to indicate when they can first detect an odor (detection threshold) and when they can recognize the characteristic odor of the gas (recognition threshold).[7]
-
Data Analysis: The results from the panel are statistically analyzed to determine the odor threshold concentration, typically the concentration at which 50% of the panel can detect the odor.
Chemical Stability Testing (Based on ISO 13734)
Chemical stability is crucial for ensuring that the odorant remains effective throughout the gas distribution system.[8]
Objective: To evaluate the stability of the odorant over time and under various conditions representative of a natural gas pipeline.
Apparatus:
-
High-pressure stainless steel cylinders.
-
Gas chromatograph with a suitable detector (e.g., flame ionization detector or sulfur chemiluminescence detector).
-
Temperature-controlled oven or incubator.
Procedure:
-
Sample Preparation: A known concentration of the odorant is prepared in a cylinder with a natural gas matrix.
-
Storage Conditions: The prepared cylinders are stored under controlled conditions of temperature and pressure to simulate pipeline environments.
-
Periodic Analysis: The concentration of the odorant in the cylinders is measured periodically over an extended period (e.g., several months) using gas chromatography.
-
Data Analysis: The change in odorant concentration over time is plotted to determine the degradation rate and assess the long-term stability of the compound.
Material Compatibility Testing
Material compatibility tests are essential to ensure that the odorant does not corrode or degrade pipeline materials, which could lead to leaks or system failures.
Objective: To assess the compatibility of the odorant with various materials commonly used in natural gas infrastructure.
Apparatus:
-
Coupons of various materials (e.g., different grades of steel, polyethylene, elastomers used in seals and gaskets).
-
High-pressure vessels.
-
Analytical instruments for assessing material degradation (e.g., scanning electron microscope, tensile testing machine).
Procedure:
-
Material Exposure: Coupons of the test materials are placed in a high-pressure vessel containing the odorant in a natural gas matrix.
-
Accelerated Aging: The vessel is subjected to elevated temperatures and pressures to accelerate any potential degradation processes.
-
Post-Exposure Analysis: After a predetermined exposure period, the material coupons are removed and analyzed for any signs of corrosion, embrittlement, swelling, or other forms of degradation.
-
Data Analysis: The results are compared to control coupons that were not exposed to the odorant to determine the compatibility of the material with the odorant.
Signaling Pathways: The Science of Smell
The perception of odor begins with the interaction of odorant molecules with specific olfactory receptors in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs) that initiate a signaling cascade, leading to the generation of an electrical signal that is sent to the brain.[2][4][9][10][11][12][13][14][15]
This compound (THT) Signaling Pathway
The olfactory receptor responsible for detecting THT and other thiols has been identified as OR2T11. The activation of this receptor is enhanced by the presence of copper and silver ions.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drpress.org [drpress.org]
- 4. Mechanisms of Regulation of Olfactory Transduction and Adaptation in the Olfactory Cilium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The regional hydrolysis of ethyl acrylate to acrylic acid in the rat nasal cavity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asgmt.com [asgmt.com]
- 7. in.gov [in.gov]
- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Reactome | Olfactory Signaling Pathway [reactome.org]
- 12. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 16. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Inter-laboratory Quantification of THT in Natural Gas Samples
Introduction
Tetrahydrothiophene (THT) is a widely utilized odorant in natural gas to ensure the timely detection of leaks, thereby safeguarding public safety.[1] The accurate quantification of THT is crucial for maintaining optimal odorant levels in the gas distribution network, ensuring it is readily detectable while minimizing costs. This guide provides a comparative overview of various analytical techniques employed for the quantification of THT in natural gas, offering insights for researchers, scientists, and professionals in the field. While a formal inter-laboratory comparison study with published round-robin data was not identified, this document synthesizes available data from manufacturers' application notes and scientific literature to compare the performance of prevalent analytical methodologies. The standard ISO 13734 provides guidelines for the odorization of natural gas, which includes the use of THT.[2][3]
Comparison of Analytical Techniques for THT Quantification
The selection of an analytical method for THT quantification depends on various factors, including the required sensitivity, analysis speed, and whether the analysis is performed in a laboratory or online at the process site. The following table summarizes the key performance characteristics of commonly used techniques.
| Analytical Technique | Principle | Typical Analysis Time | Limit of Detection (LOD) | Repeatability (RSD) | Application Environment |
| Micro Gas Chromatography (Micro GC) with Thermal Conductivity Detector (TCD) | Gas-solid chromatography | ~1 minute[1] | Not explicitly stated, but sufficient for trace-level analysis[1] | Area: <3%, Retention Time: <0.02%[1] | Laboratory/Online |
| Gas Chromatography with Plasma Emission Detector (GC-PED) | Gas-liquid chromatography with element-selective detection | < 4 minutes[4] | 31 ppb[4] | Not explicitly stated | Laboratory/Online |
| Gas Chromatography with Sulfur Chemiluminescence Detector (GC-SCD) | Gas chromatography with sulfur-specific chemiluminescence detection | Method dependent | < 10 ppb[5] | < 2%[5] | Laboratory |
| UV-Vis Spectrophotometry | Ultraviolet-Visible light absorption | Real-time | Not explicitly stated | Not explicitly stated | Online |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. Below are the experimental protocols for the key techniques discussed.
Micro Gas Chromatography (Micro GC) with Thermal Conductivity Detector (TCD)
This method offers rapid analysis of THT in natural gas. An Agilent 990 Micro GC is a common platform for this application.
-
Instrumentation: Agilent 990 Micro GC system.
-
Column: 6 m CP-Sil 19CB straight channel.[1]
-
Carrier Gas: Helium.
-
Injection: A fixed volume loop injection is used.
-
Detection: Thermal Conductivity Detector (TCD).
-
Analysis: The THT peak is separated from other natural gas components and hydrocarbons. The retention time for THT is approximately 49.6 seconds.[1] Quantification is based on the peak area relative to a calibration standard. The area repeatability is typically less than 3%, with retention time repeatability under 0.02%.[1]
Gas Chromatography with Plasma Emission Detector (GC-PED)
This technique provides high sensitivity for the detection of sulfur compounds like THT. The LDetek MultiDetek2 with a PlasmaDetek2 is an example of such a system.
-
Instrumentation: LDetek MultiDetek2 compact GC system with a PlasmaDetek2 (PED) detector.[4]
-
Configuration: A 2-valve/2-column setup is typically used for the quick analysis of THT at low ppb/ppm concentrations without interference from other gases in the natural gas matrix.[4]
-
Carrier Gas: Argon or Helium can be used depending on the required sensitivity.[4]
-
Detection: The Plasma Emission Detector offers high sensitivity, with a reported limit of detection for THT of 31 ppb.[4]
-
Analysis: The analysis time is typically below 4 minutes.[4] System parameters such as the sampling loop volume and system gain can be adjusted for faster analysis if a higher detection limit is acceptable.[4]
Gas Chromatography with Sulfur Chemiluminescence Detector (GC-SCD)
GC-SCD is a highly selective and sensitive method for the analysis of sulfur compounds and is a mandatory method for ASTM D5504 for the determination of sulfur compounds in natural gas.[5]
-
Instrumentation: A gas chromatograph equipped with a Sulfur Chemiluminescence Detector (SCD).
-
Principle: The sample is combusted in a high-temperature furnace, where sulfur compounds are converted to sulfur monoxide (SO). The SO then reacts with ozone to produce an excited state of sulfur dioxide (SO₂*), which emits light upon returning to its ground state. This emitted light is detected by a photomultiplier tube.[5]
-
Performance: This method offers excellent linearity and sensitivity, with a limit of detection of less than 10 ppb.[5] It also has low interference from the hydrocarbon matrix.[5] The repeatability is typically below 2% RSD.[5]
UV-Vis Spectrophotometry
This technique is suitable for continuous, online monitoring of THT levels in natural gas pipelines. The Applied Analytics OMA-300 is an example of a process analyzer using this principle.
-
Instrumentation: OMA-300 Process Analyzer.[6]
-
Principle: The analyzer measures the UV absorbance spectrum of the natural gas stream. THT has a characteristic absorbance in the UV range. To isolate the THT absorbance from potential interferences from aromatic compounds in the natural gas, the instrument is calibrated to the aromatic background.[7] This multi-wavelength analysis allows for reliable, interference-free measurement.[7]
-
Application: This method is ideal for at-a-glance, automated monitoring of odorant levels at multiple points in a pipeline, providing low-maintenance operation.[6]
Visualizing the Workflow and Method Comparison
The following diagrams illustrate the typical workflow of an inter-laboratory comparison and a comparison of the different analytical techniques.
References
- 1. agilent.com [agilent.com]
- 2. arkema.com [arkema.com]
- 3. palicachem.com [palicachem.com]
- 4. processsensing.com [processsensing.com]
- 5. gassite.com [gassite.com]
- 6. aai.solutions [aai.solutions]
- 7. Applied Analytics’ Solution for Measuring THT in Natural Gas - Process Engineering Control & Manufacturing [pecm.co.uk]
Safety Operating Guide
Proper Disposal of Tetrahydrothiophene: A Comprehensive Guide for Laboratory Professionals
Tetrahydrothiophene (THT), a volatile and flammable organosulfur compound, requires meticulous handling and disposal to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of THT, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance. It is a highly flammable liquid and vapor, harmful if swallowed, in contact with skin, or inhaled.[1][2] It can cause skin and serious eye irritation.[1][2] Therefore, strict adherence to safety protocols is paramount.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling THT:
-
Eye/Face Protection: Safety glasses with side-shields or chemical goggles.[3][4] A face shield is recommended if splashing is a risk.[2]
-
Skin Protection: Chemical-resistant gloves (e.g., Fluorinated rubber, Butyl-rubber).[2] Lab coat and other protective clothing to prevent skin contact.[3][4]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[3] If inhalation risk is high, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]
Handling and Storage:
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][4]
-
Store in a cool, dry, well-ventilated area away from direct sunlight.[1][5]
-
Ground and bond containers when transferring material to prevent static discharge.[1][3]
-
Store separately from incompatible materials such as strong oxidizing agents, acids, alkalis, and reducing agents.[1][6]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative safety data for this compound.
| Property | Value | Citations |
| Flash Point | 12 - 13 °C (54 - 55.4 °F) | [3][7] |
| Autoignition Temperature | 200 °C (392 °F) | [3][7] |
| Lower Explosion Limit | 1.1% by volume | [3] |
| Upper Explosion Limit | 12.1% by volume | [3] |
| Boiling Point | 116 - 119 °C | [3] |
| Melting Point | -96 °C | [3] |
| Density | ~1.0 g/cm³ | [3] |
Step-by-Step Disposal Procedures
The primary principle for the disposal of THT is to adhere strictly to local, regional, national, and international regulations.[1][8] Waste must be handled by a licensed waste disposal company.
1. Small Spills:
In the event of a small spill, follow these steps immediately:
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[1]
-
Eliminate Ignition Sources: Remove all sources of ignition from the area.[1][3]
-
Contain the Spill: Use a non-combustible absorbent material like sand, earth, or activated carbon to contain the spill.[3][4] Do not use combustible materials like sawdust.
-
Absorb and Collect: Carefully absorb the spilled THT with the inert material. Use non-sparking tools to collect the absorbed material.[1][3]
-
Package for Disposal: Place the contaminated absorbent material into a suitable, sealable, and properly labeled container for hazardous waste.[1][4]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
2. Waste this compound and Contaminated Materials:
-
Segregate Waste: Do not mix THT waste with other waste streams. Keep it in its original container if possible, or a designated, properly labeled hazardous waste container.[8]
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound, Flammable Liquid" and include any other required hazard warnings.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials and ignition sources, pending collection.[5]
-
Professional Disposal: Arrange for a licensed hazardous waste disposal company to collect and dispose of the THT waste in accordance with all applicable regulations.[8]
Experimental Protocol: Spill Neutralization
While incineration by a licensed facility is the standard disposal method, some suppliers offer neutralizing agents for spill cleanup. One such product suggests the following protocol for deodorization and cleaning of THT spills.[9]
Objective: To neutralize and deodorize a small spill of this compound.
Materials:
-
Proprietary neutralizing powder (formulation not provided in source).
-
Water.
-
Appropriate PPE (as listed above).
-
Non-sparking tools for collection.
-
Sealable container for waste.
Procedure:
-
Prepare a 1:10 mixture of the neutralizing powder and water.[9]
-
Carefully spray the solution onto the spilled this compound.[9]
-
Allow the mixture to react.
-
Once the reaction is complete and the odor is diminished, collect the resulting material using a non-combustible absorbent (e.g., sand) and non-sparking tools.
-
Place the collected waste into a properly labeled container for hazardous waste.
-
Dispose of the container through a licensed hazardous waste disposal service.
Note: The chemical composition and efficacy of such neutralizers can vary. Always consult the specific product's Safety Data Sheet and technical information before use.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. iceng.net.au [iceng.net.au]
- 2. gk-taurus.ru [gk-taurus.ru]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. echemi.com [echemi.com]
- 5. xcchemico.com [xcchemico.com]
- 6. This compound | C4H8S | CID 1127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Neutralizer (for this compound)-ANHUI TAIHENGTE TECHNOLOGY CO, LTD. [en.anhuitht.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Tetrahydrothiophene
Essential guidance for the safe and effective use of Tetrahydrothiophene in the laboratory.
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling this compound (THT), a versatile solvent and chemical intermediate. Adherence to these procedures is critical due to THT's flammability, potential health hazards, and strong, unpleasant odor.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of PPE are non-negotiable when handling this compound. The following table summarizes the required equipment to minimize exposure and ensure personal safety.
| Protection Type | Specific Recommendations | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[1][2][3] | Protects against splashes and vapors that can cause serious eye irritation.[1][4] Equipment should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][3] |
| Skin Protection: Gloves | Viton® or Butyl rubber gloves are recommended for extended contact. For incidental splash contact, Nitrile gloves may be used, but must be replaced immediately upon contamination.[1] | This compound can be absorbed through the skin and cause irritation.[5] Always inspect gloves for tears or holes before use.[2] Follow proper glove removal techniques to avoid skin contact.[2] |
| Skin Protection: Clothing | A flame-retardant, anti-static lab coat or coveralls is required.[1][6] Chemical-resistant boots and an apron may be necessary depending on the scale of work. | Prevents skin contact with spills and protects from the flammable nature of THT. Contaminated clothing should be removed immediately and laundered before reuse.[4][5] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[1][7] If a fume hood is not available or if airborne concentrations are high, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[3][7] | THT vapors can be harmful if inhaled, potentially causing respiratory tract irritation and central nervous system effects.[5][7] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[7] |
Operational Protocol: A Step-by-Step Guide to Handling this compound
This protocol outlines a standard procedure for using this compound as a solvent in a laboratory setting.
Objective: To safely dispense and use this compound as a solvent for a chemical reaction.
Materials:
-
This compound (THT)
-
Reaction vessel
-
Glassware (graduated cylinder, syringe, etc.)
-
Stir plate and stir bar
-
Required PPE (as specified in the table above)
-
Spill kit with activated charcoal or other inert absorbent[5][7]
-
Waste container for halogenated organic waste
Procedure:
-
Preparation and Precautionary Measures:
-
Ensure that a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[3][5]
-
Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[5][6]
-
Ground and bond all metal containers and receiving equipment to prevent static discharge.[1][4][7]
-
Don all required personal protective equipment (chemical splash goggles, face shield, flame-retardant lab coat, and appropriate gloves).
-
-
Dispensing this compound:
-
Work exclusively within the chemical fume hood.[1]
-
Slowly open the THT container, being mindful of any potential pressure buildup.[6]
-
Using a graduated cylinder or syringe, carefully measure the required volume of THT.
-
Dispense the THT into the reaction vessel.
-
Securely close the THT container immediately after dispensing.[1][2][6]
-
-
Performing the Reaction:
-
Assemble the reaction apparatus within the fume hood.
-
If heating is required, use a heating mantle with a temperature controller. Avoid open flames.
-
Maintain constant vigilance over the reaction, ensuring it proceeds as expected.
-
-
Waste Generation and Segregation:
-
Collect all THT-contaminated waste, including used solvents, disposable glassware, and contaminated absorbent materials, in a designated, properly labeled hazardous waste container.
-
Do not mix THT waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
-
-
Decontamination and Cleanup:
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and THT-contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All THT waste must be collected in a clearly labeled, sealed, and chemically compatible container.
-
Professional Disposal: THT waste is considered hazardous. It must be disposed of through a licensed and certified hazardous waste disposal company.[2] Do not pour THT down the drain or attempt to evaporate it in the fume hood.
-
Empty Containers: Empty THT containers may still contain hazardous residue and vapors.[7] They should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste. The decontaminated container can then be disposed of according to institutional guidelines.
Emergency Response Visualized
In the event of an accidental release or exposure, a clear and immediate response is critical. The following diagrams outline the necessary steps for handling a THT spill and responding to personal exposure.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
